molecular formula C4H10N2O B156908 2-Amino-N-methylpropanamide CAS No. 32012-12-7

2-Amino-N-methylpropanamide

Cat. No.: B156908
CAS No.: 32012-12-7
M. Wt: 102.14 g/mol
InChI Key: CKQYFZPCICOPMQ-UHFFFAOYSA-N
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Description

2-Amino-N-methylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQYFZPCICOPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337283
Record name 2-Amino-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32012-12-7
Record name 2-Amino-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-methylpropanamide, also known as N-methylalaninamide, is a derivative of the amino acid alanine. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, particularly within the field of drug discovery. As a modified amino acid, it serves as a valuable building block in peptide synthesis, offering the potential to enhance the pharmacokinetic properties of peptide-based therapeutics. This document consolidates critical data, outlines experimental protocols, and explores the scientific rationale behind its use, serving as a technical resource for professionals in chemical and pharmaceutical research.

Introduction

This compound is a small organic molecule derived from alanine, one of the fundamental proteinogenic amino acids. Its structure features a primary amine at the alpha-carbon and a methyl group attached to the amide nitrogen. This N-methylation is a key structural modification that imparts unique properties compared to its unsubstituted counterpart, alaninamide. In the realm of medicinal chemistry, the incorporation of N-methylated amino acids into peptide chains is a well-established strategy to improve metabolic stability, membrane permeability, and oral bioavailability[1][2][3]. This guide delves into the core chemical characteristics of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application. This compound is typically available as a solid, often in its hydrochloride salt form to improve stability and solubility[4][5]. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O[6][7][8]
Molecular Weight 102.14 g/mol [6][7][9]
IUPAC Name This compound[6]
CAS Number 32012-12-7 (for racemate)[6][8]
Canonical SMILES CC(C(=O)NC)N[6]
Form Solid[4][5]
Polar Surface Area 55.1 Ų[6][7]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]

Note: Some properties, such as melting and boiling points, are not extensively reported in publicly available literature and would require experimental determination.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound typically involves the coupling of a protected alanine precursor with methylamine. A common and logical synthetic route begins with an N-protected alanine, such as Boc-L-alanine (tert-butoxycarbonyl-L-alanine), to prevent self-coupling or other side reactions at the alpha-amino group.

Causality in Synthesis:

  • N-Protection: The use of a protecting group like Boc is crucial. The alpha-amine is a nucleophile that could otherwise react with the activated carboxyl group of another alanine molecule, leading to dipeptide formation. The Boc group is robust enough to withstand the coupling conditions but can be removed under mild acidic conditions.

  • Carboxyl Activation: The carboxylic acid of Boc-alanine must be activated to react with the relatively weak nucleophile, methylamine. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (hydroxybenzotriazole) to suppress side reactions and improve yield.

  • Deprotection: Once the amide bond is formed, the Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent to yield the final product, often as its corresponding salt.

Experimental Protocol: Synthesis of (S)-2-Amino-N-methylpropanamide Hydrochloride
  • Coupling Reaction:

    • Dissolve Boc-L-alanine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent such as EDC (1.1 equivalents) and HOBt (1.1 equivalents).

    • Stir the mixture at 0°C for 30 minutes to form the active ester.

    • Add methylamine (as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine, 1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC/EDC is used).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-N-methyl-L-alaninamide.

  • Deprotection:

    • Dissolve the crude product in a minimal amount of an appropriate solvent (e.g., dioxane or dichloromethane).

    • Add an excess of a strong acid (e.g., 4M HCl in dioxane or a solution of TFA).

    • Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Isolation:

    • Remove the solvent and excess acid under reduced pressure.

    • Triturate the resulting residue with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-Amino-N-methylpropanamide hydrochloride[4][5].

Reactivity

The reactivity of this compound is governed by its two primary functional groups:

  • α-Amino Group: A primary amine that is nucleophilic and basic. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form Schiff bases). In peptide synthesis, this group forms the peptide bond by attacking an activated carboxyl group of another amino acid.

  • N-methyl Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The presence of the N-methyl group can influence the conformational preferences of a peptide backbone and sterically hinder enzymatic degradation by proteases, which is a key advantage in drug design[2][10]. N-demethylation reactions are possible but typically require specific enzymatic or harsh chemical conditions[11].

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. Predicted spectra can serve as a reference for experimental data verification[12]. Key expected signals in ¹H NMR would include a doublet for the C-terminal methyl group, a quartet for the alpha-proton, a singlet or doublet for the N-methyl group, and signals for the amine protons.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition[6][13]. The electron ionization (EI) mass spectrum typically shows a prominent peak for the molecular ion and characteristic fragmentation patterns[6][14].

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the primary amine, C=O stretching from the amide, and N-H bending[6][13].

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and for chiral separation of enantiomers if a racemic mixture is synthesized.

Caption: Standard workflow for synthesis and analytical validation.

Applications in Research and Drug Development

The primary application of this compound is as a modified amino acid building block in peptide-based drug discovery[1][].

Key Advantages of N-Methylation:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thereby increasing the in-vivo half-life of the drug candidate[2].

  • Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors in the peptide backbone. This can disrupt internal hydrogen bonding networks, leading to more flexible conformations that are more amenable to passive diffusion across cell membranes, potentially improving oral bioavailability[1][3].

  • Conformational Control: The introduction of an N-methyl group restricts the possible conformations of the peptide backbone, which can be used to lock a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity[10].

These attributes make N-methylated amino acids like this compound valuable tools for overcoming the traditional limitations of peptide therapeutics, such as poor stability and low oral absorption[1][3].

Safety and Handling

This compound, particularly in its hydrochloride salt form, is classified as an acute oral toxicant (Category 4)[4][5]. It is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat[16][17].

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust[16][18]. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[16][18].

  • First Aid Measures:

    • In case of skin contact: Wash off with plenty of soap and water[19].

    • In case of eye contact: Rinse cautiously with water for several minutes[16].

    • If inhaled: Move person into fresh air[18][19].

    • If swallowed: Rinse mouth and seek immediate medical attention[4][19].

Disposal should be carried out in accordance with local, state, and federal regulations, typically via a licensed chemical waste disposal company[18].

Conclusion

This compound is more than a simple derivative of alanine; it is a strategic tool for medicinal chemists. Its core chemical properties, combined with the significant pharmacokinetic advantages conferred by N-methylation, establish it as a valuable building block for the design of next-generation peptide therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory and advancing drug development programs.

References

  • This compound. PubChem, National Institutes of Health. [Link]

  • 2-Amino-2-methylpropanamide. PubChem, National Institutes of Health. [Link]

  • (2S)-2-amino-N-methylpropanamide. PubChem, National Institutes of Health. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central, National Institutes of Health. [Link]

  • 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamidehydrochloride Safety Data Sheets(SDS). LookChem. [Link]

  • Propanamide, N-methyl-2-amino- Spectrum. SpectraBase. [Link]

  • 2-Amino-N-methyl-DL-propanamide. P212121 Store. [Link]

  • The reported N-demethylation reactions. ResearchGate. [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed, National Institutes of Health. [Link]

  • 2-Amino-N-methylbenzamide. NIST WebBook. [Link]

Sources

(2S)-2-amino-N-methylpropanamide structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S)-2-amino-N-methylpropanamide: Structure and Synthesis

Introduction

(2S)-2-amino-N-methylpropanamide, also known as N-methyl-L-alaninamide, is a derivative of the naturally occurring amino acid L-alanine.[1] As a chiral building block, it serves as a valuable component in the synthesis of peptidomimetics and other complex organic molecules. Its structure, featuring a primary amine, a chiral center, and a secondary amide, makes it a subject of interest for researchers in medicinal chemistry and drug development. The incorporation of an N-methylated amide can influence the conformational properties of a peptide backbone, potentially enhancing metabolic stability and membrane permeability. This guide provides a comprehensive overview of its molecular structure and delves into the principal methodologies for its chemical synthesis, with a focus on the underlying principles and practical considerations for laboratory execution.

Molecular Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and physical characteristics. These properties are critical for its handling, characterization, and application in further synthetic endeavors.

Chemical Structure

The structure of (2S)-2-amino-N-methylpropanamide is derived from L-alanine, where the carboxylic acid has been converted to an N-methylamide. The "(2S)" designation in the IUPAC name specifies the stereochemical configuration at the alpha-carbon, which is inherited from the L-alanine precursor.

  • IUPAC Name: (2S)-2-amino-N-methylpropanamide[1]

  • Common Synonyms: N-methyl-L-alaninamide, L-Alanine methylamide[1]

  • Molecular Formula: C₄H₁₀N₂O[1]

  • Canonical SMILES: CN[1]

Physicochemical Data

A summary of key computed physicochemical properties is presented below, providing essential data for experimental design and analysis.

PropertyValueSource
Molecular Weight 102.14 g/mol [1][2]
Exact Mass 102.079312947 Da[1][2]
Topological Polar Surface Area 55.1 Ų[1][2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Synthesis of (2S)-2-amino-N-methylpropanamide

The synthesis of amides from carboxylic acids and amines is a cornerstone reaction in organic chemistry. However, the direct condensation of these two functional groups is thermodynamically and kinetically challenging, requiring high temperatures to drive off water, which can compromise the integrity of sensitive molecules.[3][4] Consequently, modern synthetic strategies rely on the activation of the carboxylic acid moiety to facilitate amide bond formation under milder conditions.

Principle Strategy: Amide Coupling from Protected L-Alanine

The most prevalent and versatile method for synthesizing (2S)-2-amino-N-methylpropanamide involves the coupling of an N-protected L-alanine derivative with methylamine. This strategy is modular and allows for high yields while preserving the stereochemical integrity of the chiral center.

The Causality Behind the Strategy:

  • N-Protection: The amino group of L-alanine is nucleophilic and must be "protected" with a temporary blocking group (e.g., Boc or Cbz). This is a critical step to prevent the amine of one L-alanine molecule from reacting with the activated carboxyl group of another, which would lead to unwanted dipeptide formation or polymerization.

  • Carboxyl Activation: A coupling reagent is introduced to convert the carboxylic acid's hydroxyl group into a better leaving group. This forms a highly reactive acylating intermediate (such as an active ester or acylphosphonium salt).[5]

  • Nucleophilic Attack: Methylamine, acting as the nucleophile, attacks the activated carbonyl carbon.

  • Deprotection: The protecting group is removed from the alpha-amino group to yield the final product.

The general workflow for this synthetic approach is illustrated below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Deprotection L_Ala L-Alanine Boc_Ala Boc-L-Alanine L_Ala->Boc_Ala  Boc₂O, Base Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Boc_Ala->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HBTU, EDC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Methylamine Methylamine (or Salt) Boc_Product Boc-(S)-2-amino- N-methylpropanamide Methylamine->Boc_Product Activated_Intermediate->Boc_Product Final_Product (2S)-2-amino- N-methylpropanamide Boc_Product->Final_Product  TFA or HCl

Fig 1. General workflow for coupling-reagent mediated synthesis.
Selection of Coupling Reagents

The choice of coupling reagent is pivotal for achieving high efficiency and minimizing side reactions, particularly racemization at the chiral center.[6]

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classical activators.[5][7] They are often used with additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, which act as nucleophilic catalysts to form active esters. These additives are known to suppress racemization and improve reaction rates.

  • Onium Salts (Phosphonium & Aminium/Uronium): These reagents are generally more efficient and lead to faster reactions with fewer side products.

    • Aminium/Uronium type: HBTU, HATU, and HCTU are widely used. HATU, which forms a highly reactive OAt ester, is particularly effective for sterically hindered couplings.

    • Phosphonium type: PyBOP and PyAOP are common examples. PyAOP is noted for its high reactivity and is especially effective in coupling N-methylated amino acids.[7]

Detailed Experimental Protocol: A Representative Method

This protocol describes the synthesis via the coupling of N-Boc-L-alanine with methylamine hydrochloride using HBTU as the coupling reagent.

Materials:

  • N-Boc-L-alanine

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-alanine (1.0 eq), HBTU (1.05 eq), and methylamine hydrochloride (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM or DMF.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. Causality Note: Two equivalents of base are required to neutralize the methylamine hydrochloride and the HCl generated during the HBTU activation, with a slight excess to drive the reaction.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-Boc-L-alanine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(2S)-2-amino-N-methylpropanamide. Purify by column chromatography if necessary.

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM (approx. 0.1 M solution). Add an excess of trifluoroacetic acid (TFA) (e.g., in a 1:1 v/v ratio with DCM).

  • Completion: Stir the solution at room temperature for 1-2 hours. Monitor for the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting product is often an oil or solid TFA salt. It can be triturated with cold diethyl ether to induce precipitation, filtered, and dried under vacuum to yield the final product.

Alternative Synthetic Route: Aminolysis of an Ester

An alternative, straightforward method involves the direct reaction of an L-alanine ester with methylamine. This approach avoids the use of coupling reagents but may require more forcing conditions or longer reaction times.

A documented procedure involves the reaction of L-alanine methyl ester hydrochloride with a concentrated solution of methylamine in ethanol.[8]

Reaction Principle: The ester carbonyl is sufficiently electrophilic to be attacked by the highly nucleophilic methylamine. The reaction is an equilibrium process, but using a large excess of methylamine drives the reaction toward the formation of the more stable amide product.

Brief Protocol:

  • L-Alanine methyl ester hydrochloride is dissolved in a concentrated solution of methylamine in ethanol.

  • The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by NMR or GC).[8]

  • The solvent and excess methylamine are removed by rotary evaporation.

  • The crude product, which is a mixture of the desired amide and methylamine hydrochloride, can be further purified.[8]

This method's primary advantage is its simplicity and atom economy, as it avoids the byproducts generated from coupling reagents.

Conclusion

The synthesis of (2S)-2-amino-N-methylpropanamide is readily achievable through well-established peptide coupling methodologies. The most robust and widely applicable strategy involves the activation of N-protected L-alanine with modern onium salt-based coupling reagents, followed by reaction with methylamine and subsequent deprotection. This approach offers high yields, excellent control over stereochemistry, and compatibility with a wide range of functional groups. For specific applications where simplicity is paramount, the direct aminolysis of an alanine ester provides a viable alternative. The choice of synthetic route will ultimately depend on the scale of the reaction, the required purity, and the resources available to the researcher.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ChemistNate. (2014, March 26). How to Make Amides: Mechanism. YouTube. Retrieved from [Link]

  • Iannelli, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

  • Wang, Z., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9039-9047. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6857703, (2S)-2-amino-N-methylpropanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28181077, (2S)-2-amino-N-methyl-N-propan-2-ylpropanamide. Retrieved from [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12849. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of L-alanine-N-methylamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453783, 2-Amino-2-methylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
  • ResearchGate. (2025). Synthetic Preparation of N-Methyl-α-amino Acids. Retrieved from [Link]

  • Aurelio, L., & Conlon, P. (2012). Synthesis of N-Alkyl Amino Acids.
  • PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 2-Amino-2-methylpropanamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Amino-N-methylpropanamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-N-methylpropanamide, a modified amino acid amide of interest in peptide-based drug development. This document delves into its chemical identity, synthesis, characterization, and its strategic importance in the design of novel therapeutics.

Core Identity: CAS Number and Synonyms

This compound is registered under the CAS Number 32012-12-7 .[1] This unique identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

The compound is also known by several synonyms, which often reflect its derivation from the amino acid alanine. Understanding these synonyms is vital for comprehensive literature searches and effective communication within the scientific community.

Table 1: Synonyms of this compound

SynonymSource/Context
Propanamide, 2-amino-N-methyl-IUPAC-based systematic name
DL-Alanine methylamideReflects the racemic nature of the parent amino acid
N-methyl-DL-alaninamideCommon nomenclature in peptide chemistry
(S)-2-Amino-N-methylpropanamideSpecific designation for the L-enantiomer
N-methyl-L-alaninamideCommon name for the L-enantiomer
Alanine methylamideA more general, though less precise, synonym

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological assays.

Table 2: Physicochemical Data for this compound [1]

PropertyValue
Molecular Formula C₄H₁₀N₂O
Molecular Weight 102.14 g/mol
IUPAC Name This compound
Canonical SMILES CC(C(=O)NC)N
InChI Key CKQYFZPCICOPMQ-UHFFFAOYSA-N
Appearance Typically a solid at room temperature
Solubility Expected to be soluble in water and polar organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for N-methylation of amino acids and subsequent amidation. A common and reliable approach involves the N-protection of alanine, followed by amidation with methylamine and subsequent deprotection.

Synthetic Strategy Overview

The following diagram illustrates a general synthetic workflow for the preparation of this compound from L-alanine. This strategy prioritizes the use of common protecting groups and coupling agents to ensure reproducibility.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection L-Alanine L-Alanine N-Boc-L-Alanine N-Boc-L-Alanine L-Alanine->N-Boc-L-Alanine Boc₂O, Base N-Boc-L-alaninamide, N-methyl- N-Boc-L-alaninamide, N-methyl- N-Boc-L-Alanine->N-Boc-L-alaninamide, N-methyl- Methylamine, Coupling Agent (e.g., HATU, DIC/HOBt) This compound This compound N-Boc-L-alaninamide, N-methyl-->this compound Acid (e.g., TFA, HCl) G cluster_0 Standard Peptide Backbone cluster_1 N-Methylated Peptide Backbone Peptide1 ...-NH-CHR-CO-NH-CHR'-CO-... Peptide2 ...-NH-CHR-CO-N(CH₃)-CHR'-CO-... Peptide1->Peptide2 Incorporation of N-methylated amino acid

Sources

N-methyl-L-alaninamide: A Technical Guide to Its Synthesis, Predicted Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-L-alaninamide is a derivative of the naturally occurring amino acid L-alanine. As a small molecule, it possesses a chiral center and the capacity for modification at both its N-terminal and C-terminal ends. While direct and extensive research on the specific biological activities of N-methyl-L-alaninamide is not widely published, its structural components—the N-methylated amine and the amide group—are key features in a vast array of biologically active compounds. The incorporation of an N-methyl group into amino acids and peptide structures is a common strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and bioavailability.[1][2] This modification can also influence the conformational flexibility of molecules, potentially leading to higher binding affinities for biological targets.[2]

This technical guide will provide a comprehensive overview of N-methyl-L-alaninamide, beginning with its synthesis. It will then delve into the known biological activities of closely related alaninamide derivatives and N-methylated compounds to build a predictive profile for N-methyl-L-alaninamide. Finally, this guide will detail the experimental protocols necessary for researchers to synthesize and evaluate the biological significance of this promising molecule.

Synthesis and Characterization of N-methyl-L-alaninamide

The synthesis of N-methyl-L-alaninamide can be approached through several established methodologies in peptide and medicinal chemistry. A common and efficient route involves the N-methylation of a protected L-alanine derivative followed by amidation.

Synthetic Pathway Overview

A robust synthetic strategy is essential to produce N-methyl-L-alaninamide with high purity and stereochemical integrity. The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow cluster_steps Key Synthetic Steps A L-Alanine B N-Protected L-Alanine (e.g., Boc-L-Alanine) A->B Protection (e.g., Boc₂O) C N-Methylated, N-Protected L-Alanine (e.g., Boc-N-Me-L-Alanine) B->C N-Methylation (e.g., NaH, CH₃I) D N-Methyl-L-alaninamide C->D Amidation & Deprotection (e.g., Coupling agent, then TFA) E Ammonia or Ammonium Chloride

Caption: A general workflow for the synthesis of N-methyl-L-alaninamide.

Detailed Experimental Protocol: Synthesis of N-methyl-L-alaninamide

This protocol outlines a common method for the synthesis of N-methyl-L-alaninamide, starting from L-alanine.

Step 1: Protection of the Amino Group

  • Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide, to deprotonate the amino group.

  • Introduce the protecting group precursor, for example, di-tert-butyl dicarbonate (Boc₂O), and stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the N-Boc-L-alanine with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Step 2: N-Methylation

  • Dissolve the N-Boc-L-alanine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.[3]

  • After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (CH₃I), dropwise.[3]

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction carefully with water and perform an extractive workup.

  • Purify the resulting N-Boc-N-methyl-L-alanine by column chromatography.

Step 3: Amidation and Deprotection

  • Dissolve the N-Boc-N-methyl-L-alanine in a suitable solvent like dichloromethane (DCM).

  • Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., DIPEA).

  • Introduce a source of ammonia, such as ammonium chloride, and stir the mixture.

  • After the amidation is complete, remove the Boc protecting group by adding a strong acid, such as trifluoroacetic acid (TFA).

  • Purify the final product, N-methyl-L-alaninamide, using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization

The identity and purity of the synthesized N-methyl-L-alaninamide should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted and Known Biological Activities of Related Compounds

While specific data for N-methyl-L-alaninamide is limited, the biological activities of structurally similar alaninamide derivatives suggest several potential areas of interest for investigation.

Anticonvulsant Activity

A significant body of research has demonstrated the anticonvulsant properties of various alaninamide derivatives.[4][5][6] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests.[4] The mechanism of action for some of these derivatives is thought to involve the modulation of voltage-gated sodium channels.[7]

Compound ClassPreclinical ModelEfficacy (ED₅₀)Reference
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivativesMES test (mice, i.p.)48.0 mg/kg[4]
Alaninamide derivatives (hybrids of KA-11 and KJ-5)6 Hz (32 mA) seizure modelHigh protection (100% efficacy for some compounds)[6]
Antimicrobial and Antioxidant Activities

Certain alaninamide derivatives, particularly those incorporating sulphonamide moieties, have exhibited promising antimicrobial and antioxidant properties.[7][8] Their antimicrobial action is sometimes attributed to the inhibition of essential bacterial enzymes like alanine racemase, which is crucial for bacterial cell wall synthesis.[7]

Compound ClassOrganism/AssayMIC or IC₅₀Reference
Alanine-based phenyl sulphonamide derivativesS. aureus0.5 µg/mL[7]
Alanine-based phenyl sulphonamide derivativesE. coli1.0 µg/mL[7]
Alanine-based phenyl sulphonamide derivativesAntioxidant Assay1.072 ± 0.002 µg/mL[7]
Other Potential Activities

Derivatives of alaninamide have also been investigated for other therapeutic applications, including:

  • Anti-inflammatory activity: Potentially through the inhibition of cyclooxygenase (COX) enzymes or suppression of inflammatory mediators like TNF-α and NF-κB.[7]

  • Antiviral activity: Some flavone derivatives with amide fragments have shown efficacy against plant viruses like the Tobacco Mosaic Virus.[7]

The N-methylation of peptides has been shown to increase their stability against enzymatic degradation, which is a critical factor for therapeutic peptides.[9]

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of N-methyl-L-alaninamide, a series of in vitro and in vivo assays can be employed.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[7]

Protocol:

  • Cell Culture: Plate cancer cells (e.g., leukemia, breast, prostate) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-methyl-L-alaninamide for a specified duration (e.g., 72 hours).[7]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells will convert the yellow MTT to a purple formazan precipitate.[7]

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent like DMSO.[7]

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus.

  • Serial Dilution: Perform a serial dilution of N-methyl-L-alaninamide in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • Observation: Determine the MIC by visually inspecting for the lowest concentration that prevents turbidity.

In Vivo Anticonvulsant Screening (MES Test)

The maximal electroshock seizure test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.[4]

Protocol:

  • Animal Dosing: Administer N-methyl-L-alaninamide to mice via intraperitoneal (i.p.) injection at various doses.

  • Seizure Induction: At a predetermined time after dosing, induce seizures by delivering an electrical stimulus through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the median effective dose (ED₅₀) that protects 50% of the animals from the tonic hindlimb extension.

Conclusion

N-methyl-L-alaninamide represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. While direct biological data on this specific compound is sparse, the extensive research on related alaninamide derivatives and N-methylated compounds provides a strong rationale for its investigation. The synthetic pathways are well-established, and a clear roadmap for evaluating its potential anticonvulsant, antimicrobial, and other biological activities exists. This guide provides the foundational knowledge and experimental framework for scientists to unlock the therapeutic potential of N-methyl-L-alaninamide.

References

  • A Technical Guide to the Biological Activities of Alaninamide Deriv
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC. (URL: [Link])

  • 6 Synthesis of N-Alkyl Amino Acids - Monash. (URL: )
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed Central. (URL: [Link])

  • A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed. (URL: [Link])

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols - RSC Publishing. (URL: [Link])

  • Synthesis and Biological Evaluation of Alanine Derived Bioactive p-Toluenesulphonamide Analogs - Semantic Scholar. (URL: [Link] G-Afolayan/4fcd91263d08595a854d929b9f5f14227161b539)

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - ResearchGate. (URL: [Link])

  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization - ACS Publications. (URL: [Link])

  • One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. (URL: [Link])

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - MDPI. (URL: [Link])

  • N-Acetyl-L-alanyl-N-methyl-L-alaninamide | C9H17N3O3 | CID 71357644 - PubChem. (URL: [Link])

  • Synthesis of N-Methyl-L-alanine: A Technical Guide - Benchchem. (URL: )
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (URL: [Link])

  • Synthetic Preparation of N-Methyl-?-amino Acids | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of N-acetyl-N-methyl-L-alanine - PrepChem.com. (URL: [Link])

  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PubMed Central. (URL: [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (URL: [Link])

  • N-methyl-L-alanine: A Technical Guide to its Biological Significance - Benchchem. (URL: )

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An In-Depth Technical Guide to 2-Amino-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-methylpropanamide, a derivative of the fundamental amino acid alanine. While seemingly a simple modification, the introduction of an N-methyl group on the amide nitrogen imparts unique physicochemical properties that make this molecule a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development. This document details the core molecular attributes, outlines robust synthetic and analytical strategies, and explores the potential applications of this compound. The protocols and methodologies described herein are grounded in established chemical principles, providing a self-validating framework for scientists to build upon.

Core Molecular Profile

This compound, also known as N-methylalaninamide, is a chiral molecule derived from alanine. The presence of a stereocenter at the alpha-carbon (C2) means it exists as two enantiomers, (S)-2-amino-N-methylpropanamide and (R)-2-amino-N-methylpropanamide, as well as the racemic mixture. The (S)-enantiomer, derived from the naturally occurring L-alanine, is the more commonly utilized form in biochemical and pharmaceutical research.

The fundamental molecular characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₁₀N₂O[1], [2]
Molecular Weight 102.14 g/mol [1], [2]
IUPAC Name This compound[1]
Synonyms N-methylalaninamide, Alanine methylamide[2]
CAS Number 32012-12-7 (racemic)[1]
CAS Number 33194-35-3 ((S)-enantiomer)[2]
Physicochemical Properties (Computed)

The following table summarizes key computed physicochemical properties, which are crucial for predicting the molecule's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueDescriptionSource
XLogP3-AA -1.0A measure of lipophilicity. The negative value indicates high water solubility.[2]
Hydrogen Bond Donors 2The primary amine (-NH₂) and amide N-H can donate hydrogen bonds.[2]
Hydrogen Bond Acceptors 2The carbonyl oxygen (C=O) and the primary amine nitrogen can accept hydrogen bonds.[2]
Rotatable Bond Count 2Indicates the molecule's conformational flexibility.[2]
Topological Polar Surface Area 55.1 ŲPredicts transport properties, such as membrane permeability.[2]

Synthesis and Manufacturing

The synthesis of enantiomerically pure (S)-2-Amino-N-methylpropanamide is a multi-step process that requires careful control of protecting groups and reaction conditions to prevent racemization. The most logical and field-proven approach starts with the readily available and chiral amino acid, L-alanine.

The overall synthetic strategy involves three key stages:

  • N-Protection: The primary amine of L-alanine is protected to prevent unwanted side reactions during the subsequent amidation step.

  • Amide Coupling: The carboxylic acid of the N-protected alanine is activated and coupled with methylamine.

  • N-Deprotection: The protecting group is removed to yield the final product, typically as a salt.

SynthesisWorkflow A L-Alanine B Step 1: N-Protection (e.g., Boc₂O, Base) A->B Protect Amine C N-Boc-L-Alanine B->C D Step 2: Amide Coupling (e.g., EDC, HOBt, Methylamine) C->D Activate & Couple E N-Boc-(S)-2-amino- N-methylpropanamide D->E F Step 3: Deprotection (e.g., HCl in Dioxane) E->F Remove Boc Group G (S)-2-Amino-N-methylpropanamide Hydrochloride F->G

Caption: General workflow for the synthesis of (S)-2-Amino-N-methylpropanamide.

Detailed Experimental Protocol: Synthesis of (S)-2-Amino-N-methylpropanamide Hydrochloride

This protocol is a representative example based on established methodologies for peptide coupling and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (N-Boc-L-Alanine)

  • Dissolution: Suspend L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the suspension to 0 °C in an ice bath and add sodium hydroxide (2.1 eq) dissolved in water. Stir until the L-alanine is fully dissolved.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

Step 2: Synthesis of tert-Butyl ((S)-1-(methylamino)-1-oxopropan-2-yl)carbamate

  • Activation: Dissolve N-Boc-L-alanine (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide. This intermediate can be purified by silica gel chromatography if necessary.

Step 3: Synthesis of (S)-2-Amino-N-methylpropanamide Hydrochloride

  • Deprotection: Dissolve the crude Boc-protected amide from the previous step in a minimal amount of methanol or ethyl acetate.

  • Acidification: Add a solution of 4 M HCl in 1,4-dioxane (excess, ~3-4 eq) dropwise at 0 °C.

  • Precipitation: Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt will typically precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the final product, (S)-2-Amino-N-methylpropanamide hydrochloride, under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While specific experimental data for this compound is not widely published, the expected proton (¹H) and carbon (¹³C) NMR spectra can be predicted based on analogous structures.

Predicted ¹H NMR Data (in D₂O)

  • δ ~1.4-1.5 ppm (d, 3H): Doublet corresponding to the methyl protons on the alpha-carbon (-CH(NH₂)-CH₃ ).

  • δ ~2.7-2.8 ppm (s, 3H): Singlet from the N-methyl protons (-NH-CH₃ ).

  • δ ~3.9-4.1 ppm (q, 1H): Quartet from the alpha-proton (-CH (NH₂)-CH₃).

Predicted ¹³C NMR Data (in D₂O)

  • δ ~17-19 ppm: Alpha-carbon methyl group.

  • δ ~26-28 ppm: N-methyl group.

  • δ ~50-52 ppm: Alpha-carbon.

  • δ ~175-178 ppm: Carbonyl carbon.

Chromatographic Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing both chemical and enantiomeric purity.

Chemical Purity (Reversed-Phase HPLC) A standard reversed-phase method using a C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective for determining chemical purity. Detection is commonly performed using a UV detector at ~210 nm.

Enantiomeric Purity (Chiral HPLC) Ensuring the enantiomeric excess (e.e.) is critical, especially for applications in drug development. This requires a specialized chiral stationary phase (CSP).

HPLCFlow cluster_0 HPLC System A Mobile Phase (e.g., Hexane/IPA) B Pump A->B C Injector B->C D Chiral Column (e.g., Polysaccharide-based CSP) C->D E UV Detector D->E F Data Acquisition E->F Output Chromatogram (Separated Enantiomer Peaks) F->Output Sample Sample Solution (Dissolved in Mobile Phase) Sample->C

Caption: Experimental workflow for chiral HPLC analysis.

Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates. These are known to be effective for separating enantiomers of amino acid derivatives[3].

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), is often a good starting point. The ratio can be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

  • Quantification: Calculate the enantiomeric purity based on the relative peak areas of the two enantiomers detected.

Applications in Research and Development

This compound serves as a modified amino acid building block. The strategic incorporation of such unnatural amino acids is a cornerstone of modern medicinal chemistry and peptide science[4].

4.1. Peptide Modification and Peptidomimetics

The primary application of this compound is as a C-terminal modification in synthetic peptides. Capping the C-terminus of a peptide with an N-methylamide instead of a free carboxylic acid offers several distinct advantages:

  • Increased Proteolytic Stability: The amide bond is generally more resistant to degradation by carboxypeptidases compared to a free C-terminus, thereby increasing the peptide's in vivo half-life.

  • Enhanced Membrane Permeability: Neutralizing the negative charge of the C-terminal carboxylate can improve a peptide's ability to cross cell membranes, a critical factor for targeting intracellular proteins.

  • Modulation of Biological Activity: The modification can alter the peptide's three-dimensional conformation, potentially leading to enhanced binding affinity for its target receptor or enzyme.

The N-methylation of peptide backbones is a well-established strategy to improve the pharmacokinetic properties of biologically active peptides[5].

4.2. Building Block in Drug Discovery

Beyond peptides, the primary amine and amide functionalities of this compound make it a versatile scaffold for the synthesis of small molecule libraries. It can be used as a starting point for creating novel chemical entities with potential therapeutic applications. The chiral nature of the molecule allows for the development of stereospecific drugs, which is often crucial for efficacy and safety.

Safety and Handling

  • Hazard Class: Acute Toxicity, Oral (Category 4 for the hydrochloride salt)[6].

  • Pictogram: GHS07 (Exclamation Mark)[6].

  • Signal Word: Warning[6].

  • Precautionary Statements:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[6].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound represents a simple yet powerful molecular tool for researchers in the life sciences. Its fundamental properties, rooted in its structure as an N-methylated alaninamide, provide a rational basis for its use in modifying peptides and constructing novel small molecules. This guide has provided a framework for its synthesis, analysis, and application, emphasizing the principles of chemical integrity and reproducibility. As the demand for more stable and bioavailable therapeutics grows, the strategic use of building blocks like this compound will undoubtedly continue to be a key enabler of innovation in drug discovery and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Hwang, S., & Kim, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 246-254. Retrieved from [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. Retrieved from [Link]

  • Singh, Y., Sharma, R., & Singh, J. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ACS medicinal chemistry letters, 13(7), 1028–1043. Retrieved from [Link]

Sources

Synthesis pathways for 2-amino-N-substituted propanamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-N-Substituted Propanamides

Authored by a Senior Application Scientist

Abstract

The 2-amino-N-substituted propanamide scaffold, a derivative of the natural amino acid L-alanine, is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in peptidomimetics, enzyme inhibitors, and other bioactive molecules necessitates robust and versatile synthetic strategies. This technical guide provides an in-depth analysis of the principal pathways for constructing these critical molecules. Moving beyond a simple recitation of methods, this document elucidates the mechanistic rationale behind procedural choices, offers field-proven insights into reaction optimization, and presents validated, step-by-step protocols. We will explore classical amide bond formation using activated alanine derivatives, highly efficient multicomponent reactions, modifications of the historic Strecker synthesis, and modern enzymatic approaches. Each section is designed to equip researchers, chemists, and drug development professionals with the authoritative knowledge required to select and execute the optimal synthetic route for their specific target.

The Strategic Importance of the Alanine Amide Scaffold

The amide bond is arguably the most fundamental linkage in biology and medicinal chemistry, forming the backbone of all proteins.[1] The 2-amino-N-substituted propanamide core structure represents a minimal, chiral building block that mimics a peptide linkage while allowing for vast diversification at the N-substituent position. This flexibility is paramount for tuning a molecule's pharmacological properties, including potency, selectivity, metabolic stability, and cell permeability. Synthesizing these compounds efficiently and with high chiral purity is therefore a critical capability in any drug discovery program. This guide details the primary methodologies to achieve this, focusing on both traditional and contemporary approaches.

Pathway I: Amide Bond Formation via Activated Alanine Derivatives

The most direct and widely practiced method for synthesizing 2-amino-N-substituted propanamides involves the coupling of an N-protected alanine derivative with a desired primary or secondary amine. This strategy offers excellent control over stereochemistry and is amenable to a wide variety of substrates.

Core Principle & Mechanistic Insight

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures (often >160 °C) and can be unsuitable for complex molecules.[2] Therefore, the synthesis is performed under mild conditions by activating the carboxylic acid group of N-protected alanine. This activation transforms the carboxyl's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

The overall workflow is a robust, three-stage process:

  • N-Protection: The amino group of alanine is protected (e.g., with Boc, Cbz, or Fmoc groups) to prevent self-polymerization and other side reactions.[3]

  • Carboxyl Activation & Coupling: The protected alanine is reacted with a coupling reagent and the target amine in a one-pot procedure.

  • N-Deprotection: The protecting group is removed under specific conditions to yield the final product.

The choice of coupling reagent is critical and dictates the nature of the activated intermediate. Common classes include carbodiimides (e.g., EDC, DCC), onium salts (e.g., HATU, HBTU, PyBOP), and mixed anhydrides.[4] Onium salt-based reagents like HATU have become exceptionally popular as they generate highly reactive activated esters in situ, leading to fast reaction times and high yields, often with minimal racemization.[4]

Visualizing the Workflow: Protection, Coupling, Deprotection

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection Ala Alanine N_Prot_Ala N-Protected Alanine (e.g., Boc-Ala-OH) Ala->N_Prot_Ala PG Protecting Group (e.g., (Boc)₂O) PG->N_Prot_Ala Base Coupled_Product Protected Propanamide N_Prot_Ala->Coupled_Product Amine R-NH₂ Amine->Coupled_Product Coupling Coupling Reagent (e.g., HATU, DIEA) Coupling->Coupled_Product Final_Product 2-Amino-N-Substituted Propanamide Coupled_Product->Final_Product Deprotect_Agent Deprotection Agent (e.g., TFA) Deprotect_Agent->Final_Product

Caption: General workflow for synthesis via activated alanine derivatives.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling N-Boc-Alanine with a generic primary amine.

Materials:

  • N-Boc-L-Alanine (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-Alanine in anhydrous DMF.

  • Reagent Addition: Add the amine, followed by HATU. Stir the mixture for 5 minutes at room temperature to ensure homogeneity.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add DIEA dropwise to the stirred solution. Expert Insight: The addition of base is exothermic; maintaining a low temperature is crucial to prevent potential racemization of the chiral center.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-Boc protected propanamide.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the final 2-amino-N-substituted propanamide, typically as a TFA salt.

Representative Data
N-Protected AlanineAmineCoupling SystemYield (%)Reference
Cbz-Alaninep-ToluidineBenzotriazole Chemistry92%[5]
Boc-PhenylalanineBenzylamineB(OCH₂CF₃)₃61%[3]
Boc-AlanineBenzylamineHATU/DIEA>90%[4]
Cbz-AlanineAnilineBenzotriazole Chemistry94%[5]

Pathway II: Multicomponent Reactions (MCRs)

Multicomponent reactions, which combine three or more starting materials in a single pot to form a complex product, are paragons of efficiency and atom economy. The Ugi reaction is a preeminent example in this class.

The Ugi Three-Component Reaction (Ugi-3CR)

While the classic Ugi four-component reaction produces α-acylamino amides, the Ugi three-component variant provides a direct route to α-amino amides.[6][7][8] This reaction is exceptionally powerful for generating diverse libraries of compounds quickly.

Core Principle: The Ugi-3CR involves the condensation of an aldehyde, an amine, and an isocyanide.[9][10] For the synthesis of 2-amino-N-substituted propanamides, acetaldehyde serves as the aldehyde component, which establishes the propanamide backbone.

Visualizing the Ugi-3CR Mechanism

G Acetaldehyde Acetaldehyde Imine Iminium Ion [CH₃-CH=N⁺HR₁] Acetaldehyde->Imine Amine R₁-NH₂ Amine->Imine H⁺ Isocyanide R₂-NC Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Nucleophilic Attack Water H₂O Adduct α-Adduct Water->Adduct Addition Imine->Nitrilium Nitrilium->Adduct Product Final α-Amino Amide Adduct->Product Rearrangement (Intramolecular Proton Transfer)

Caption: Simplified mechanism of the Ugi Three-Component Reaction.

Experimental Protocol: Green Ugi-3CR in Water

This protocol is adapted from a green chemistry approach using a surfactant in water.[9]

Materials:

  • Acetaldehyde (1.2 eq)

  • Amine (e.g., Aniline) (1.0 eq)

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 eq)

  • Sodium Lauryl Sulfate (SLS) (10 mol%)

  • Water

Procedure:

  • Reaction Setup: In a flask, add the amine, acetaldehyde, and SLS to water.

  • Isocyanide Addition: Stir the mixture vigorously, then add the isocyanide.

  • Reaction: Continue stirring at room temperature for 12-24 hours. The progress can be monitored by TLC.

  • Work-up: Upon completion, the product often precipitates from the aqueous medium. Filter the solid product, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Trustworthiness Note: The use of water as a solvent and the simple filtration work-up make this a highly sustainable and scalable method, minimizing the use of volatile organic solvents.[9]

Pathway III: Modified Strecker Synthesis

The Strecker synthesis, first reported in 1850, is the classic method for producing α-amino acids.[11][12] A key modification of this reaction provides access to the α-aminonitrile intermediate, which can be selectively hydrolyzed to the corresponding α-amino amide.

Core Principle & Mechanistic Insight

The reaction proceeds in two stages:

  • α-Aminonitrile Formation: An aldehyde (acetaldehyde for a propanamide backbone) reacts with a primary or secondary amine to form an imine, which is then attacked by a cyanide source (e.g., NaCN, TMSCN) to yield an α-aminonitrile.[13][14] Using a substituted amine instead of ammonia directly installs the N-substituent.[13]

  • Selective Nitrile Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to an amide. This step requires carefully controlled conditions (typically acidic) to avoid over-hydrolysis to the carboxylic acid.

Visualizing the Modified Strecker Pathway

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Controlled Hydrolysis Aldehyde Acetaldehyde Aminonitrile α-Aminonitrile Aldehyde->Aminonitrile Amine R-NH₂ Amine->Aminonitrile Cyanide NaCN / H⁺ Cyanide->Aminonitrile Product 2-Amino-N-Substituted Propanamide Aminonitrile->Product Acid H₃O⁺ (controlled) Acid->Product

Caption: The Modified Strecker pathway to N-substituted α-amino amides.

Pathway IV: Enzymatic Synthesis

Biocatalysis offers an elegant and environmentally benign alternative to traditional chemical methods. Enzymes operate under mild conditions (pH and temperature) and can exhibit exquisite stereoselectivity, which is ideal for producing chiral compounds.

Core Principle

Enzymes such as lipases and proteases, which naturally form or hydrolyze amide bonds, can be repurposed for synthetic applications. A notable example is the reverse reaction of N-substituted formamide deformylase, which has been shown to synthesize N-substituted carboxamides from an amine and a corresponding acid.[15] This enzyme demonstrated the ability to use acetate and propionate as substrates, opening a pathway for the synthesis of N-substituted acetamides and propanamides.[15]

Visualizing the Enzymatic Workflow

G Substrates Amine (R-NH₂) + Propionic Acid Enzyme Enzyme (e.g., Deformylase - Reverse Reaction) Substrates->Enzyme Incubation Incubation (Aqueous Buffer, 25-40 °C) Enzyme->Incubation Product N-Substituted Propanamide Incubation->Product

Caption: A simplified workflow for enzymatic amide synthesis.

Comparative Analysis of Synthetic Pathways

The optimal synthetic strategy depends heavily on the project's specific goals, including scale, required diversity, cost, and stereochemical purity.

PathwayKey AdvantagesKey LimitationsBest For
I. Activated Alanine High yields, excellent stereocontrol, broad substrate scope, well-established.Multi-step (protection/deprotection), generates stoichiometric waste from coupling agents.Specific, complex targets where stereopurity is paramount.
II. Ugi-3CR High atom economy, rapid library generation, one-pot procedure.Limited to primary amines, may require optimization for specific substrates.High-throughput screening and generating diverse compound libraries.
III. Modified Strecker Uses simple, inexpensive starting materials, high convergence.Use of toxic cyanide, risk of over-hydrolysis to the acid, produces a racemic product unless an asymmetric variant is used.Large-scale synthesis where racemates are acceptable or can be resolved.
IV. Enzymatic Environmentally friendly ("green"), exceptional stereoselectivity, mild conditions.Enzymes can be expensive, substrate scope may be limited, requires specific buffer conditions.Chiral synthesis where sustainability is a priority and a suitable enzyme is available.

Conclusion and Future Outlook

The synthesis of 2-amino-N-substituted propanamides is a mature field with a rich arsenal of methodologies available to the modern chemist. The classical activated alanine coupling remains the gold standard for control and reliability, particularly for complex, stereochemically defined targets. For rapid discovery and library synthesis, the efficiency of the Ugi reaction is unparalleled. The modified Strecker synthesis offers an economical route for large-scale production, while enzymatic methods represent the frontier of sustainable and highly selective synthesis.

The choice of pathway should be a strategic decision based on a thorough evaluation of the target molecule's complexity, the need for stereocontrol, and the scale of the synthesis. As the demand for greener and more efficient chemical processes grows, further development in catalytic and enzymatic methods will likely provide even more powerful tools for constructing this vital chemical scaffold.

References

  • Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. (2025). Vertex AI Search.
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. (2025). Benchchem.
  • Formation of unexpected α-amino amidine through three-component 'UGI condens
  • Strecker amino acid synthesis. Grokipedia.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
  • Ugi Reaction. Alfa Chemistry.
  • Ugi Reaction. Organic Chemistry Portal.
  • Emerging Methods in Amide- and Peptide-Bond Formation. (2025).
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applic
  • Strecker amino acid synthesis. Wikipedia.
  • Overview of Strecker Amino Acid Synthesis. (2018). News-Medical.Net.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing.
  • Synthesis of Amino Acids: Strecker Synthesis. (2024). Pearson.
  • A New Wave of Amide Bond Formations for Peptide Synthesis. (2019). VUB ORGC.
  • A New Wave of Amide Bond Formations for Peptide Synthesis. Semantic Scholar.
  • Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study.
  • Passerini reaction. Wikipedia.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2021). PMC - NIH.
  • Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. (2020).
  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. (2007). PMC - NIH.
  • Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Chemistry Portal.
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (2019). MDPI.
  • Peptides and Proteins. (2024). Chemistry LibreTexts.
  • Acylation of Amines, Part 4: with Carboxylic Acids. (2021). YouTube.
  • Examples of biologically active α-acyloxy carboxamides obtained with the Passerini reaction.
  • Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3. (2016). RSC Publishing.

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An In-Depth Technical Guide to 2-Amino-N-methylpropanamide Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-Amino-N-methylpropanamide Hydrochloride, also known as L-Alanine methylamide hydrochloride, tailored for researchers, scientists, and professionals in drug development. This guide moves beyond basic data to explain the causality behind experimental choices and provides actionable protocols, reflecting field-proven insights into the compound's synthesis, characterization, and potential applications.

Introduction: Strategic Value in Medicinal Chemistry

This compound hydrochloride (CAS No. 61275-22-7) is the hydrochloride salt of the N-methylated amide of L-alanine.[1] While a simple molecule, its strategic importance lies in its role as a chiral building block in the synthesis of more complex, biologically active molecules.[1] The incorporation of the N-methyl amide group is a classic medicinal chemistry strategy to enhance metabolic stability and membrane permeability in peptide-based drug candidates by reducing susceptibility to enzymatic degradation.[2] This guide will provide the foundational knowledge necessary to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is the bedrock of its successful application. The data presented below are essential for reaction planning, analytical method development, and formulation.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Name (S)-2-Amino-N-methylpropanamide hydrochloride[3][4]
Synonyms L-Alanine methylamide hydrochloride, L-Ala-NHMe·HCl[1]
CAS Number 61275-22-7[1]
Molecular Formula C₄H₁₁ClN₂O[3][4]
Molecular Weight 138.60 g/mol [3][4]
Appearance Solid[3][4]
Purity ≥ 98% (via HPLC)[1]
InChI Key UHWFDFLWTAIHRE-DFWYDOINSA-N[3][4]

Expert Insight: The hydrochloride salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, which are critical attributes for both synthetic manipulations in polar solvents and for creating stock solutions for biological screening assays.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust method based on standard peptide coupling chemistry.

Synthetic Workflow Overview

The synthesis follows a logical progression: protection of the amine, activation of the carboxylic acid, amide bond formation, and final deprotection to yield the hydrochloride salt. This workflow is designed to minimize side reactions and simplify purification.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation L_Alanine L-Alanine Protected_Ala N-Boc-L-Alanine L_Alanine->Protected_Ala Base (e.g., NaHCO₃) in THF/Water Boc_Anhydride Boc Anhydride (Boc₂O) Boc_Anhydride->Protected_Ala Coupling_Agent Coupling Agent (e.g., HATU, DIPEA) Protected_Amide N-Boc-L-Alanyl-N-methylamide Protected_Ala->Protected_Amide Anhydrous DMF Coupling_Agent->Protected_Amide Methylamine Methylamine (CH₃NH₂) Methylamine->Protected_Amide HCl_Solution 4M HCl in Dioxane Final_Product This compound HCl Protected_Amide->Final_Product HCl_Solution->Final_Product

Caption: Synthetic workflow for this compound HCl.

Detailed Experimental Protocol

Step 1: N-Terminal Protection (Boc Group)

  • Rationale: The amine group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group. This prevents self-coupling and ensures that the subsequent amidation occurs exclusively at the carboxylic acid terminus.

  • Procedure:

    • Dissolve L-alanine in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add sodium bicarbonate (NaHCO₃) as a base.

    • Cool the mixture to 0°C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Perform an aqueous workup to isolate the N-Boc-L-alanine product.

Step 2: Amide Coupling

  • Rationale: The carboxylic acid of N-Boc-L-alanine is activated using a coupling agent to facilitate amide bond formation with methylamine. HATU is an excellent choice as it is a highly efficient, low-racemization coupling reagent.

  • Procedure:

    • Dissolve N-Boc-L-alanine in anhydrous N,N-Dimethylformamide (DMF).

    • Add the coupling agent HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Stir for 15 minutes to activate the acid.

    • Add methylamine (as a solution in THF or as a gas) (1.2 equivalents) dropwise.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench with water and extract the product with ethyl acetate. Wash the organic layer sequentially with aqueous NaHCO₃, water, and brine, then dry over anhydrous Na₂SO₄ and concentrate.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc protecting group is acid-labile. A strong acid like HCl in an organic solvent cleanly removes the Boc group and simultaneously forms the desired hydrochloride salt, which often precipitates from the solution, aiding purification.

  • Procedure:

    • Dissolve the crude N-Boc-protected amide from Step 2 in a minimal amount of dioxane or methanol.

    • Add an excess of 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours. The product should precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures a self-validating system of quality control.

Analytical Workflow

Analytical_Workflow Synthesized_Product Synthesized Crude Product Purity_Check Purity Assessment (HPLC-UV/MS) Synthesized_Product->Purity_Check Structure_Confirm Structural Confirmation (¹H NMR, ¹³C NMR) Purity_Check->Structure_Confirm Purity >95% Mass_Verify Mass Verification (ESI-MS) Structure_Confirm->Mass_Verify Structure matches Final_QC Final QC Passed (>98% Purity) Mass_Verify->Final_QC Mass matches

Caption: Quality control workflow for synthesized compound verification.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard starting point. Purity should exceed 98% for most R&D applications.

  • Mass Spectrometry (MS): Used to confirm the molecular weight. Using Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak for the free base [M+H]⁺ is at m/z 103.09.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. Key expected signals in ¹H NMR (in D₂O) would include a doublet for the Cα-methyl group, a quartet for the Cα-proton, and a singlet for the N-methyl group.

Applications in Drug Discovery and Development

This compound is primarily a scaffold or intermediate. Its value is realized in the properties it imparts to a larger parent molecule.

  • Peptidomimetics: The N-methyl group provides steric hindrance that protects the adjacent amide bond from cleavage by proteases, a critical step in converting a bioactive peptide into a viable drug candidate with improved oral bioavailability.[2]

  • Chiral Ligands: The chiral center makes it a valuable precursor for the synthesis of asymmetric catalysts or ligands used in stereoselective synthesis.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in screening libraries to identify initial low-affinity binders to a biological target, which are then optimized into more potent leads.

Safety and Handling

As a matter of laboratory best practice, this compound should be handled with appropriate personal protective equipment (PPE).

  • Hazard Classification: Acute Toxicity, Oral (Category 4).[3][4]

  • Hazard Statement: H302 - Harmful if swallowed.[3][4]

  • Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3][4]

  • Handling: Ensure adequate ventilation.[5] Avoid dust formation.[5] Wear safety goggles, gloves, and a lab coat.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Disclaimer: This guide is intended for informational purposes for qualified research professionals. All experimental work should be conducted in a controlled laboratory setting with all appropriate safety measures in place.

References

  • 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamidehydrochloride Safety Data Sheets(SDS). lookchem. [Link]

  • (S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide hydrochloride. Struchem. [Link]

  • Singh, Y., Sharma, R., & Singh, J. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(5), 1307. [Link]

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Solubility Profile of 2-Amino-N-methylpropanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Amino-N-methylpropanamide, a key building block in medicinal chemistry and drug discovery. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective utilization in synthesis, purification, and formulation. This document delves into the theoretical underpinnings of its solubility based on its molecular structure, presents a qualitative solubility profile in a range of solvents, and offers detailed, field-proven experimental protocols for both the quantitative determination of its solubility and its analytical quantification. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools and insights to effectively work with this compound.

Introduction to this compound

This compound, a derivative of the amino acid alanine, is a bifunctional molecule featuring a primary amine and a secondary amide. Its structure, characterized by the presence of both hydrogen bond donors and acceptors, dictates its physicochemical properties and, consequently, its solubility in various media. The hydrochloride salt of the closely related L-alaninamide is known to be soluble in water and other polar solvents, a characteristic that is crucial for its application in many synthetic and biological contexts[1][2]. Understanding the solubility of this compound is a critical first step in the rational design of experimental conditions for its use, from reaction setup to final product formulation.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a function of the intermolecular forces between the solute and the solvent. The molecular structure of this compound allows for a variety of such interactions:

  • Hydrogen Bonding: The primary amine (-NH2) and the secondary amide (-NH-) groups are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms are hydrogen bond acceptors. This allows for strong interactions with protic solvents like water and alcohols.

  • Polarity: The presence of the polar amide and amine functional groups imparts a significant dipole moment to the molecule, favoring its solubility in polar solvents.

  • Hydrophobicity: The ethyl backbone and the N-methyl group contribute a degree of hydrophobicity to the molecule, which will influence its solubility in less polar and nonpolar solvents.

Based on these structural features, it is anticipated that this compound will exhibit good solubility in polar protic solvents, moderate to low solubility in polar aprotic solvents, and poor solubility in nonpolar solvents.

Qualitative Solubility Profile

Solvent Class Solvent Name Predicted Qualitative Solubility Rationale
Polar Protic WaterSolubleStrong hydrogen bonding and high polarity.
MethanolSoluble to Slightly SolubleGood hydrogen bonding potential.
EthanolSlightly SolubleReduced polarity compared to water and methanol.
Polar Aprotic N,N-Dimethylformamide (DMF)SolubleHigh polarity and ability to accept hydrogen bonds.
AcetoneSlightly Soluble to InsolubleModerate polarity, but weaker hydrogen bonding interactions.
AcetonitrileSlightly Soluble to InsolublePolar, but a weak hydrogen bond acceptor.
Nonpolar Dichloromethane (DCM)InsolubleMismatch in polarity and intermolecular forces.
Diethyl EtherInsolubleNonpolar nature and inability to form strong interactions.
n-ButanolInsolublePredominantly nonpolar character.[2]

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard[1][2]. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Method: A Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is achieved.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any undissolved solid. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as the HPLC-UV method detailed in the following section.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent equil1 Seal and agitate at constant temperature prep1->equil1 equil2 Monitor concentration until plateau equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 quant1 Withdraw and filter supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the quantification of small organic molecules. For a compound like this compound, which contains a chromophore (the amide bond), this method is highly suitable.

Recommended HPLC-UV Protocol

This protocol is a starting point and may require optimization for specific instrumentation and sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase: A gradient elution may be necessary to ensure good separation from any impurities. A typical mobile phase system would be:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The amide bond typically has a UV absorbance maximum around 210-220 nm. It is recommended to acquire a UV spectrum of the compound to determine the optimal wavelength for detection.

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

  • Quantification: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards. The concentration of the unknown samples can then be determined from this curve.

Visualizing the HPLC Quantification Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare calibration standards hplc1 Inject standards and samples prep1->hplc1 prep2 Prepare (dilute) unknown samples prep2->hplc1 hplc2 Separate on C18 column hplc1->hplc2 hplc3 Detect by UV at optimal wavelength hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Generate calibration curve data1->data2 data3 Quantify unknown samples data2->data3

Caption: Workflow for the quantification of this compound by HPLC-UV.

Conclusion

The solubility of this compound is a critical parameter that influences its application in various scientific and industrial settings. This guide has provided a theoretical framework for understanding its solubility, a qualitative profile in common laboratory solvents, and detailed, actionable protocols for its quantitative determination and analysis. By employing the methodologies outlined herein, researchers can obtain reliable and reproducible solubility data, enabling the informed and efficient use of this versatile compound in their work.

References

  • Fengchen Group Co., Ltd. (n.d.). L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0. Retrieved from [Link]

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Methodological & Application

Application Notes & Experimental Protocols for 2-Amino-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the handling, characterization, and preliminary biological evaluation of 2-Amino-N-methylpropanamide. As a modified amino acid derivative, this compound holds potential as a building block in peptidomimetics and drug discovery. Recognizing the scarcity of specific published protocols, this guide synthesizes field-proven methodologies for compound validation and outlines a robust framework for initial in vitro screening. The protocols herein are designed to be self-validating, ensuring experimental integrity and reproducibility for researchers in pharmacology, biochemistry, and drug development.

Introduction and Scientific Context

This compound is the N-methylated amide derivative of the amino acid Alanine.[1][2] The strategic N-methylation of peptide backbones is a cornerstone of modern medicinal chemistry, employed to enhance the therapeutic properties of peptides. This modification can sterically hinder protease recognition, thereby increasing metabolic stability and bioavailability.[3] Furthermore, the removal of the amide proton can disrupt hydrogen bonding networks, leading to altered conformational preferences and potentially improved cell permeability.[4]

Given its structure, this compound serves as a valuable synthon for incorporating these desirable characteristics into novel peptide-based therapeutics. This guide provides the foundational protocols necessary to properly characterize this reagent and to conduct an initial assessment of its biological impact, specifically its effect on cell viability.

Compound Characterization and Quality Control

Prior to any biological experimentation, rigorous characterization of this compound is imperative to confirm its identity, purity, and stability. This ensures that observed biological effects are attributable to the compound of interest and not to impurities or degradation products.

Table 1: Physicochemical and Analytical Data for Compound Validation

Parameter Method Expected Outcome/Data
Identity
Chemical Structure - This compound
Molecular Formula - C₄H₁₀N₂O[1][2]
Molecular Weight - 102.14 g/mol [1][2]
¹H and ¹³C NMR Nuclear Magnetic Resonance Spectroscopy Spectra consistent with the proposed structure, absence of significant impurity peaks.
Mass Spectrometry ESI-MS or similar A molecular ion peak corresponding to the free base, e.g., [M+H]⁺.
Purity
Purity Assay HPLC-UV/MS A major peak with >95% purity, with retention time and mass spectrum corresponding to the target compound.
Elemental Analysis Combustion Analysis Theoretical %C, %H, %N values consistent with the molecular formula.
Physicochemical Properties
Solubility Visual assessment and/or UV-Vis spectroscopy Determination of solubility in water, DMSO, and relevant biological buffers (e.g., PBS).

| Stability | HPLC | Assessment of degradation in various solvents and buffers over time at different storage temperatures. |

General Synthetic Workflow

For researchers requiring a custom synthesis, this compound can be prepared using standard peptide chemistry. A common approach involves the coupling of an N-terminally protected alanine with methylamine, followed by deprotection.

G cluster_protection Step 1: Amide Coupling cluster_deprotection Step 2: Deprotection cluster_purification Step 3: Purification Boc_Ala Boc-L-Alanine Coupling Coupling Reagent (e.g., HATU, DIPEA) Boc_Ala->Coupling Methylamine Methylamine (CH3NH2) Methylamine->Coupling Boc_Product Boc-Ala-NHMe (Protected Intermediate) Coupling->Boc_Product Acid Acidic Condition (e.g., 4M HCl in Dioxane) Boc_Product->Acid Final_Product H-Ala-NHMe • HCl (this compound HCl) Acid->Final_Product Purify Purification (Recrystallization or Chromatography) Final_Product->Purify MTT_Workflow start Start: Seed Cells in 96-well plate incubate1 Incubate overnight (Allow cell attachment) start->incubate1 prepare_compound Prepare serial dilutions of This compound incubate1->prepare_compound treat_cells Treat cells with compound (Include vehicle control) prepare_compound->treat_cells incubate2 Incubate for desired period (e.g., 24, 48, 72 hours) treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours (Formazan formation) add_mtt->incubate3 solubilize Add DMSO to dissolve formazan crystals incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate end End: Analyze Data (Calculate IC50) read_plate->end

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

4.3. Detailed Step-by-Step Protocol

  • Cell Seeding:

    • Culture your chosen cell line (e.g., HeLa, A549) using standard aseptic techniques.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment. [5]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution (e.g., 100 mM) of this compound hydrochloride in a suitable sterile solvent like water or DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the different compound concentrations. Include wells with vehicle-only (medium with the same concentration of solvent) as a negative control. [5]

  • Incubation:

    • Return the plate to the incubator for a specified period (e.g., 24, 48, or 72 hours). [5]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [5] * Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. [5] * Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization. [5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance_treated / Absorbance_control) * 100.

    • Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [5]

Hypothetical Mechanism of Action and Downstream Effects

While this compound as a standalone small molecule may exhibit low intrinsic biological activity, its incorporation into a larger peptide sequence could lead to significant interactions with cellular machinery. The diagram below illustrates a hypothetical scenario where a peptide containing this modified amino acid interacts with a cell surface receptor.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide containing 2-Amino-N-Me-Propanamide Receptor Membrane Receptor (e.g., GPCR) Peptide->Receptor Binding Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Response Cellular Response (e.g., Gene Expression, Apoptosis) KinaseCascade->Response

Caption: Hypothetical signaling pathway initiated by a modified peptide.

This model provides a rationale for subsequent experiments. If a peptide incorporating this compound shows biological activity, researchers could investigate receptor binding, second messenger levels, and downstream kinase activation to elucidate its mechanism of action.

Safety and Handling

All laboratory work should be conducted by trained professionals in a suitable research environment, adhering to all institutional and national safety guidelines.

  • Hazard Classification: The hydrochloride salt is classified as Acute Toxicity, Oral, Category 4. * Signal Word: Warning * Hazard Statements: H302: Harmful if swallowed. * Precautionary Statements:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. * Wash hands and any exposed skin thoroughly after handling. [6] * Do not eat, drink, or smoke when using this product.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat. [7]* First-Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [8] * In Case of Skin Contact: Wash off with soap and plenty of water. [8] * In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. [8] * If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [8]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [6][9]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6453783, 2-Amino-2-methylpropanamide. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541493, this compound. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6857703, (2S)-2-amino-N-methylpropanamide. Available from: [Link]

  • LookChem. 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamidehydrochloride Safety Data Sheets(SDS). Available from: [Link]

  • J&K Scientific LLC. 2-Amino-2-methylpropanamide. Available from: [Link]

  • Pires, D. S., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 27(19), 6299. Available from: [Link]

  • Albericio, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28263641, 2-amino-N,N-diethyl-2-methylpropanamide. Available from: [Link]

  • Guchhait, G., & Mhashal, A. R. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(11), 2824. Available from: [Link]

Sources

Method for quantifying 2-Amino-N-methylpropanamide in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Method for the Quantitative Determination of 2-Amino-N-methylpropanamide in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive methodology for the quantification of this compound in human plasma. This compound is a small, polar molecule whose accurate measurement in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. The described method utilizes a robust and straightforward protein precipitation technique for sample preparation, followed by analysis using a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions and explaining the scientific rationale behind key procedural choices. The method is validated according to internationally recognized guidelines to ensure data integrity and reliability.[1][2][3]

Introduction and Scientific Rationale

The quantification of xenobiotics and their metabolites in biological fluids is a cornerstone of drug discovery and development. This compound (MW: 102.14 g/mol , Formula: C₄H₁₀N₂O) is a primary amine that presents analytical challenges due to its high polarity and lack of a strong chromophore, making traditional HPLC-UV detection difficult.[4][5]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity.[6] This technique physically separates the analyte from matrix components via LC and then uses two stages of mass analysis (MS/MS) for unambiguous detection. The first mass analyzer isolates the analyte's parent ion, which is then fragmented, and a specific fragment ion is monitored by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for precise quantification even at very low concentrations.[7]

This application note details a complete workflow, from sample collection to data analysis, emphasizing a simple protein precipitation (PPT) extraction. PPT is chosen for its speed, simplicity, and effectiveness in removing the bulk of proteinaceous interferents from plasma samples, making it ideal for high-throughput environments.[8]

Overall Method Workflow

The entire analytical process is visualized below, outlining the major stages from sample receipt to final concentration determination.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Aliquot (e.g., 50 µL) P2 Spike with Internal Standard (IS) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject into UPLC System P5->A1 A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 Ionization (ESI+) A2->A3 A4 MRM Detection (Analyte & IS Transitions) A3->A4 D1 Peak Integration A4->D1 D2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) D1->D2 D3 Calculate Unknown Concentrations D2->D3

Caption: High-level overview of the bioanalytical workflow.

Materials, Reagents, and Instrumentation

Reagents and Chemicals

All reagents should be of the highest purity available to minimize background interference.

ReagentGradeRecommended Supplier
This compound≥98% PuritySigma-Aldrich, etc.
This compound-d₃ (Internal Standard)≥98% Purity, 99% Isotopic PurityCustom Synthesis Vendor
Acetonitrile (ACN)LC-MS GradeFisher Scientific, Merck
Methanol (MeOH)LC-MS GradeFisher Scientific, Merck
Formic Acid (FA)LC-MS Grade, ≥99%Thermo Scientific, Sigma-Aldrich
Deionized Water>18 MΩ·cmGenerated in-house (e.g., Milli-Q®)
Human Plasma (K₂EDTA)Blank, PooledBioIVT, Seralab

Rationale for Internal Standard (IS) Selection: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ³H or ¹³C). A SIL-IS behaves nearly identically to the analyte during extraction and ionization but is differentiated by mass. This corrects for variability in sample preparation and matrix effects, ensuring the highest accuracy. If a SIL-IS is unavailable, a close structural analog that is not present in the sample can be used, though this is a less preferable option.

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of Methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d₃ and dissolve in 1 mL of Methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS Stock Solution with 50:50 ACN:Water. This solution is used for spiking into samples during preparation.

  • Mobile Phase A (0.1% FA in Water): Add 1 mL of Formic Acid to 999 mL of deionized water.

  • Mobile Phase B (0.1% FA in ACN): Add 1 mL of Formic Acid to 999 mL of Acetonitrile.

Instrumentation
  • Liquid Chromatography System: A UPLC system such as a Waters ACQUITY UPLC I-Class or Shimadzu Nexera system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex 6500+ QTRAP or a Waters Xevo TQ-XS.

  • Analytical Column: A reversed-phase column suitable for polar analytes, such as a Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • General Lab Equipment: Calibrated pipettes, vortex mixer, microcentrifuge capable of >12,000 x g, analytical balance.

Detailed Experimental Protocols

Preparation of Calibration Standards and Quality Controls (QCs)

Calibration standards and QCs are prepared by spiking known amounts of the analyte into a blank biological matrix (e.g., human plasma) to mimic the study samples.

  • Prepare Intermediate Spiking Solutions: Serially dilute the 1 mg/mL Analyte Stock Solution in methanol to create a series of working solutions used to spike the calibration curve.

  • Spike Plasma: Add a small volume (e.g., 5-10 µL) of each working solution to an aliquot of blank plasma to create calibration standards at concentrations covering the desired analytical range (e.g., 1 - 1000 ng/mL).

  • Prepare QCs: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate weighing of the analyte stock to ensure accuracy.

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for a 50 µL plasma sample volume.

SamplePrep START Start: Thaw Plasma Samples on Ice STEP1 1. Aliquot 50 µL of plasma (Calibrator, QC, or Unknown) into a 1.5 mL microcentrifuge tube. START->STEP1 STEP2 2. Add 150 µL of Precipitation Solution (Acetonitrile containing 100 ng/mL IS). STEP1->STEP2 STEP3 3. Vortex vigorously for 30 seconds to ensure complete protein denaturation. STEP2->STEP3 STEP4 4. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins. STEP3->STEP4 STEP5 5. Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial. STEP4->STEP5 STEP6 6. Inject 5 µL into the LC-MS/MS system. STEP5->STEP6 END End: Analysis STEP6->END

Sources

Application of 2-Amino-N-methylpropanamide in Proteomics Research: A Theoretical Framework for Carboxyl Group Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the ever-evolving landscape of proteomics, chemical derivatization of peptides remains a cornerstone for enhancing the depth and quality of mass spectrometry-based analyses. While a multitude of reagents have been developed for targeting specific functional groups, the exploration of novel derivatizing agents continues to be an area of active interest. This document outlines a theoretical application for 2-Amino-N-methylpropanamide as a potential reagent for the derivatization of peptide carboxyl groups. Based on its chemical structure, which features a primary amine, we propose a hypothetical workflow for its use in modifying the C-terminus and the side chains of acidic amino acids (aspartic and glutamic acid) in peptides. This modification could potentially alter peptide fragmentation patterns in tandem mass spectrometry, offering a novel approach for specialized proteomics studies. It is important to note that the application of this compound in proteomics is not yet established in the scientific literature; therefore, the protocols and potential outcomes described herein are of a theoretical nature, intended to stimulate further research and development.

Introduction: The Rationale for Peptide Derivatization

Mass spectrometry (MS) has become an indispensable tool for the large-scale analysis of proteins and peptides.[1] However, the inherent chemical diversity of peptides can present analytical challenges. Chemical derivatization is a powerful strategy to overcome some of these limitations by modifying specific functional groups on peptides, thereby improving their analytical characteristics.[2][3] Common goals of peptide derivatization include:

  • Improving Ionization Efficiency: Modifying peptides to increase their hydrophobicity or to introduce a permanent charge can enhance their signal intensity in electrospray ionization (ESI)-MS.[4]

  • Directing Peptide Fragmentation: Derivatization of the N- or C-terminus can promote more predictable fragmentation patterns during tandem mass spectrometry (MS/MS), which can simplify spectral interpretation and improve the reliability of peptide sequencing.[5][6]

  • Enabling Multiplexed Quantification: The use of isobaric or isotopic labeling reagents allows for the relative or absolute quantification of proteins from multiple samples in a single MS analysis.[2][7]

While derivatization of primary amines (N-terminus and lysine side chains) is a widely adopted strategy, modification of carboxyl groups offers a complementary approach to manipulate peptide properties for enhanced MS analysis.[5]

A Theoretical Application for this compound

We propose a hypothetical application of this compound as a derivatizing agent for peptide carboxyl groups. The primary amine of this compound can be covalently coupled to the carboxylic acid groups of peptides through the formation of an amide bond. This reaction would typically require the activation of the peptide's carboxyl groups using a coupling agent, such as a carbodiimide.

Proposed Reaction Mechanism

The proposed derivatization of a peptide's C-terminus with this compound, facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is depicted below. This mechanism would also apply to the side-chain carboxyl groups of aspartic and glutamic acid residues.

G cluster_0 Carboxyl Group Activation cluster_1 Amine Coupling Peptide-COOH Peptide Carboxyl Group (C-terminus, Asp, Glu) EDC EDC (Carbodiimide Activator) Peptide-COOH->EDC Nucleophilic Attack Activated_Intermediate O-acylisourea Intermediate (Highly Reactive) EDC->Activated_Intermediate Formation of Amine_Reagent This compound (Primary Amine) Activated_Intermediate->Amine_Reagent Nucleophilic Attack by Primary Amine Urea_Byproduct Urea Byproduct Activated_Intermediate->Urea_Byproduct Derivatized_Peptide Derivatized Peptide (Stable Amide Bond) Amine_Reagent->Derivatized_Peptide

Caption: Proposed reaction mechanism for peptide carboxyl group derivatization.

Potential Impact on Mass Spectrometry Analysis

The covalent attachment of this compound to peptide carboxyl groups could have several effects on their MS analysis:

  • Mass Shift: A predictable mass shift corresponding to the addition of the this compound moiety (C4H10N2O, molecular weight: 102.14 Da) minus a water molecule (18.02 Da) would occur for each derivatized carboxyl group. This would allow for the selective identification of modified peptides.

  • Alteration of Fragmentation: The introduction of a new amide bond could influence the fragmentation pattern of the peptide in MS/MS analysis. This might lead to the generation of unique fragment ions that could be useful for specific analytical purposes.

  • Changes in Chromatographic Retention: The modification may alter the hydrophobicity of the peptide, leading to a shift in its retention time during reversed-phase liquid chromatography.

Hypothetical Experimental Protocol

This section provides a detailed, theoretical step-by-step methodology for the derivatization of peptide carboxyl groups using this compound.

Reagents and Materials
ReagentSupplierComments
This compounde.g., Sigma-AldrichHigh purity grade
EDC (EDAC)e.g., Thermo FisherProteomics grade
N-Hydroxysuccinimide (NHS)e.g., Thermo FisherOptional, to improve reaction efficiency
MES Buffer (2-(N-morpholino)ethanesulfonic acid)e.g., Sigma-Aldrich0.1 M, pH 5.5-6.0
Acetonitrile (ACN)e.g., Fisher ScientificHPLC grade
Trifluoroacetic Acid (TFA)e.g., Thermo FisherProteomics grade
C18 Solid-Phase Extraction (SPE) Cartridgese.g., WatersFor peptide desalting and cleanup
Step-by-Step Derivatization Protocol
  • Sample Preparation: Start with a purified peptide sample, ideally in a low-salt buffer. If the sample contains high concentrations of salts or buffers with primary amines (e.g., Tris), perform a buffer exchange or desalt the sample using C18 SPE.

  • Reagent Preparation:

    • Prepare a 1 M solution of this compound in MES buffer.

    • Prepare a fresh 0.5 M solution of EDC in MES buffer.

    • (Optional) Prepare a 0.5 M solution of NHS in MES buffer.

  • Derivatization Reaction:

    • To your peptide sample (e.g., 100 µg in 50 µL of MES buffer), add the EDC solution to a final concentration of 50 mM. If using NHS, add it to a final concentration of 25 mM.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

    • Add the this compound solution to a final concentration of 200 mM.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Reaction Quenching:

    • Quench the reaction by adding a reagent that will react with excess EDC, such as β-mercaptoethanol to a final concentration of 20 mM, and incubate for 15 minutes.

  • Sample Cleanup:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

    • Desalt and purify the derivatized peptides using a C18 SPE cartridge according to the manufacturer's protocol.

    • Elute the derivatized peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried, derivatized peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample using a high-resolution mass spectrometer.

Caption: Hypothetical workflow for peptide derivatization.

Potential Advantages and Foreseeable Challenges

Potential Advantages:

  • Novelty: The use of this compound would represent a novel derivatization strategy, potentially yielding unique analytical data.

  • Small Mass Tag: The relatively small size of the modification would minimize significant changes to the peptide's overall properties, which could be advantageous in certain applications.

Foreseeable Challenges:

  • Reaction Efficiency: The efficiency of the derivatization reaction would need to be thoroughly optimized and validated. Incomplete derivatization could lead to a complex mixture of products, complicating data analysis.

  • Lack of Reporter Group: this compound does not contain an isotopic label or a reporter group for quantification, limiting its utility for quantitative proteomics studies.

  • No Inherent Charge: Unlike some derivatization reagents that introduce a fixed positive charge to enhance ionization, this modification is not expected to significantly improve peptide ionization efficiency.[4]

Concluding Remarks and Future Perspectives

The proposed application of this compound for the derivatization of peptide carboxyl groups is, at present, a theoretical concept. While grounded in established principles of chemical ligation, its practical utility in proteomics research remains to be demonstrated. Future experimental work would be required to assess the feasibility of this approach, including optimization of the reaction conditions, characterization of the derivatized products by mass spectrometry, and evaluation of its impact on peptide identification and sequencing. Should this derivatization prove to be efficient and offer unique advantages, it could become a useful tool for specialized applications in proteomics, such as fundamental studies of peptide fragmentation or the development of novel cross-linking strategies.

References

  • Kruppa, G. H., & Schoen, A. E. (2011). N-terminal derivatization of peptides for improved fragmentation in mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 780–788. [Link]

  • Amunugama, R., & Hogan, J. M. (2011). Improving peptide fragmentation by N-terminal derivatization with high proton affinity. Rapid Communications in Mass Spectrometry, 25(11), 1547–1554. [Link]

  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., Neumann, T., & Hamon, C. (2019). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895–1904. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Per-Olof, H., & Kjell, G. (2002). Derivatization of small molecules for mass spectrometry. Mass spectrometry reviews, 21(2), 99–114. [Link]

  • Thompson, M. K., Guild, B., & Shaffer, S. A. (2015). Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags. Analytical Chemistry, 87(12), 6178–6186. [Link]

  • Stark, M., & Büttner, K. (2021). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2228, 137–146. [Link]

  • Cociorva, D., & Smith, D. L. (2005). Enhancing electrospray ionization efficiency of peptides by derivatization. Journal of the American Society for Mass Spectrometry, 16(10), 1614–1621. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved January 14, 2026, from [Link]

  • Zhang, H., & Li, L. (2015). Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags. Analytical chemistry, 87(12), 6178–6186. [Link]

  • Loo, J. A. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. [Link]

  • Liigand, P., Kaupmees, K., & Kruve, A. (2019). Influence of the amino acid composition on the ionization efficiencies of small peptides. Journal of mass spectrometry : JMS, 54(6), 481–487. [Link]

  • Wang, S., & Li, L. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature communications, 11(1), 2748. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

Sources

Mastering the Analysis of Amino Acid Amides by GC-MS: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the derivatization of amino acid amides for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the unique challenges posed by these polar, non-volatile analytes, we delve into the rationale and mechanisms of the most effective derivatization strategies: silylation and two-step acylation/esterification. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reproducible, and sensitive analytical methods for this important class of compounds. We present not only the step-by-step procedures but also the underlying chemical principles, method selection criteria, and troubleshooting advice to ensure successful implementation in the laboratory.

Introduction: The Analytical Challenge of Amino Acid Amides

Amino acid amides, such as the proteinogenic amides L-asparagine and L-glutamine, as well as various synthetic pharmaceutical intermediates, are characterized by their high polarity, zwitterionic nature, and low volatility.[1] These intrinsic properties make them fundamentally incompatible with direct GC-MS analysis, which requires analytes to be thermally stable and sufficiently volatile to traverse the gas chromatograph.[1][2] Direct injection leads to poor chromatographic performance, including severe peak tailing, thermal decomposition in the injector, and irreversible adsorption onto the column.[2]

To overcome these obstacles, chemical derivatization is an indispensable step.[1][3] The primary goal of derivatization is to mask the polar functional groups (specifically the primary amine, carboxylic acid, and the amide group's active hydrogens) by replacing the active protons with nonpolar chemical moieties.[4] This transformation dramatically increases the analyte's volatility and thermal stability, enabling sharp, symmetrical peaks and sensitive detection by GC-MS.[2][5]

A critical consideration for amino acid amides is the stability of the amide group itself and its derivatives. Some derivatization conditions can inadvertently hydrolyze the amide, converting asparagine to aspartic acid and glutamine to glutamic acid, which would lead to inaccurate quantification.[1][6] Furthermore, the amide functional group can be more difficult to derivatize than simple amines or carboxylic acids, sometimes resulting in incomplete reactions or the formation of multiple derivative products.[7] This guide focuses on techniques optimized to address these specific challenges.

Core Derivatization Strategies: A Comparative Overview

Two principal strategies have proven effective for the derivatization of amino acid amides: Silylation and Acylation (typically combined with esterification). The choice between these methods depends on the specific analytical goals, sample matrix, and available instrumentation.

FeatureSilylation (e.g., MSTFA, BSTFA, MTBSTFA)Acylation / Esterification (e.g., TFAA, PFPA)
Mechanism Replaces active hydrogens on -NH2, -COOH, and -CONH2 groups with a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group.A two-step process: 1) Esterification of the carboxyl group. 2) Acylation of the amino and amide groups.
Reactivity Highly reactive and versatile, often a one-step reaction.[2][8]Robust and produces very stable derivatives.[3] The two-step nature allows for more controlled reaction conditions.
Derivative Stability TMS derivatives can be sensitive to moisture and may degrade over time.[9] TBDMS derivatives are significantly more stable.[10]Acyl derivatives, particularly those from fluorinated anhydrides, are generally very stable.[3]
Byproducts Volatile and generally elute with the solvent front, minimizing interference.[2]Can be acidic and may require removal or neutralization steps to protect the GC column.[11]
Key Challenge Requires strictly anhydrous conditions.[7][12] Potential for incomplete derivatization of the amide group, leading to multiple peaks.More complex, multi-step protocol. Some conditions can cause hydrolysis of the amide group.[1]
Ideal Use Case Rapid screening, metabolomics profiling where a wide range of compounds are targeted.Targeted quantitative analysis requiring high precision, accuracy, and derivative stability.

Silylation Protocols for Amino Acid Amide Analysis

Silylation is a widely used technique that replaces active hydrogens with a nonpolar silyl group, most commonly a trimethylsilyl (TMS) group.[4] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors capable of derivatizing amines, amides, and carboxylic acids.[4][8][13]

The primary advantage of MSTFA is that its byproducts are highly volatile, minimizing chromatographic interference.[2] For amino acid amides, the challenge lies in ensuring complete derivatization of all active sites, including the less reactive amide protons.

Workflow for Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample/ Standard (10-100 µL) Dry Evaporate to Complete Dryness (N2 stream or Lyophilizer) Sample->Dry Crucial Step: Remove all water AddReagent Add Solvent (e.g., Pyridine) + Silylating Reagent (e.g., MSTFA + 1% TMCS) Dry->AddReagent React Heat Reaction Vial (e.g., 70-85°C, 30-60 min) AddReagent->React Inject Inject Supernatant into GC-MS React->Inject

Caption: General workflow for silylation of amino acid amides.

Protocol 3.1: MSTFA Derivatization

This protocol is optimized for the derivatization of amino acid amides using MSTFA, a potent and clean silylating agent. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity for difficult-to-silylate groups like amides.[13]

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ideally with 1% TMCS

  • Pyridine (anhydrous) or Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator or lyophilizer

  • Amino acid amide standards or dried sample extract

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample or standard solution (typically containing 1-10 µg of the analyte) to a 2 mL reaction vial. Ensure the sample is completely dry by evaporating the solvent under a gentle stream of nitrogen at 50-60°C or by lyophilization. The absence of water is critical for successful silylation.[12]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to act as a solvent and catalyst. Then, add 50 µL of MSTFA (+ 1% TMCS).

  • Reaction: Tightly cap the vial. Heat the mixture at 70°C for 45 minutes in a heating block. For more sterically hindered or difficult compounds, the temperature can be increased to 85°C and the time extended to 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Typically, a 1 µL injection volume is used.

Two-Step Esterification and Acylation Protocols

This strategy involves two distinct chemical modifications. First, the carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester). Second, the amine and amide groups are acylated using a highly reactive anhydride, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[3][5] This approach yields derivatives that are exceptionally stable and produce characteristic mass spectra, which is beneficial for identification and quantification.[5]

A key consideration is that the initial acidic esterification step can cause hydrolysis of asparagine and glutamine to their respective acids.[1] Therefore, the conditions must be carefully controlled, or this method should be understood to measure the sum of the amide and its corresponding carboxylic acid (e.g., Glutamine + Glutamate).[1][6]

Workflow for Two-Step Derivatization

Acylation_Workflow cluster_prep Sample Preparation cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation Sample Aqueous Sample/ Standard Dry1 Evaporate to Complete Dryness Sample->Dry1 AddEster Add Acidified Alcohol (e.g., 3M HCl in n-Butanol) Dry1->AddEster React1 Heat Reaction Vial (e.g., 65°C, 20 min) AddEster->React1 Dry2 Evaporate Reagent to Dryness React1->Dry2 AddAcyl Add Solvent (e.g., Ethyl Acetate) + Acylating Reagent (e.g., PFPA) Dry2->AddAcyl React2 Heat Reaction Vial (e.g., 65°C, 30 min) AddAcyl->React2 Dry3 Evaporate Reagent to Dryness React2->Dry3 Inject Reconstitute in Solvent for GC-MS Injection Dry3->Inject

Caption: General workflow for two-step esterification and acylation.

Protocol 4.1: n-Butanol Esterification and PFPA Acylation

This protocol is a robust method for creating stable derivatives for targeted quantitative analysis. Using n-butanol for esterification creates butyl esters, which have excellent chromatographic properties.

Materials:

  • 3M HCl in n-Butanol (can be prepared by bubbling dry HCl gas through anhydrous n-butanol or by careful addition of acetyl chloride to cold n-butanol)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • Amino acid amide standards or dried sample extract

Procedure:

  • Sample Preparation: Dry the sample completely in a 2 mL reaction vial as described in Protocol 3.1.

  • Step 1: Esterification:

    • Add 200 µL of 3M HCl in n-butanol to the dried residue.

    • Cap the vial tightly and heat at 65°C for 20 minutes.

    • Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.

  • Step 2: Acylation:

    • To the dried esterified residue, add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the vial tightly and heat at 65°C for 30 minutes.[3]

    • Cool the vial and evaporate the reagents to dryness under nitrogen.

  • Analysis: Reconstitute the final dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate or another GC-compatible solvent for analysis.

Conclusion and Best Practices

The successful analysis of amino acid amides by GC-MS is critically dependent on the selection and execution of an appropriate derivatization strategy.

  • Silylation with reagents like MSTFA offers a rapid, single-step method ideal for broader screening, but requires stringent control of moisture and may yield multiple derivatives.

  • Two-step esterification and acylation provides highly stable derivatives suitable for robust, targeted quantification, though the protocol is more involved and care must be taken to avoid amide hydrolysis.

For all methods, complete sample dryness prior to adding reagents is the single most important factor for achieving high reaction yields and reproducible results. It is also recommended to analyze derivatives promptly after preparation, although TBDMS and acylated derivatives exhibit greater stability for storage if necessary.[9] By understanding the chemical principles and following these detailed protocols, researchers can confidently develop and validate methods for the accurate analysis of amino acid amides in a variety of complex matrices.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • ResearchGate. (n.d.). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method.
  • Thermo Fisher Scientific. (n.d.). GC Reagents.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Al-Daghri, N. M., Alfawaz, H., Al-Ajlan, A. S., & Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1690.
  • Sigma-Aldrich. (n.d.). Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA).
  • ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?.
  • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. International Journal of Molecular Sciences, 24(17), 13493.
  • Tsikas, D. (2024).
  • Lee, J. W., et al. (2011). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-20.
  • Choi, N.-R., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography.
  • ResearchGate. (2019). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis.
  • Pearson. (2024). Reactions of Amino Acids: Acylation.
  • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC.
  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • ResearchGate. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids.
  • ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
  • Dettmer, K. (2009). Amino acid analysis in biological fluids by GC-MS.
  • Agilent. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Functionalized 2-Amino-N-methylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-N-methylpropanamide Scaffolds

In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer improved pharmacological properties is paramount. This compound derivatives, which are structurally related to the N-methylated dipeptide core of alaninamide, represent a class of "peptidomimetics." These compounds are designed to mimic natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1][2]

The strategic incorporation of an N-methyl group on the amide nitrogen can significantly enhance a molecule's intestinal permeability and resistance to enzymatic degradation by peptidases.[1] This modification, coupled with the potential for diverse functionalization at the alpha-carbon and the primary amine, makes the this compound core a highly attractive scaffold for generating libraries of drug-like molecules. This guide provides an in-depth exploration of robust synthetic strategies, detailed experimental protocols, and characterization techniques for preparing these valuable compounds.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of functionalized this compound derivatives can be approached through several distinct and reliable pathways. The choice of strategy is often dictated by the desired functionality, stereochemical requirements, and the scale of the synthesis.

  • Strategy 1: Amide Bond Formation Followed by Deprotection: This is arguably the most common and versatile approach, particularly for stereospecific synthesis. It begins with a readily available, chirally pure N-protected amino acid (e.g., Boc-Alanine), which is coupled with methylamine. Subsequent removal of the protecting group yields the desired product. This stepwise method offers excellent control over stereochemistry and is amenable to a wide range of coupling reagents.[3][]

  • Strategy 2: The Ugi Multicomponent Reaction (U-4CR): For rapid library synthesis and structural diversity, the Ugi four-component reaction is an exceptionally powerful tool.[5][6] This one-pot reaction combines an aldehyde, an amine (methylamine), a carboxylic acid, and an isocyanide to rapidly assemble the core bis-amide structure.[5][7] The efficiency and atom economy of this reaction make it ideal for diversity-oriented synthesis campaigns.[8]

  • Strategy 3: The Strecker Amino Acid Synthesis: A classic method for creating α-amino acids, the Strecker synthesis can be adapted to produce the target scaffold.[9][10] The process involves reacting an aldehyde with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amide.[11][12] While effective, this route typically produces racemic mixtures unless asymmetric variants are employed.[10]

The following diagram illustrates the general workflow from synthesis to characterization, highlighting the central role of the chosen synthetic pathway.

G cluster_0 Synthetic Pathways cluster_1 Core Process cluster_2 Outcome AmideCoupling Strategy 1: Amide Coupling & Deprotection Synthesis Chemical Synthesis AmideCoupling->Synthesis Ugi Strategy 2: Ugi MCR Ugi->Synthesis Strecker Strategy 3: Strecker Synthesis Strecker->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crude Product Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Purified Product FinalProduct Final Product: Functionalized This compound Characterization->FinalProduct Confirmed Structure & Purity

Caption: General workflow for the synthesis and validation of target compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis via Amide Coupling and Boc Deprotection

This protocol is the method of choice for producing enantiomerically pure this compound, starting from commercially available chiral N-Boc-alanine. The tert-butoxycarbonyl (Boc) group is an ideal protecting group as it is stable under the basic or neutral conditions of amide coupling and can be cleanly removed under acidic conditions.[13][14]

Part A: Amide Coupling of N-Boc-L-Alanine with Methylamine

This step involves the activation of the carboxylic acid of N-Boc-L-alanine to facilitate nucleophilic attack by methylamine. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization.

Materials and Reagents:

  • N-Boc-L-Alanine

  • Methylamine solution (e.g., 2.0 M in THF)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-Alanine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the solution, followed by the portion-wise addition of HATU (1.1 eq). Stir the mixture for 15 minutes at 0 °C. The formation of the activated ester is the critical step for efficient coupling.

  • Slowly add methylamine solution (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.[3]

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.[3] This washing sequence removes residual DMF, DIPEA, and unreacted starting materials.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude N-Boc-2-amino-N-methylpropanamide. The crude product is often pure enough for the next step.

Part B: Boc Deprotection to Yield the Final Product

The Boc group is efficiently cleaved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[15] The use of 4M HCl in dioxane is common as it often yields the product as a crystalline hydrochloride salt, which simplifies purification.[3][16]

Materials and Reagents:

  • Crude N-Boc-2-amino-N-methylpropanamide

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Diethyl ether

  • Methanol (for recrystallization, if needed)

Procedure:

  • Dissolve the crude product from Part A in a minimal amount of 1,4-dioxane.

  • Add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents) to the solution at room temperature.

  • Caution: The reaction evolves isobutylene and carbon dioxide gas; ensure the system is not closed.[14][15]

  • Stir the mixture for 1-2 hours. A white precipitate of the hydrochloride salt should form.

  • Monitor Progress: Check for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Add a large volume of diethyl ether to the mixture to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash the filter cake with diethyl ether, and dry under vacuum to yield (S)-2-Amino-N-methylpropanamide hydrochloride.

  • Purification: If necessary, the product can be further purified by recrystallization from a solvent system such as methanol/ether.[3]

The following diagram details the workflow for this robust two-step synthesis.

G Start Start: N-Boc-L-Alanine Coupling Step A: Amide Coupling Reagents: Methylamine, HATU, DIPEA Solvent: DMF Start->Coupling Intermediate Intermediate: Crude N-Boc-2-amino- N-methylpropanamide Coupling->Intermediate Work-up & Solvent Removal Deprotection Step B: Boc Deprotection Reagent: 4M HCl in Dioxane Intermediate->Deprotection Final Final Product: (S)-2-Amino-N-methylpropanamide Hydrochloride Deprotection->Final Precipitation & Filtration

Caption: Workflow for the synthesis of (S)-2-Amino-N-methylpropanamide HCl.

Protocol 2: Synthesis via the Ugi Four-Component Reaction (U-4CR)

This protocol outlines a one-pot method for generating a functionalized this compound derivative. By varying the four starting components, a diverse library of compounds can be rapidly synthesized. The mechanism proceeds through the formation of an imine, which is attacked by the isocyanide, followed by the addition of the carboxylate and a final irreversible Mumm rearrangement.[7][8]

Materials and Reagents:

  • Aldehyde (e.g., Acetaldehyde, 1.0 eq)

  • Methylamine (e.g., 2.0 M in THF, 1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)

  • Methanol (MeOH) as solvent

Procedure:

  • To a flask, add the aldehyde, carboxylic acid, and methanol.

  • Add the methylamine solution to the mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor Progress: Track the formation of the product by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using silica gel column chromatography to yield the desired functionalized bis-amide product.

Purification and Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound derivatives before their use in biological assays.[3]

  • Purification: The primary methods for purification are recrystallization for crystalline salts or silica gel column chromatography for free bases or Ugi products. The choice of solvent system for chromatography will depend on the polarity of the specific derivative.

  • Characterization: A combination of spectroscopic and analytical techniques should be employed. The table below outlines the expected data for the parent compound, (S)-2-Amino-N-methylpropanamide hydrochloride.[3][17]

Method Expected Outcome / Data
Identity
Chemical Structure(S)-2-Amino-N-methylpropanamide hydrochloride
Molecular FormulaC₄H₁₁ClN₂O
Molecular Weight138.60 g/mol
Purity
¹H and ¹³C NMRSpectra consistent with the proposed structure, absence of significant impurity peaks.[17]
Mass Spectrometry (ESI-MS)A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 103.08.
Purity Assay (HPLC-UV/MS)A major peak with >95% purity, with a retention time and mass spectrum corresponding to the target compound.
Physical Properties
AppearanceWhite to off-white solid.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • PMC. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PMC. (n.d.). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Retrieved from [Link]

  • PMC. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN113045484A - Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
  • NIH. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-N-methylpropanamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

  • PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • PubMed. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Retrieved from [Link]

  • PubMed. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Incorporation of 2-Amino-N-methylpropanamide (N-Methylalanine) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs.[1][2][3] This modification, which involves replacing an amide proton with a methyl group, can dramatically improve pharmacokinetic properties such as metabolic stability, cell permeability, and oral bioavailability.[4][5][6][7] 2-Amino-N-methylpropanamide, commonly incorporated as N-methylalanine (N-Me-Ala) in its protected form, is a key building block in this process. However, its use introduces a significant synthetic challenge: steric hindrance at the secondary amine, which can impede peptide bond formation.[8][9][10] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of N-methylalanine into peptide sequences. We delve into the causality behind experimental choices, offer detailed, field-proven protocols for direct coupling and on-resin methylation, and present a comparative analysis of coupling reagents to empower rational methodology design.

The Physicochemical Impact of N-Methylation

The introduction of a methyl group to the amide nitrogen of an amino acid residue, such as in N-methylalanine, instigates profound changes in the peptide's local and global properties. Understanding these effects is crucial for designing effective peptide therapeutics.

  • Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, physically obstructing the approach of proteases that would otherwise cleave the peptide bond. This disruption of enzyme recognition significantly extends the in-vivo half-life of the peptide.[2][6]

  • Improved Membrane Permeability: By replacing the amide proton, the N-methyl group eliminates a hydrogen bond donor. This reduces the desolvation penalty required for the peptide to transition from an aqueous environment into the lipid bilayer of a cell membrane, thereby enhancing permeability and the potential for oral bioavailability.[2][3][6]

  • Conformational Control: N-methylation restricts the rotational freedom of the peptide backbone, reducing the available conformational space.[6] This can pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][6] It also increases the propensity for a cis amide bond conformation, which is typically unfavorable in unmodified peptides but can be critical for mimicking specific protein turns.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 32012-12-7[11]
Molecular Formula C₄H₁₀N₂O[11][12]
Molecular Weight 102.14 g/mol [11][12]
Stereoisomer (L-form) (2S)-2-amino-N-methylpropanamide[13]

The Core Challenge: Overcoming Steric Hindrance

The primary difficulty in synthesizing N-methylated peptides lies in the steric bulk imposed by the N-methyl group.[8][10][14] Unlike a primary amine, the secondary amine of an N-methylated residue is a weaker nucleophile and is sterically hindered. This significantly slows the kinetics of peptide bond formation.[14][15]

This steric clash has several practical consequences:

  • Incomplete Coupling: Standard coupling conditions often fail to drive the reaction to completion, resulting in truncated or deletion sequences.[8]

  • Lower Yields: The overall yield of the desired full-length peptide is often significantly reduced.[8][14]

  • Racemization Risk: Harsh conditions or highly reactive intermediates required to force the coupling can increase the risk of epimerization.[9]

The challenge is particularly acute when coupling an amino acid onto an N-methylated residue, and even more so when coupling two consecutive N-methylated amino acids.[8]

Diagram 1: Steric hindrance in N-methylated peptide coupling.

Synthetic Methodologies for N-Methylalanine Incorporation

Two primary strategies are employed to incorporate N-methylalanine into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS).

Direct Incorporation of a Pre-Synthesized Building Block

The most straightforward method involves using the commercially available, Fmoc-protected building block, Fmoc-N-Me-Ala-OH . This approach requires optimizing the coupling step to overcome the steric hindrance discussed above. It is the preferred method when the position of N-methylation is definitive.

On-Resin N-Methylation

An alternative and highly flexible strategy is to perform the methylation reaction directly on the solid support after a standard alanine residue has been incorporated.[5][8] This is particularly useful for "N-methyl scanning," where researchers systematically methylate each residue in a sequence to probe its structure-activity relationship.[4] The most common method is a three-step process adapted from the work of Fukuyama, Miller, and Scanlan.[16][17]

  • Sulfonylation: The peptide's free amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group, which makes the amide proton acidic.

  • Methylation: The acidic proton is abstracted by a base, and the resulting anion is methylated, typically using dimethyl sulfate.

  • Desulfonylation: The o-NBS protecting group is removed to reveal the newly formed secondary (N-methyl) amine, ready for the next coupling step.

G Start Resin-Peptide-Ala-NH2 Step1 1. Sulfonylation (o-NBS-Cl, DMAP) Start->Step1 Intermediate1 Resin-Peptide-Ala-NH(o-NBS) Step1->Intermediate1 Step2 2. Methylation (Dimethyl Sulfate, DBU) Intermediate1->Step2 Intermediate2 Resin-Peptide-Ala-N(Me)(o-NBS) Step2->Intermediate2 Step3 3. Desulfonylation (Mercaptoethanol, DBU) Intermediate2->Step3 End Resin-Peptide-N-Me-Ala-NH Step3->End

Diagram 2: Workflow for on-resin N-methylation.

Critical Factor: Coupling Reagent Selection

The choice of coupling reagent is paramount for successfully incorporating N-methylated amino acids.[9] Standard carbodiimides (like DIC) or less reactive uronium/aminium salts (like HBTU, HCTU) are often inefficient against the sterically hindered secondary amine.[15][18] More potent reagents are required to generate a highly activated carboxylic acid species that can react efficiently.

Table 2: Comparative Performance of Coupling Reagents for N-Methylated Residues

ReagentClassActivating AdditiveAdvantagesConsiderations
HBTU / HCTU Uronium/AminiumHOBt / HOBtWidely used, cost-effective for standard SPPS.Generally considered less effective for N-methylated couplings due to insufficient reactivity.[15]
HATU Uronium/AminiumHOAtHighly recommended. Reacts faster with less epimerization than HBTU.[18][19] The HOAt-based activated ester is more reactive.Higher cost. Potential for side reactions if not used correctly.
PyAOP / PyBOP PhosphoniumHOAt / HOBtHighly effective, especially for coupling two consecutive N-methylated residues.[18][19]Byproducts can be more difficult to remove. PyAOP is generally superior to PyBOP for this application.[20]
COMU Uronium/AminiumOxyma Pure®High coupling efficiency comparable to HATU.[20] Oxyma-based byproducts are non-explosive and highly soluble, improving safety and ease of removal.[20]Newer generation reagent, may be more expensive.
PyBroP PhosphoniumNoneA halogenophosphonium salt that is highly efficient for coupling N-methylated residues, often outperforming PyBOP.Can be too reactive for standard amino acids, increasing racemization risk.[20]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific peptide sequence, resin, and available instrumentation. Always follow appropriate laboratory safety procedures.

Protocol 1: Solid-Phase Coupling of Fmoc-N-Me-Ala-OH using HATU

This protocol details the crucial steps for coupling an Fmoc-protected N-methylated amino acid to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for 30 minutes.

    • Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min).[21]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve 4 equivalents of Fmoc-N-Me-Ala-OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours.[15] The extended coupling time is critical for sterically hindered residues. Microwave assistance can be used to shorten this time.[4]

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads for analysis (see Protocol 2).

    • If the coupling is incomplete, drain the solution and perform a second coupling with a fresh solution of activated amino acid.[14]

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (5 times).[15] The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Monitoring Coupling Efficiency with the Bromophenol Blue (BPB) Test

The standard Kaiser test gives a false negative for secondary amines. The BPB test is a reliable qualitative method to detect unreacted free amines on the resin.[8][18]

  • Preparation:

    • Remove a small sample of resin beads (1-2 mg) from the reaction vessel after the coupling step.

    • Wash the beads thoroughly with methanol or DMF to remove any residual reagents.

  • Test Procedure:

    • Add 1-2 drops of a 0.1% Bromophenol Blue solution in DMF to the washed resin beads.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Yellow: Coupling is complete (no free amine).[8][18]

    • Blue or Green: Coupling is incomplete (free amine is present).[8][14][18] A second coupling is required.

Protocol 3: On-Resin N-Methylation via Sulfonylation

This protocol is for the N-methylation of a resin-bound alanine residue after its initial incorporation.

  • Sulfonylation:

    • After Fmoc deprotection of the alanine residue, swell the peptide-resin in NMP.

    • In a separate vial, dissolve 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine or 2,4,6-trimethylpyridine in NMP.

    • Add the solution to the resin and agitate for 30-60 minutes. Wash the resin thoroughly with NMP.[8]

  • Methylation:

    • To the sulfonamide-resin, add a solution of 10 equivalents of dimethyl sulfate and 5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

    • Agitate for 5-10 minutes.[8]

    • Wash the resin thoroughly with NMP.

  • Desulfonylation:

    • Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.[17]

    • Add the solution to the resin and agitate for 2 x 15 minutes.

    • Wash the resin thoroughly with NMP. The N-methylated amine is now free and ready for the next coupling step (using Protocol 1).

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive BPB Test) Insufficient reaction time; Low reactivity of coupling reagent; Severe steric hindrance.Perform a second coupling ("double coupling") with fresh reagents for the same duration or longer.[14] Switch to a more potent coupling reagent like HATU or PyAOP.[18][19] Increase the reaction temperature or use microwave-assisted synthesis.[4]
Low Final Yield Cumulative effect of incomplete couplings throughout the synthesis.Ensure each coupling step goes to completion using the BPB test. Increase equivalents of amino acid and coupling reagents (from 4 to 5 eq.).
Presence of Deletion Sequences (Mass Spec) A specific coupling step failed completely.Identify the failed coupling site. Re-synthesize the peptide, focusing on optimizing the problematic step (e.g., longer time, stronger reagent, double coupling).[8][14]

Conclusion

The incorporation of this compound as an N-methylalanine residue is a powerful tool for enhancing the drug-like properties of synthetic peptides. While the inherent steric hindrance presents a formidable synthetic challenge, it can be reliably overcome through a combination of rational reagent selection, optimized reaction conditions, and diligent monitoring. The use of highly potent coupling reagents such as HATU, coupled with extended reaction times and vigilant monitoring via the Bromophenol Blue test, enables the successful synthesis of N-methylated peptides. Furthermore, on-resin methylation offers a flexible alternative for systematic peptide modification. By understanding the principles and applying the protocols detailed in this guide, researchers can confidently harness the strategic advantages of N-methylation in their drug discovery and development programs.

References

  • Biron, E., Chatterjee, J. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In: Kurien, B., Scofield, H. (eds) Protein Scaffolds. Methods in Molecular Biology, vol 855. Humana Press. [Link]

  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-44. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 46(6), 1333-1343. [Link]

  • Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • P212121 Store. 2-Amino-N-methyl-DL-propanamide | CAS 32012-12-7. [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry, 59(9), 2437-2446. [Link]

  • Sharma, A., et al. (2025). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. ResearchGate. [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8867-8870. [Link]

  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]

  • Reyes, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 541493, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6857703, (2S)-2-amino-N-methylpropanamide. [Link]

  • Pira, A., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 48-57. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-N-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amide. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: From Low Yields to Impure Product

The synthesis of this compound, while conceptually straightforward, involves several critical steps where optimization is key to success. The most common synthetic route involves the coupling of an N-protected alanine derivative with methylamine, followed by deprotection.

Below is a troubleshooting guide addressing specific problems you may encounter during this process.

Issue 1: Low or No Yield of the Protected Intermediate (e.g., Boc-Ala-NHMe)

Question: I am performing the coupling reaction between Boc-L-alanine and methylamine using a standard coupling reagent, but I am observing very low to no formation of my desired protected amide. What are the potential causes and how can I troubleshoot this?

Answer: This is a common issue that can often be traced back to one of several factors related to the reagents, reaction conditions, or the coupling strategy itself.

Underlying Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The cornerstone of this reaction is the activation of the carboxylic acid of Boc-L-alanine. If this activation is inefficient, the subsequent nucleophilic attack by methylamine will be poor.

    • Troubleshooting:

      • Choice of Coupling Reagent: Not all coupling reagents are equally effective for all substrate combinations. While carbodiimides like DCC or EDC are common, uronium/aminium salts such as HATU or HBTU are often more efficient and lead to fewer side reactions.[1][2] Consider switching to a more potent coupling reagent if you are using a carbodiimide with suboptimal results.

      • Order of Addition: The order in which you add your reagents is critical. For many coupling reagents, particularly uronium/aminium salts, pre-activating the carboxylic acid by mixing it with the coupling reagent and a base (like DIPEA) for a few minutes before adding the amine can significantly improve yields. This prevents the coupling reagent from reacting directly with the amine, which can form an unreactive guanidinium byproduct.

      • Moisture: All reagents and solvents must be anhydrous. Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing your yield. Ensure your solvents are properly dried and your reagents are stored in a desiccator.

  • Problems with the Amine (Methylamine):

    • Troubleshooting:

      • Volatility: Methylamine is a gas at room temperature and is often used as a solution in a solvent like THF or water. Ensure the concentration of your methylamine solution is accurate. If using a cylinder of methylamine gas, ensure accurate delivery to the reaction mixture.

      • Stoichiometry: A slight excess of the amine is often used to drive the reaction to completion. However, a large excess can sometimes complicate purification. Start with 1.1-1.5 equivalents of methylamine and optimize from there.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: Amide coupling reactions are typically run at 0 °C to room temperature. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in a sluggish reaction.

      • Solvent: A polar aprotic solvent like DMF or DCM is generally a good choice for amide coupling reactions. Ensure your starting materials are fully dissolved.

Issue 2: Presence of Significant Impurities Alongside the Protected Amide

Question: My coupling reaction seems to have worked, but I am seeing several significant impurities in my crude product analysis (TLC, LC-MS). What are these impurities likely to be and how can I minimize them?

Answer: The formation of side products is a common challenge. Identifying the likely impurities is the first step to mitigating their formation.

Common Impurities and Mitigation Strategies:

  • Racemization of the Alanine Stereocenter: One of the most significant side reactions in peptide and amino acid chemistry is the loss of stereochemical integrity.[1][3]

    • Cause: The activated carboxylic acid can be deprotonated at the α-carbon, leading to racemization. This is particularly problematic with some coupling reagents and under harsh basic conditions.

    • Mitigation:

      • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues can suppress racemization when using carbodiimide coupling reagents.

      • Choice of Coupling Reagent: Uronium/aminium reagents like HATU are known to result in less epimerization compared to some other coupling reagents.[2]

      • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize side reactions.

  • Formation of N-acylurea: When using carbodiimides like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Mitigation: The addition of HOBt can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[1]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of Boc-L-alanine in your crude product.

    • Mitigation:

      • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.

      • Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent and methylamine.

Issue 3: Difficulty in Deprotecting the Boc Group

Question: I have successfully synthesized and purified my Boc-Ala-NHMe, but I am struggling with the final deprotection step to yield this compound. The reaction is either incomplete or I am seeing degradation of my product.

Answer: The removal of the tert-butoxycarbonyl (Boc) protecting group is typically straightforward, but challenges can arise.[4][5]

Troubleshooting the Deprotection Step:

  • Incomplete Deprotection:

    • Cause: The acidic conditions may not be strong enough or the reaction time may be insufficient.

    • Solution:

      • Choice of Acid: Trifluoroacetic acid (TFA) is a very effective reagent for Boc deprotection and is often used neat or as a solution in dichloromethane (DCM).[6][7] Alternatively, a saturated solution of HCl in an organic solvent like dioxane or ethyl acetate can be used.[4]

      • Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature, often completing within 1-2 hours.[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Product Degradation:

    • Cause: The final product, an α-amino amide, can be susceptible to hydrolysis under harsh acidic conditions, especially if water is present and the reaction is heated or left for an extended period.[8]

    • Solution:

      • Anhydrous Conditions: Ensure your reagents and solvents for the deprotection step are anhydrous.

      • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time once completion is observed.

      • Work-up: Once the reaction is complete, the acid needs to be thoroughly removed. This is often achieved by evaporation under reduced pressure, followed by co-evaporation with a solvent like toluene. The resulting product is often isolated as a salt (e.g., hydrochloride or trifluoroacetate).

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the synthesis of this compound?

For a simple synthesis like this, the Boc (tert-butoxycarbonyl) group is an excellent choice.[9] It is easily introduced using di-tert-butyl dicarbonate (Boc anhydride) and can be removed under acidic conditions that are generally compatible with the final product.[4][6] The Fmoc (9-fluorenylmethyloxycarbonyl) group is another option, though it is more commonly used in solid-phase peptide synthesis and is removed under basic conditions.[9]

Q2: Can I synthesize this compound without a protecting group?

Direct amidation of unprotected amino acids is possible but challenging.[10] It often requires specific catalysts (e.g., Lewis acids) and can lead to side reactions like the formation of diamides or polymerization.[10] For a clean, high-yielding synthesis, the use of an N-protecting group is highly recommended.[11]

Q3: How should I purify the final product?

The final product is a small, polar molecule, often isolated as a salt.

  • Crystallization: If the hydrochloride or trifluoroacetate salt is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/ether) is an effective method for purification.[12]

  • Silica Gel Chromatography: Purification of the free base by column chromatography can be performed, although its polarity might require a polar mobile phase (e.g., DCM/MeOH with a small amount of ammonium hydroxide). The purified free base can then be converted to the desired salt.

  • Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed.[13]

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight.[12]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[13]

Data and Protocols

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
Coupling Reagent ClassExample(s)Common Additive(s)Key AdvantagesPotential Drawbacks
Carbodiimide DCC, EDCHOBt, HOAtCost-effective, widely used.[3]Risk of racemization, formation of N-acylurea byproduct.
Uronium/Aminium Salt HATU, HBTUDIPEAHigh coupling efficiency, low racemization.[1][2]Higher cost, potential for guanidinium byproduct formation.
Phosphonium Salt PyBOPDIPEAEffective for hindered couplings.[2]Can be less efficient than uronium salts for some substrates.[1]
Protocol: Synthesis of this compound via Boc-Protected Intermediate

Step 1: N-Boc Protection of L-Alanine

  • Dissolve L-alanine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (or another suitable base).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an acidic workup to isolate the Boc-L-alanine.

Step 2: Amide Coupling to form Boc-L-Ala-NHMe

  • Dissolve Boc-L-alanine (1 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes for pre-activation.

  • Cool the mixture to 0 °C and add a solution of methylamine (1.2 equivalents in THF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to isolate the crude Boc-L-Ala-NHMe.

  • Purify the crude product by silica gel chromatography if necessary.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the purified Boc-L-Ala-NHMe in a minimal amount of a suitable solvent like dioxane or DCM.[12]

  • Add an excess of 4M HCl in dioxane or a 1:1 mixture of TFA and DCM.[7][12]

  • Stir the mixture at room temperature for 1-2 hours, monitoring deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the hydrochloride or trifluoroacetate salt of this compound.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection L-Alanine L-Alanine Boc-L-Alanine Boc-L-Alanine L-Alanine->Boc-L-Alanine Boc₂O, Base Boc-Ala-NHMe Boc-Ala-NHMe Boc-L-Alanine->Boc-Ala-NHMe HATU, DIPEA Methylamine Methylamine Methylamine->Boc-Ala-NHMe Final_Product This compound (as salt) Boc-Ala-NHMe->Final_Product TFA or HCl

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Coupling Issue in Coupling Step? Start->Coupling Deprotection Issue in Deprotection? Start->Deprotection Reagent Check Reagent Quality & Stoichiometry Coupling->Reagent Yes Conditions Optimize Temp., Solvent, Order of Addition Coupling->Conditions Yes Side_Reactions Address Side Reactions (e.g., Racemization) Coupling->Side_Reactions Yes Acid Verify Acid Strength & Anhydrous Conditions Deprotection->Acid Yes Time Monitor Reaction Time to Prevent Degradation Deprotection->Time Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 14, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 14, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Retrieved January 14, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Retrieved January 14, 2026, from [Link]

  • Hunt, I. (n.d.). Peptide Synthesis : Protecting groups. University of Calgary. Retrieved January 14, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved January 14, 2026, from [Link]

  • 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • How do you deprotect the NHBoc group in the presence of the OTBS group? (2014, September 30). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Warner, C. R., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(42), 10037-10041. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Amino-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Amino-N-methylpropanamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide direct, actionable solutions to common challenges encountered during the isolation and purification of this small, polar amino acid amide. The inherent properties of this molecule—high polarity, water solubility, and basicity—often present unique purification hurdles. This document offers a structured, causality-driven approach to troubleshooting, moving beyond simple procedural lists to explain why a particular strategy is effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common first-pass strategy for purifying crude this compound?

A1: For crude this compound, particularly when it is in its hydrochloride salt form, recrystallization is the most effective and scalable initial purification method.[1] This technique is excellent for removing process-related impurities such as residual coupling agents, inorganic salts (e.g., ammonium chloride), and some colored byproducts. A common approach is to use a binary solvent system where the compound is soluble in a polar solvent when hot but insoluble in a less polar anti-solvent when cold.[2][3]

Q2: My compound is highly water-soluble. How can I avoid significant product loss during aqueous workups?

A2: This is a critical challenge. To minimize loss of your polar product into the aqueous phase during extraction, you can employ the "salting out" technique.[4] By saturating the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3), you decrease the solubility of the organic amine in the aqueous phase, thereby driving more of it into the organic layer.[4] For extremely water-soluble compounds, continuous liquid-liquid extraction may be a more efficient, albeit more complex, alternative.[4]

Q3: What are the primary analytical methods to assess the purity of this compound?

A3: A multi-pronged approach is recommended.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity assessment, capable of separating the target compound from most synthesis-related impurities.[5][6] Due to the compound's polarity, a method employing an ion-pairing agent like trifluoroacetic acid (TFA) is standard.[5]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can reveal impurities that might co-elute with the main peak in HPLC.

  • Mass Spectrometry (MS) confirms the molecular weight of the desired product.

  • Chiral HPLC or GC may be necessary if the stereochemical purity is a concern (e.g., when synthesizing a single enantiomer like (S)-2-Amino-N-methylpropanamide).[7]

Q4: My crude product is a dark, oily residue. What should be my first step?

A4: An oily or discolored crude product often indicates the presence of high-boiling point solvents (like DMF), colored impurities, or that the compound's melting point is below room temperature in its freebase form. The first step is to attempt conversion to a salt (typically the hydrochloride salt) by dissolving the oil in a minimal amount of a suitable solvent (like methanol or isopropanol) and adding a solution of HCl in a non-polar solvent (e.g., diethyl ether or dioxane).[8] This often precipitates the product as a solid, which can then be isolated and subjected to recrystallization. If color persists, a treatment with activated carbon during the recrystallization process can be effective.[1]

Troubleshooting Guide: Recrystallization

Recrystallization is often the most challenging step. Below are common problems and their systematic solutions.

Problem Potential Causes Solutions & Scientific Rationale
Product Fails to Crystallize Upon Cooling 1. Solution is not supersaturated (too much solvent).2. Lack of nucleation sites.3. Cooling rate is too slow or too fast.1. Increase Concentration: Gently heat the solution to evaporate some solvent until turbidity is observed, then allow it to cool again. This ensures the solution is supersaturated, a prerequisite for crystallization.2. Induce Nucleation: Scratch the inner wall of the flask with a glass rod to create microscopic imperfections that serve as nucleation sites. Alternatively, add a "seed crystal" of pure product if available.[9]3. Optimize Cooling: Try cooling the solution slowly first. If that fails, move to a colder environment like an ice bath or refrigerator to increase the driving force for crystallization.[9]
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound (or its solvate).2. Significant impurities are present, depressing the melting point.3. The solution is too concentrated, leading to rapid precipitation before crystal lattice formation.1. Change Solvent System: Select a solvent with a lower boiling point. For this compound, a methanol/acetone or water/acetone system is often successful.[2][3]2. Dilute and Cool Slowly: Redissolve the oil in a bit more hot solvent and allow it to cool much more slowly. This gives molecules more time to orient themselves into a crystal lattice.3. Pre-purify: If impurities are the cause, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.
Crystals are Colored (Yellow/Brown) 1. Colored impurities from the reaction are co-precipitating.2. Thermal degradation of the compound or impurities.1. Activated Carbon Treatment: Dissolve the crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated carbon, and stir for 5-10 minutes. Filter the hot solution through Celite to remove the carbon, then allow the filtrate to cool.[1] The porous structure of carbon adsorbs large, colored impurity molecules.2. Avoid Excessive Heat: When dissolving the compound, use the lowest temperature necessary to achieve full dissolution. Avoid prolonged heating.[1]
Experimental Protocol: Recrystallization of this compound HCl

This protocol is adapted from established procedures for the closely related L-alaninamide hydrochloride.[2][3]

  • Dissolution: In a suitable flask, dissolve the crude this compound hydrochloride in a minimal amount of hot methanol (e.g., 2-4 mL per gram of crude material).

  • (Optional) Decolorization: If the solution is colored, add a small spatula tip of activated carbon, swirl, and immediately filter the hot solution through a pre-warmed funnel containing a small plug of Celite or filter paper.

  • Crystallization: Transfer the hot, clear solution to a clean flask. Slowly add an anti-solvent, such as acetone or diethyl ether, dropwise with swirling until the solution becomes persistently cloudy.

  • Cooling & Maturation: Add a few more drops of the hot solvent to redissolve the cloudiness and then allow the flask to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent (acetone or ether) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Guide: Chromatographic Purification

When recrystallization is insufficient, chromatography is the next step. Given the polar nature of this compound, specific strategies are required.

Logical Flow for Chromatography Troubleshooting

ChromatographyTroubleshooting start Start: Impure Product rp_hplc Attempt RP-HPLC (C18 column, H2O/ACN + 0.1% TFA) start->rp_hplc retention Poor or No Retention? rp_hplc->retention tailing Significant Peak Tailing? retention->tailing No separation Poor Separation of Impurities? tailing->separation No success Pure Product Obtained separation->success No

Caption: Troubleshooting workflow for chromatographic purification.

Q5: My compound doesn't stick to a standard C18 RP-HPLC column. What are my options?

A5: This is a very common issue for small, hydrophilic molecules.[5]

  • Modify the Mobile Phase: Decrease the initial concentration of the organic solvent (e.g., acetonitrile) in your gradient to increase retention.

  • Use an Alternative Stationary Phase: Consider a column with a different chemistry, such as a C8, a phenyl-hexyl, or an embedded polar group (EPG) column, which can offer different selectivity for polar analytes.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for polar compounds.[1][10] In HILIC, you use a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic, low-aqueous mobile phase. The separation is based on partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[10]

Q6: I'm seeing significant peak tailing during HPLC analysis. What's the cause?

A6: Peak tailing for basic compounds like amines is often caused by strong, undesirable interactions with residual acidic silanol groups on the silica-based stationary phase.[11]

  • Reduce Sample Load: You may be overloading the column. Try injecting a more dilute sample.

  • Increase Ion-Pairing Agent: A higher concentration of TFA (e.g., 0.15-0.2%) can help to better mask the silanol groups and improve peak shape.[12]

  • Use a Modern Column: Newer generation HPLC columns are often end-capped to minimize accessible silanols, leading to better peak shapes for basic compounds.

  • Consider Amine-Modified Silica: For flash chromatography, using an amine-functionalized stationary phase (KP-NH) can dramatically improve purification by preventing the strong acid-base interaction.[11]

Common Impurities and Removal Strategies

Understanding the potential impurities from the synthesis is key to designing an effective purification strategy. A common synthesis involves the coupling of a protected alanine derivative with methylamine, followed by deprotection.

Impurity Type Origin Identification Purification Strategy
Unreacted Alanine Derivative Incomplete coupling reaction.HPLC, MS (different mass).Recrystallization (if solubility differs significantly) or chromatography (RP-HPLC or HILIC).
Coupling Reagents/Byproducts e.g., Dicyclohexylurea (DCU) from DCC coupling.¹H NMR, HPLC.DCU is poorly soluble in many organic solvents and can often be removed by filtration. Water-soluble byproducts (from EDC) are removed during aqueous workup.
Deletion Impurities (Alanine) If the starting material was a dipeptide.[13]MS (lower mass).RP-HPLC is very effective at separating peptides of different lengths.[14]
Diastereomers Racemization during the coupling step.[15][16]Chiral HPLC, ¹H NMR (may show duplicate signals).Preparative chiral chromatography is the most direct method. Diastereomeric recrystallization is a classical but more complex alternative.
Ammonium/Triethylammonium Salts From ammonolysis or use of amine bases in the reaction.[1]Ion chromatography, ¹H NMR (broad signals).A thorough aqueous workup is often sufficient. Recrystallization from a non-aqueous solvent system can also leave these salts behind.
Workflow for Identifying and Removing Impurities

ImpurityRemoval start Crude Product Analysis (HPLC, LCMS, NMR) impurity_id Identify Impurity Type start->impurity_id starting_material Unreacted Starting Material / Reagents impurity_id->starting_material Mass Differs diastereomer Diastereomers impurity_id->diastereomer Same Mass, Chiral Analysis inorganic_salts Inorganic Salts impurity_id->inorganic_salts NMR / IC unknown Unknown Polar Impurity impurity_id->unknown Other recrystallize Recrystallization (e.g., MeOH/Acetone) starting_material->recrystallize chiral_hplc Preparative Chiral HPLC diastereomer->chiral_hplc workup Aqueous Workup / Salting Out inorganic_salts->workup hilic HILIC or Optimized RP-HPLC unknown->hilic end_node Pure Product recrystallize->end_node chiral_hplc->end_node workup->end_node hilic->end_node

Caption: Decision tree for impurity removal strategy.

References

  • Garg, S., & Rizvi, S. A. A. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Crude L-alaninamide Hydrochloride.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in W
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Bachem. (n.d.).
  • Creative Peptides. (2023). Classification of Impurities in Synthetic Peptide Drugs.
  • Guidechem. (n.d.). How to Prepare L-Alaninamide Hydrochloride?
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Google Patents. (n.d.). CN108069867A - A kind of preparation method of L- alanimamides hydrochloride.
  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). L-alaninamide hydrochloride structural formula and stereochemistry.
  • Isola, D., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Sustainability.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Reddit. (2024). Amine workup : r/Chempros.
  • ChemicalBook. (n.d.). L-Alaninamide hydrochloride synthesis.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Zhang, S., et al. (2014).
  • Armstrong, D. W., et al. (2022).
  • ACS Omega. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.
  • Mitchell, N. J., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.).
  • Google Patents. (n.d.). CN1887855A - Prepn of (S)-(+)-2-amino propanol.
  • ACS Publications. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-N-methylpropanamide hydrochloride.
  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide.
  • Klupczynska, A., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Analytical Science and Technology.
  • ResearchGate. (2014). How to get (or crystallize)
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • analysis of amino acids by high performance liquid chrom
  • Thermo Fisher Scientific. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound.

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Identifying and minimizing side products in N-methylamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methylamide Synthesis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for N-methylamide synthesis. This guide is designed to provide in-depth, field-tested insights into the common challenges encountered during the formation of N-methylamide bonds. As experienced chemists know, while amide synthesis is a cornerstone of organic chemistry, the introduction of an N-methyl group can introduce specific and often frustrating side reactions.

This resource is structured as a series of troubleshooting questions and answers, explaining the causality behind each issue and providing validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction has low yield and I've identified an N-acylurea byproduct. What happened and how can I prevent it?

Answer:

This is a classic issue when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The N-acylurea byproduct forms when the highly reactive O-acylisourea intermediate rearranges before it can be intercepted by your N-methylamine. This rearrangement is a common intramolecular side reaction, particularly if the amine is sterically hindered or not sufficiently nucleophilic.

Causality: The O-Acylisourea Rearrangement

  • Activation: Your carboxylic acid attacks the carbodiimide (e.g., EDC) to form the O-acylisourea intermediate. This is the desired activated species.

  • The Race: This intermediate is now at a crossroads. It can either (a) be attacked by the N-methylamine to form the desired amide or (b) undergo an intramolecular acyl transfer (a Mumm rearrangement) to form the highly stable, and often insoluble, N-acylurea side product.

  • Why it Happens: This side reaction is favored when the concentration or reactivity of the N-methylamine is low, or if there is significant steric hindrance around the reaction center, slowing down the desired intermolecular reaction.

Visualizing the Competing Pathways

G cluster_activation Activation Step cluster_pathways Competing Reactions R-COOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O_acylisourea + EDC EDC EDC Amide Desired N-Methylamide O_acylisourea->Amide + MeNH2 (Desired Path) N_Acylurea N-Acylurea Side Product O_acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) G Chiral_Acid α-Chiral Carboxylic Acid (L-configuration) Activated_Ester Activated Ester (e.g., O-Acylisourea) Chiral_Acid->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Chiral center is now acidic) Activated_Ester->Oxazolone Intramolecular Cyclization Desired_Product Desired N-Methylamide (L-configuration) Activated_Ester->Desired_Product + MeNH2 (Direct, Desired Path) Planar_Intermediate Achiral Intermediate (Aromatic Oxazole/Enolate) Oxazolone->Planar_Intermediate Base-catalyzed Deprotonation (Loss of Chirality) Racemic_Product Racemic N-Methylamide (L and D mixture) Planar_Intermediate->Racemic_Product + MeNH2

Caption: Mechanism of racemization via oxazolone formation.

Minimization Strategies

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU, HBTU, or COMU are generally superior to carbodiimides for suppressing racemization. They proceed through HOAt/HOBt esters, which are less prone to forming oxazolones.

  • Use of Additives: As mentioned previously, HOAt is particularly effective at suppressing racemization. Its slight acidity helps to protonate and quench any base that could cause deprotonation.

  • Base Selection: Avoid using excess strong, non-nucleophilic bases like triethylamine (TEA). A milder base like N,N-diisopropylethylamine (DIPEA) is often preferred, and it should be used stoichiometrically (2.0 equivalents for a salt, 1.0 for a free acid).

  • Temperature Control: Keep the reaction temperature low (start at 0 °C) to reduce the rate of all reactions, including the undesired racemization pathway.

  • Solvent Choice: Polar, aprotic solvents like DMF are standard. Avoid solvents that can promote enolization.

Question 3: My mass spec shows an impurity at +14 Da relative to my product. What is it?

Answer:

An impurity with a mass increase of 14 Da (+CH₂) is a strong indicator of over-methylation, resulting in the formation of an N,N-dimethylamide side product instead of your target N-methylamide.

Causality and Prevention

This side reaction is less common but can occur under specific circumstances:

  • Impure Starting Materials: The most likely culprit is contamination of your N-methylamine source with dimethylamine. This is particularly common in older bottles of N-methylamine.

    • Solution: Use a fresh bottle or a high-purity grade of N-methylamine. If in doubt, consider purifying the amine by distillation.

  • Reaction with Methylating Agents: If your reaction scheme involves other reagents that can act as methylating agents (e.g., methyl iodide, dimethyl sulfate) and the timing or stoichiometry is incorrect, you could methylate your desired N-methylamide product.

    • Solution: Ensure that any methylation steps are performed before the amide coupling, or that the N-methylamide product is not exposed to methylating agents during workup or subsequent steps.

  • Side Reactions with DMF: At elevated temperatures (>60-80 °C), DMF can decompose to generate dimethylamine in situ, which can then compete in the coupling reaction.

    • Solution: Avoid high reaction temperatures when using DMF as a solvent. If heating is necessary, consider a more stable solvent like DMAc or NMP.

Troubleshooting Workflow

G Start Impurity at M+14 Da Detected Check_Amine Analyze N-Methylamine Starting Material via GC-MS for Dimethylamine Contamination Start->Check_Amine Contaminated Dimethylamine Detected? Check_Amine->Contaminated Purify_Amine Action: Purify N-Methylamine or Use a New Bottle Contaminated->Purify_Amine Yes Check_Temp Was the reaction heated in DMF? Contaminated->Check_Temp No High_Temp Temperature > 60°C? Check_Temp->High_Temp Change_Solvent Action: Re-run at RT or Switch to a More Stable Solvent (e.g., NMP, DMAc) High_Temp->Change_Solvent Yes Check_Reagents Were other methylating agents present? High_Temp->Check_Reagents No Isolate_Product Action: Ensure product is not exposed to methylating agents in subsequent steps. Check_Reagents->Isolate_Product

Caption: Troubleshooting workflow for an M+14 Da impurity.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry URL: [Link]

  • Title: The Carbodiimide-Mediated Amide Formation: A Case for a Mumm Rearrangement Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

  • Title: HOBt and HOAt: The Impact of the N-Atom Source: C&EN (Chemical & Engineering News) URL: [Link]

  • Title: Racemization in peptide synthesis Source: Amino Acids, Peptides and Proteins in Organic Chemistry, Wiley-VCH URL: [Link]

  • Title: A new look at the mechanism of peptide coupling reagents Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

  • Title: Unveiling the Hidden Reactivity of DMF: A Review on its Versatility in Organic Synthesis Source: Chemistry – An Asian Journal, Wiley-VCH URL: [Link]

2-Amino-N-methylpropanamide stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-N-methylpropanamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound in aqueous solutions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Fundamental Stability

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The most significant degradation pathway for this compound is the hydrolysis of its amide bond.[1][2] This reaction cleaves the molecule into 2-aminopropanoic acid (alanine) and methylamine.[3] The rate of this hydrolysis is highly dependent on the pH of the solution.[1][4]

Q2: How does pH influence the stability of this compound?

Amide hydrolysis is subject to both acid and base catalysis.[1][2]

  • Acidic Conditions (pH < 7): The amide oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] This leads to an accelerated rate of hydrolysis.

  • Alkaline Conditions (pH > 7): The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, also accelerating the cleavage of the amide bond.[2]

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is generally at its minimum in the near-neutral pH range, as the concentrations of both H⁺ and OH⁻ are low.[1] However, degradation can still occur over time, especially at elevated temperatures.

Q3: My solution contains metal ions. Could this affect the stability of my compound?

Yes, certain metal ions can act as Lewis acids and catalyze amide hydrolysis by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. While not as common as pH-driven effects, the presence of transition metals in your buffer or from your equipment could potentially increase the degradation rate.[5]

Q4: Besides hydrolysis, are there other degradation pathways I should be aware of?

While hydrolysis is primary, the primary amino group on the molecule could be susceptible to oxidative degradation, especially under forced conditions using agents like hydrogen peroxide or in the presence of oxygen and catalysts like metal ions or light.[5][6][7] This could lead to the formation of various oxidation products.

Experimental & Analytical Concerns

Q5: I need to perform a forced degradation study. What are the recommended stress conditions?

Forced degradation, or stress testing, is crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[8][9] The goal is typically to achieve 5-20% degradation of the active ingredient to avoid the formation of secondary degradants that may not be relevant to real-time stability.[10][11]

Typical Stress Conditions for Forced Degradation Studies

Stress Condition Typical Reagents & Parameters Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M - 1 M HCl at RT to 60°C Amide Bond Cleavage[3][12]
Base Hydrolysis 0.1 M - 1 M NaOH at RT to 60°C Amide Bond Cleavage[2]
Oxidation 3% - 30% H₂O₂ at Room Temperature (RT) Oxidation of the Amino Group[6][13]
Thermal Stress 60°C - 80°C in solution and as solid Thermal Hydrolysis/Decomposition[14][15]

| Photostability | Exposure to light (ICH Q1B options) | Photolytic Degradation |

Q6: What is the best analytical method to monitor the stability of this compound and its degradants?

Liquid chromatography is the preferred technique. Given that this compound and its expected primary degradant (alanine) lack a strong UV chromophore, analytical methods require specific considerations.[16][17]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It offers high selectivity and sensitivity, allowing for the simultaneous quantification of the parent compound and the identification of unknown degradation products without the need for derivatization.[18]

  • HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detectors can be used if an MS detector is unavailable.

  • HPLC with Derivatization: Pre- or post-column derivatization can be employed to attach a UV-active or fluorescent tag to the analyte and its degradants, enabling detection with standard HPLC systems.[19]

Troubleshooting Guide

Issue 1: Rapid degradation is observed even under near-neutral pH and ambient temperature.

  • Possible Cause 1: Buffer Composition. Certain buffer species can act as catalysts. For example, phosphate or citrate buffers can participate in general acid-base catalysis.

    • Solution: Switch to a more inert buffer system if possible. Always run a control with the compound in pure water to understand the baseline stability.

  • Possible Cause 2: Contaminants. The presence of trace amounts of acid/base or metal ion contaminants in your reagents or glassware can significantly accelerate degradation.

    • Solution: Use high-purity (e.g., HPLC-grade) water and reagents. Ensure glassware is scrupulously cleaned and rinsed.

  • Possible Cause 3: Microbial Contamination. If solutions are stored for extended periods without antimicrobial agents, microbial growth can alter the pH and introduce enzymes that may degrade the compound.

    • Solution: Prepare solutions fresh, filter-sterilize through a 0.22 µm filter for storage, and store at 2-8°C.

Issue 2: Poor mass balance in my forced degradation study (i.e., the loss of the parent compound does not match the appearance of known degradants).

  • Possible Cause 1: Non-UV-Active Degradants. Your primary degradation products, alanine and methylamine, do not absorb UV light at typical wavelengths (e.g., 254 nm).

    • Solution: Use a universal detector like MS, CAD, or ELSD. These detectors provide a more accurate picture of all non-volatile components.

  • Possible Cause 2: Volatile Degradants. Methylamine, one of the expected hydrolysis products, is a volatile gas and will be lost from the sample, leading to incomplete mass balance.

    • Solution: Focus on quantifying the loss of the parent compound and the formation of the non-volatile degradant (alanine). Acknowledge the formation of volatile products as a reason for incomplete mass balance in your report.

  • Possible Cause 3: Adsorption. The compound or its degradants may be adsorbing to the surfaces of your sample vials or HPLC column.

    • Solution: Use silanized glass vials or polypropylene vials. Evaluate different HPLC column chemistries to find one with minimal secondary interactions.

Issue 3: The retention time of my compound is shifting during an HPLC sequence.

  • Possible Cause 1: Unbuffered Mobile Phase. Small, ionizable molecules like this compound are sensitive to the pH of the mobile phase. Drifting pH can alter the ionization state and thus the retention time.

    • Solution: Ensure your mobile phase is adequately buffered within its effective buffering range. A common choice for reversed-phase chromatography of basic compounds is a buffer like ammonium formate or acetate.

  • Possible Cause 2: Column Temperature Fluctuation. Retention time is sensitive to temperature.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature throughout the analysis.

Key Experimental Protocols & Workflows

Diagram: General Forced Degradation Workflow

This diagram illustrates the logical flow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution in Aqueous Solvent acid Acid Stress (e.g., 0.1 M HCl, 60°C) prep->acid base Base Stress (e.g., 0.1 M NaOH, 60°C) prep->base oxid Oxidative Stress (e.g., 3% H2O2, RT) prep->oxid therm Thermal Stress (e.g., 80°C in Solution) prep->therm photo Photolytic Stress (ICH Q1B) prep->photo control Control Sample (No Stress, RT/4°C) prep->control neutralize Neutralize & Dilute (For Acid/Base Samples) acid->neutralize base->neutralize hplc Analyze via LC-MS oxid->hplc therm->hplc photo->hplc control->hplc neutralize->hplc purity Peak Purity Analysis hplc->purity mass_bal Mass Balance Calculation hplc->mass_bal id Identify Degradants hplc->id Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Prod_Acid 2-Aminopropanoic Acid (Alanine) Parent->Prod_Acid H+ or OH- H2O Prod_Amine Methylamine Parent->Prod_Amine H+ or OH- H2O Prod_Ox Oxidative Products (e.g., Imines, Aldehydes) Parent->Prod_Ox [O] e.g., H2O2

Caption: Key degradation routes for this compound.

References

  • Benchchem. (n.d.). Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol.
  • Singh, R., & Singh, S. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
  • Kamberi, M., & Breen, J. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Bioprocess International.
  • ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of 2-Amino-N-butylpropanamide Hydrochloride using LC-MS.
  • Coriolis Pharma. (n.d.). Forced Degradation Studies.
  • Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online.
  • Zainal, B., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PMC - NIH.
  • Silva, A., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC - NIH.
  • Zhang, X., et al. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ScienceDirect.
  • Steinsbø, Å., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
  • Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
  • Benchchem. (n.d.). A Comparative Guide to the Quantification of 2-Amino-2-methyl-1-propanol in Pharmaceutical Formulations.
  • Knuutila, H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
  • Brainly.com. (2024). Acid hydrolysis of N-methylpropanamide yields which pair of products?.
  • ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy.
  • Fischer, G., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed.
  • MDPI. (n.d.). Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study.
  • PubMed. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O.
  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.

Sources

Technical Support Center: Understanding the Degradation Pathways of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated peptides. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during the experimental analysis of N-methylated peptide degradation. N-methylation is a key strategy for enhancing the therapeutic potential of peptides by improving their stability, permeability, and conformational rigidity.[1][2][3] However, understanding their degradation pathways is crucial for successful drug development. This guide provides practical, field-proven insights to help you navigate the complexities of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: My N-methylated peptide shows unexpected degradation in a protease stability assay.

Potential Cause 1: Incorrect Assumption of Absolute Stability

While N-methylation significantly enhances proteolytic resistance, it does not always confer complete stability.[4] The degree of protection is highly dependent on the position of the N-methylated residue within the peptide sequence and the specific protease used.[2][5]

Solution:

  • Systematic N-methyl Scan: Conduct an "N-methyl scanning mutagenesis" study by synthesizing a library of peptides with a single N-methylated amino acid at each position.[5] This will help identify the most vulnerable cleavage sites and the optimal positions for N-methylation to enhance stability.

  • Broad Protease Panel: Test the stability of your peptide against a panel of relevant proteases (e.g., trypsin, chymotrypsin, pepsin, and plasma proteases) to obtain a comprehensive stability profile.[6]

  • Positional Analysis: The effectiveness of N-methylation depends on its location relative to the protease cleavage site (P2, P1, P1', P2'). Placing the N-methyl group at or near the scissile bond offers the most significant protection due to steric hindrance.[4][5]

Potential Cause 2: Chemical Instability Unrelated to Enzymatic Degradation

The degradation you are observing may not be due to proteolysis but rather to inherent chemical instabilities in the peptide sequence under the assay conditions (e.g., pH, temperature).[7][8]

Solution:

  • Control Experiments: Run control experiments without the protease to assess the chemical stability of the peptide in the assay buffer.

  • Sequence Analysis: Examine your peptide sequence for residues prone to chemical degradation:

    • Aspartic acid (Asp): Can undergo dehydration to form a cyclic imide intermediate, leading to peptide cleavage, especially at Asp-Pro or Asp-Gly sequences.[9][10]

    • Asparagine (Asn) and Glutamine (Gln): Susceptible to deamidation, particularly when followed by Glycine.[9][10]

    • N-terminal Glutamine (Gln): Can cyclize to form pyroglutamic acid.[9][10]

    • Methionine (Met) and Cysteine (Cys): Prone to oxidation.[9][10]

  • pH Optimization: Evaluate the stability of your peptide at different pH values to identify the optimal pH for stability.

Problem 2: Difficulty in synthesizing and purifying N-methylated peptides.

Potential Cause 1: Inefficient Coupling during Solid-Phase Peptide Synthesis (SPPS)

The secondary amine of an N-methylated amino acid is less nucleophilic than a primary amine, making the coupling of the subsequent amino acid challenging and often resulting in low yields.[5]

Solution:

  • Specialized Coupling Reagents: Employ stronger coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) which are more effective for coupling to N-methylated residues.[5]

  • Optimized Protocols: Utilize established and optimized protocols for incorporating N-methylated amino acids during SPPS.[1][11] This may involve longer coupling times or double coupling steps.

  • Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis can significantly reduce reaction times and improve coupling efficiency.[12]

Potential Cause 2: Formation of Side Products

During synthesis, side reactions can lead to impurities that are difficult to separate from the desired N-methylated peptide.

Solution:

  • Appropriate Protecting Groups: Ensure the use of suitable protecting groups for the amino acid side chains to prevent unwanted reactions.

  • Optimized Cleavage and Deprotection: Carefully select the cleavage cocktail and deprotection conditions to minimize side product formation.

  • High-Resolution Purification: Utilize high-performance liquid chromatography (HPLC) with a high-resolution column for efficient purification of the crude peptide.[4][6]

Problem 3: My N-methylated peptide has poor aqueous solubility.

Potential Cause: Increased Lipophilicity

N-methylation removes a hydrogen bond donor (the amide proton) and adds a hydrophobic methyl group, which increases the overall lipophilicity of the peptide.[2][3] This can lead to reduced solubility in aqueous buffers.

Solution:

  • Incorporate Solubilizing Moieties: Introduce hydrophilic amino acids (e.g., Lys, Arg, Asp, Glu) at non-critical positions in the sequence.

  • PEGylation: Conjugate polyethylene glycol (PEG) chains to the peptide to enhance solubility and circulation half-life.[8]

  • Formulation Strategies: Experiment with different buffer systems and the addition of solubilizing excipients.

  • pH Adjustment: Modifying the pH of the solution can alter the ionization state of acidic or basic side chains, potentially improving solubility.

Frequently Asked Questions (FAQs)

Q1: How does N-methylation protect peptides from enzymatic degradation?

N-methylation enhances proteolytic stability primarily through steric hindrance . The methyl group on the amide nitrogen acts as a shield, physically blocking the approach of proteases to the peptide backbone.[2][4] This disruption of the enzyme-substrate interaction prevents the protease from effectively binding and cleaving the peptide bond.[4] A single N-methyl group can confer protection over a four-residue window.[4]

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: N-methylation sterically hinders protease binding.
Q2: Will N-methylation affect the biological activity of my peptide?

Yes, N-methylation can significantly impact biological activity, and the effect can be either positive or negative.

  • Conformational Constraint: N-methylation restricts the conformational flexibility of the peptide backbone.[2][13] This can lock the peptide into its bioactive conformation, leading to increased binding affinity and potency.[3][13]

  • Disruption of Binding: If the amide proton that is replaced by the methyl group is critical for hydrogen bonding with the target receptor, N-methylation can decrease or abolish biological activity.[2]

It is crucial to perform a systematic N-methyl scan to identify positions where methylation enhances stability without compromising activity.[5]

Q3: What are the key chemical degradation pathways for N-methylated peptides?

While N-methylation primarily protects against enzymatic degradation, N-methylated peptides are still susceptible to chemical degradation pathways common to all peptides:[7][8]

  • Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions. Aspartic acid-containing sequences are particularly prone to hydrolysis.[9][10][14]

  • Deamidation: The loss of an amide group from the side chains of asparagine and glutamine residues.[9][10][15]

  • Oxidation: The modification of susceptible amino acid side chains, most commonly methionine and cysteine.[9][10][15]

  • Racemization: The conversion of L-amino acids to a mixture of L- and D-isomers, which can be catalyzed by basic conditions.[9][15]

Q4: What analytical techniques are best for studying the degradation of N-methylated peptides?

A combination of chromatographic and mass spectrometric techniques is essential for characterizing the degradation of N-methylated peptides.[16][17]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for separating the intact peptide from its degradation products and quantifying the rate of degradation over time.[6][16]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS are crucial for identifying the mass of the intact peptide and its degradation products, which helps in elucidating the degradation pathway.[16][17]

  • LC-MS: Coupling HPLC with mass spectrometry provides a powerful tool for separating complex mixtures of degradation products and identifying them based on their mass-to-charge ratio.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Analytical workflow for degradation studies.

Experimental Protocols

Protocol 1: Protease Stability Assay using RP-HPLC

This protocol describes a general method for assessing the stability of an N-methylated peptide in the presence of a protease.

Materials:

  • Purified N-methylated peptide and non-methylated control peptide

  • Protease (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA))

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation: Prepare stock solutions of the peptides and protease in the assay buffer.

  • Reaction Setup: In separate microcentrifuge tubes, incubate a known concentration of each peptide (e.g., 1 mg/mL) with the protease (e.g., 1:100 enzyme-to-substrate ratio) at 37°C. Include a control sample for each peptide without the enzyme.

  • Time-Course Sampling: At predefined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis: Analyze each quenched sample by RP-HPLC. Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation profile. Calculate the half-life (t½) for each peptide.[6]

Protocol 2: Synthesis of N-Methylated Peptides using SPPS

This protocol provides a general overview of the steps involved in synthesizing an N-methylated peptide.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected N-methylated amino acids

  • Solid support resin (e.g., Rink Amide resin)[1]

  • Coupling reagents (e.g., DIC/HOBt or HATU)[1][5]

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using the coupling reagents.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the sequence. For coupling to an N-methylated residue, a stronger coupling agent like HATU and/or a longer reaction time may be necessary.[5]

  • N-terminal Modification (if required): Perform any desired modifications to the N-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Purification: Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Quantitative Data Summary

The following table summarizes the significant increase in stability that can be achieved through N-methylation, as demonstrated in a study using a G-protein-binding peptide.

Peptide ModificationProteaseHalf-life (t½)Fold Increase in Stability
Non-methylatedTrypsin~2.5 min-
N-Me-D (at P2 position)Trypsin3 h72
N-Me-K (at P1 position)Trypsin> 42 h> 1000
N-Me-L (at P1' position)Trypsin> 42 h> 1000
N-Me-Y (at P2' position)Trypsin> 42 h> 1000

Data adapted from a study on N-methyl scanning mutagenesis.[4][5]

References

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Húmpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Available at: [Link]

  • Lisk, D. N., & Roberts, R. W. (2009). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology. Available at: [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available at: [Link]

  • Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. ResearchGate. Available at: [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Available at: [Link]

  • Pícha, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. Available at: [Link]

  • Amiram, M., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications. Available at: [Link]

  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. Available at: [Link]

  • Holder, J. R., & Haskell-Luevano, C. (2014). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols. Available at: [Link]

  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Available at: [Link]

  • Kawakami, T., et al. (2016). A novel N-terminal degradation reaction of peptides via N-amidination. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rossino, G., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Pharmaceuticals. Available at: [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Pittenauer, E., et al. (2003). Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. Journal of Mass Spectrometry. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

  • Pícha, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. Available at: [Link]

Sources

Preventing oxidation of aminopropanamide compounds during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amine Compound Stability. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals working with aminopropanamide compounds. As Senior Application Scientists, we understand that preventing unwanted oxidation is critical for ensuring reaction specificity, maximizing yield, and maintaining the integrity of your final product. This resource is designed to explain the causality behind common oxidative pathways and equip you with robust, field-proven protocols to safeguard your experiments.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: Why are aminopropanamide compounds so susceptible to oxidation?

Aminopropanamide compounds feature a primary or secondary amine group. The nitrogen atom in this group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophilic oxidizing agents, including atmospheric oxygen.[1][2] This reactivity can lead to the formation of various undesired byproducts such as nitroso, nitro, or hydroxylamine species, and can also initiate polymerization or degradation pathways, often indicated by a visible color change in the reaction solution.[3][4]

Q2: What are the primary sources of oxidation in a typical reaction setup?

Oxidation can be initiated by several factors commonly present in a laboratory environment:

  • Atmospheric Oxygen: The most frequent culprit. Even brief exposure of the reaction mixture to air can be sufficient to initiate oxidation, especially for sensitive substrates.[5][6][7]

  • Peroxide Impurities: Solvents like tetrahydrofuran (THF) or diethyl ether can form explosive peroxide impurities over time. These peroxides are potent oxidizing agents.

  • Metal Catalysts: Certain transition metals, used either as catalysts (e.g., Pd, Cu, Fe) or present as trace impurities, can catalyze oxidation reactions by facilitating electron transfer processes involving the amine and an oxidant.[8][9]

  • Reactive Oxygen Species (ROS): These can be generated by other reaction components or side reactions, leading to a cascade of oxidative degradation.[10]

Q3: My aminopropanamide is part of an amide coupling reaction. Are there specific risks I should be aware of?

Yes. Amide coupling reactions, while fundamental, introduce specific challenges. The reagents used to activate the carboxylic acid (e.g., carbodiimides like EDC, or phosphonium reagents like HBTU) can sometimes promote side reactions.[11][12][13] If the aminopropanamide's amine group is not protected, it can be oxidized by reaction intermediates or trace impurities under the coupling conditions. Furthermore, inadequate temperature control or suboptimal pH can exacerbate both oxidation and other side reactions, such as racemization.[14]

Preventative Strategies & Core Protocols

This section details the three primary strategies for preventing oxidation: employing an inert atmosphere, using chemical protectants (protecting groups), and adding sacrificial agents (antioxidants).

Q4: What is the most fundamental way to prevent air oxidation, and how do I implement it?

The most effective and direct method is to physically exclude oxygen from the reaction environment. This is achieved by using air-free techniques to create an inert atmosphere, typically with nitrogen (N₂) or argon (Ar) gas.[6][15] Argon is denser than air and can provide a more stable "blanket" over the reaction, but nitrogen is often preferred due to lower cost.[5] The two primary setups for this are the Schlenk line and the glovebox.[7][15]

Below is a workflow for setting up a reaction under an inert atmosphere using a Schlenk line, a common and versatile piece of laboratory equipment.[5][7]


}

Workflow for setting up an air-sensitive reaction.

Protocol 1: Reaction Setup Using a Schlenk Line

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser, etc.) in an oven (>120 °C) for several hours or by flame-drying under vacuum to remove adsorbed water.[6][15]

  • Assembly: Assemble the glassware while still hot and immediately connect it to the Schlenk line. Maintain a positive pressure of inert gas (a gentle outflow) during assembly to prevent air from entering.

  • Purge-and-Refill Cycles: Evacuate the assembled apparatus using the vacuum pump on the Schlenk line until a good vacuum is achieved. Then, carefully refill the apparatus with inert gas. Repeat this cycle at least three times to ensure all residual air is removed.[6]

  • Solvent Degassing: Air is soluble in most organic solvents. Degas your solvent before use by either the "freeze-pump-thaw" method (for rigorous applications) or by bubbling inert gas (sparging) through the solvent for 15-30 minutes.[4][6]

  • Reagent Addition:

    • Add air-stable solid reagents to the flask before the purge-and-refill cycles.

    • Add air-sensitive solids under a strong counterflow of inert gas.

    • Transfer degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[6]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line's gas outlet to an oil or mercury bubbler, which serves as a pressure release valve.[5]

Q5: When is it necessary to use a protecting group, and which one should I choose?

A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[16] For aminopropanamides, you should consider protection when:

  • The reaction involves strong oxidizing or electrophilic reagents that would otherwise react with the amine.

  • You need to perform a reaction at another site of the molecule and want to ensure absolute selectivity.[1]

  • You are performing a multi-step synthesis where the amine needs to remain unreactive through several transformations.

Carbamates are the most common and effective protecting groups for amines because they are easy to install, stable under a wide range of conditions, and can be removed cleanly.[17] The choice of carbamate depends on the overall synthetic strategy, specifically what conditions your molecule can tolerate in the final deprotection step. This is known as an "orthogonal" strategy.[16]

Protecting GroupCommon AbbreviationInstallation ReagentDeprotection ConditionStability Profile
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA)[17]Stable to base, hydrogenation, nucleophiles.
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)[17]Stable to acid, base. Cleaved by strong reducing agents.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)[17][18]Stable to acid, hydrogenation. Labile to bases.

Protocol 2: General Procedure for Boc Protection of an Aminopropanamide

  • Dissolution: Dissolve the aminopropanamide substrate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture like THF/water.

  • Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography if necessary.

Q6: Can I add something to the reaction to "soak up" oxidants?

Yes, this strategy involves using antioxidants or radical scavengers. These are compounds that are more easily oxidized than your substrate and can sacrificially react with oxidizing species to protect your molecule.[19]

  • Hindered Phenols (e.g., BHT - Butylated Hydroxytoluene): These are excellent radical scavengers that terminate chain reactions.[20] They are often used in small, catalytic amounts.

  • Aromatic Amines: Secondary aromatic amines are highly efficient antioxidants, though their use must be carefully considered to avoid interference with the desired reaction.[20][21]

  • Phosphites: Organophosphites are effective at decomposing hydroperoxides, which can be initiators of oxidation, into non-radical, stable products.[20]

The choice and amount of antioxidant must be empirically determined, as it can sometimes interfere with the desired chemical transformation. Start with a low molar percentage (e.g., 0.1-1 mol%) and assess the impact on both stability and reaction outcome.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.


}

Troubleshooting decision tree for common issues.

Issue 1: My reaction solution is turning yellow/brown during the workup or reaction.
  • Question: I am running a reaction with an aminopropanamide derivative, and the solution is developing a dark color, especially during filtration or solvent removal. What's happening?

  • Answer: A color change is a classic sign of arylamine oxidation.[4] Even trace amounts of oxygen can cause the formation of highly colored, conjugated byproducts. This indicates that your compound is not being adequately protected from air.

    • Immediate Action: If you are not already, you must handle the compound under an inert atmosphere (N₂ or Ar) at all stages, including reaction, filtration, and solvent evaporation.[4] Use degassed solvents.

    • Advanced Solution: If the problem persists even under inert conditions, consider converting the amine to its hydrochloride salt by adding a solution of HCl in an inert solvent (like dioxane). The resulting ammonium salt is significantly less susceptible to oxidation.[1] You can then neutralize it just before the next step.

Issue 2: My LC-MS analysis shows peaks with +14 or +16 mass units higher than my expected product.
  • Question: I'm seeing unexpected peaks in my mass spec data that correspond to M+14 or M+16. What are these?

  • Answer: These mass additions are strong indicators of oxidation.

    • M+16 (or M+15 if water is lost): This typically corresponds to the addition of one oxygen atom, suggesting the formation of a hydroxylamine (R-NH-OH) or nitroso (R-N=O) species.

    • M+14: This can sometimes arise from the N-oxide of a tertiary amine, but in the context of primary amines, it may indicate more complex oxidative coupling or rearrangement products.

    • Solution: This is definitive evidence that your preventative measures are insufficient. The primary solution is to enhance your air-free technique (see Protocol 1).[6][15] If the reaction involves a metal catalyst, the catalyst itself may be facilitating the oxidation; in this case, using a protecting group (see Protocol 2) is the most robust solution.[8][17]

Issue 3: The reaction is sluggish and gives a low yield, even though I'm using an inert atmosphere.
  • Question: I've set everything up on a Schlenk line, but my amide coupling reaction is still inefficient.

  • Answer: While oxidation might not be the primary issue here, the steps taken to prevent it can sometimes affect the reaction.

    • Reagent Purity: Ensure your starting materials and coupling reagents are pure and anhydrous. Impurities can inhibit the reaction.[14]

    • Temperature Control: Many amide coupling reactions are exothermic. Adding reagents too quickly can cause temperature spikes, leading to side reactions. Conversely, some reactions require gentle heating to proceed. Maintain strict temperature control.[14][22]

    • Solvent Choice: Ensure your degassed solvent is appropriate for the reaction. Some coupling reagents have poor solubility or stability in certain solvents.

    • Protecting Group Interference: If you are using a protecting group, ensure it is stable to the reaction conditions. For example, using a Boc group (acid-labile) in a reaction that generates acidic byproducts without sufficient base can lead to in-situ deprotection and complications.

By systematically addressing the potential sources of oxidation and implementing these robust preventative and troubleshooting strategies, you can significantly improve the outcome of your reactions involving sensitive aminopropanamide compounds.

References

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Wikipedia. Air-free technique. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • YouTube. (2020). Protecting Groups for Amines. [Link]

  • Organic Chemistry Portal. (2021). Ozone-Mediated Amine Oxidation and Beyond: A Solvent-Free, Flow-Chemistry Approach. [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. [Link]

  • Google Patents. (2012).
  • ResearchGate. Analytical methods used to quantify amine oxidation. [Link]

  • ResearchGate. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?[Link]

  • ResearchGate. Scavenge and production of reactive oxygen species (ROS). [Link]

  • Performance Additives. Aromatic Amines Antioxidants. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • ResearchGate. Mechanism of action of amine-type antioxidants at temperatures above 110 °C. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics of oxidation of 3-aminopropan-1-ol and related compounds by silver(III) species. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PMC - NIH. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. [Link]

  • PubMed Central. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • PubMed Central. Scavenging of reactive oxygen and nitrogen species with nanomaterials. [Link]

  • PMC - NIH. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • PMC - NIH. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • ResearchGate. Antioxidants and Reactive Oxygen Species (ROS) Scavenging Enzymes. [Link]

  • ResearchGate. (2025). Selectivity issues in (amm)oxidation catalysis. [Link]

  • ProQuest. (2023). Spectroscopic studies of enzyme oxidation products of a variety of aromatic amines. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. [Link]

  • PMC - PubMed Central. (2023). Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy. [Link]

  • MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]

  • PubMed. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • Reddit. (2025). Side reactions with HBTU amide coupling?[Link]

  • PMC - NIH. Oxidation of Amines by Flavoproteins. [Link]

  • ResearchGate. (2025). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PMC - NIH. (2022). Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species. [Link]

Sources

Technical Support Center: Recrystallization of Amino Amide Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of amino amide hydrochloride salts via recrystallization. This document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for success in a research and drug development environment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recrystallizing amino amide hydrochloride salts?

Recrystallization is a purification technique based on differential solubility.[1][2] The core principle is that the target compound and its impurities have different solubility profiles in a given solvent or solvent system. For amino amide hydrochloride salts, which are polar and capable of hydrogen bonding, the ideal solvent will dissolve the salt completely at an elevated temperature but have very limited solubility for it at lower temperatures.[2][3][4] As the hot, saturated solution cools, the solubility of the salt decreases, forcing it to crystallize out of the solution in a pure form. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor").

Q2: Why is solvent selection so critical, and how do I choose the right one?

Solvent choice is the most crucial factor for a successful recrystallization.[5] An inappropriate solvent can lead to no crystallization, low yield, or the dreaded "oiling out."[6][7]

The Ideal Solvent Profile:

  • High solubility at high temperatures: The salt should dissolve readily in the boiling solvent.

  • Low solubility at low temperatures: The salt should be poorly soluble in the same solvent when cold to maximize crystal recovery.[2]

  • Inertness: The solvent must not react with the amino amide hydrochloride salt.[2][8]

  • Volatility: The solvent should have a relatively low boiling point (generally <100-120 °C) so it can be easily removed from the purified crystals.[2][9]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[4]

For polar hydrochloride salts, common starting points for solvent screening include lower alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof.[9][10] Often, a mixed-solvent system is required.[5]

Q3: What is a mixed-solvent (or two-solvent) system and when should I use it?

A mixed-solvent system is used when no single solvent meets the ideal solubility criteria.[1][11] This technique involves a "good" solvent, in which the salt is highly soluble, and a "poor" or "anti-solvent," in which the salt is insoluble.[5][12]

You should use this method when your compound is very soluble in one solvent (like ethanol) even when cold, and very insoluble in another (like diethyl ether or hexane). The procedure involves dissolving the compound in the minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point).[13] A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly. It is critical that the two solvents are miscible with each other.[5]

Q4: What are the essential safety precautions when performing these recrystallizations?

Safety is paramount. When handling amino amide hydrochloride salts and the associated solvents:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile, flammable, or toxic organic solvents.[14]

  • Heating: Never heat flammable organic solvents with an open flame. Use a steam bath, heating mantle, or water bath. Add boiling stones to prevent bumping when heating solvents to their boiling point.[2]

  • Handling Acids: If preparing the hydrochloride salt in situ or using acidified solvents, handle concentrated acids like HCl with extreme care in a fume hood. Remember to always add acid to the solvent, not the other way around.[14]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q5: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A5: "Oiling out" is a liquid-liquid phase separation where the solute comes out of solution as a liquid oil instead of a solid crystal. [15][16] This often happens for two main reasons:

  • High Supersaturation: The solution is cooled too rapidly, causing the solute to crash out of solution so quickly that it doesn't have time to form an ordered crystal lattice.[16]

  • Low Melting Point: The melting point of your compound (or an impure version of it) is lower than the boiling point of the solvent. The compound dissolves in the hot solvent, but as it cools, it separates as a liquid before it reaches a temperature where it can solidify.[4][7]

Solutions to Oiling Out:

  • Slow Down the Cooling: Reheat the solution until the oil redissolves. Allow it to cool much more slowly. Insulating the flask can help. A controlled cooling ramp is ideal.[6][7][16]

  • Add More "Good" Solvent: The solution may be too concentrated. Reheat to dissolve the oil, add a small amount of additional "good" solvent, and attempt to cool slowly again.[17] This keeps the compound soluble for longer at a lower temperature.

  • Lower the Solvent Boiling Point: Switch to a solvent or solvent system with a lower boiling point.

  • Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask or adding a seed crystal just below the temperature where oiling occurred to encourage crystal nucleation before the oil can form.[18]

Q6: I am getting a very low yield (or no crystals at all). What did I do wrong?

A6: This is one of the most common problems in recrystallization and usually points to an issue with solvent volume or cooling. [7]

Potential Causes & Solutions:

  • Too Much Solvent: This is the most frequent cause.[3][7] Using more than the minimum amount of hot solvent required for dissolution means the solution never becomes saturated upon cooling.

    • Solution: Gently boil off some of the solvent in a fume hood to reduce the volume, then allow the concentrated solution to cool again.[4][17]

  • Incomplete Cooling: The compound may still have significant solubility at room temperature.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the solubility and maximize crystal formation.[5][15]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the funnel and receiving flask are pre-heated before filtration. Use a stemless funnel to prevent clogging.[15]

  • Supersaturation: The solution is saturated, but crystallization has not been initiated.[3][11]

    • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[3][4]

Q7: My crystals formed almost instantly as a fine powder. Are they pure?

A7: Not likely. Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification. [17] The goal is slow, methodical crystal growth, which allows impurities to be excluded.

How to Promote Slower Crystal Growth:

  • Use Slightly More Solvent: Re-dissolve the solid in the hot solvent and add a small excess of the same solvent (e.g., 5-10% more). This ensures the solution remains unsaturated for a longer period during cooling, allowing for slower nucleation and growth.[17]

  • Insulate the Flask: After heating, place the flask on a surface that does not conduct heat well (like a cork ring or wooden block) and cover it with a watch glass. This slows the rate of cooling.[17]

  • Use a Controlled Cooling Bath: For highly sensitive crystallizations, a programmable heating mantle or a dewar filled with warm water can provide a very slow and linear cooling rate.

Q8: An emulsion formed during my workup before I even started the recrystallization. How do I break it?

A8: Emulsions are mixtures of immiscible liquids where one is dispersed in the other as fine droplets, often stabilized by impurities. [19][20] They are common in aqueous workups of amine-containing compounds.

Techniques for Breaking Emulsions:

  • Time and Patience: Sometimes, simply letting the mixture stand undisturbed will allow the layers to separate.[19]

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[19][20][21]

  • Gentle Stirring/Swirling: Gently swirl the flask or stir the emulsion layer with a glass rod. Vigorous shaking often creates emulsions, so gentle agitation can help coalesce the droplets.

  • Filtration: Pass the entire emulsion through a plug of Celite or glass wool in a filter funnel. This can physically disrupt the emulsion.[21]

  • Centrifugation: If the volume is small enough, centrifuging the mixture is a very effective way to force the layers to separate.[19][20][22]

Experimental Protocols & Visualizations

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude amino amide hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stone. Heat the mixture to boiling while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.[2][3]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[15]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to dry completely under vacuum on the funnel or in a vacuum oven.[2]

Diagram: Troubleshooting Workflow for "Oiling Out"

This diagram provides a logical decision-making process when encountering an oil instead of crystals.

G start Compound 'Oils Out' During Cooling reheat Reheat Solution to Dissolve Oil start->reheat is_conc Is Solution Highly Concentrated? reheat->is_conc add_solvent Add Small Amount of 'Good' Solvent is_conc->add_solvent Yes slow_cool Cool Solution VERY Slowly is_conc->slow_cool No add_solvent->slow_cool induce Try to Induce Crystallization (Scratch/Seed) Just Above Oiling Temperature slow_cool->induce success Pure Crystals Form induce->success fail Oiling Out Persists induce->fail reassess Re-evaluate Solvent System (e.g., lower boiling point) fail->reassess

Caption: Decision tree for addressing oiling out during recrystallization.

Table 1: Properties of Common Recrystallization Solvents

This table summarizes key properties of solvents often used for polar salts.

SolventBoiling Point (°C)[9]PolarityKey Characteristics & Cautions
Water 100Very HighExcellent for many hydrochloride salts. High boiling point can sometimes lead to oiling out. Difficult to remove completely.[23]
Ethanol 78HighGood general-purpose solvent for polar compounds. Flammable. Often used in mixed systems with water or ether.[9][10]
Methanol 65HighSimilar to ethanol but more volatile and toxic. Good dissolving power.[9]
Isopropanol (IPA) 82Medium-HighLess volatile than ethanol. Often a preferred choice for crystallizing HCl salts that are too soluble in ethanol.[10]
Acetonitrile 82Medium-HighCan be effective for compounds with aromatic rings.[24]
Ethyl Acetate 77MediumOften used as a "poor" solvent or anti-solvent in combination with alcohols.[10][25]
Diethyl Ether 35LowAlmost exclusively used as an anti-solvent due to its very high volatility and low polarity. Extremely flammable.[9]
Hexane / Heptane ~69 / ~98Very LowUsed as anti-solvents to precipitate polar salts from more polar solutions.[24][25]
Diagram: General Solvent Selection Strategy

This workflow outlines a systematic approach to finding a suitable recrystallization solvent.

Caption: Systematic workflow for selecting a recrystallization solvent.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Recrystallization. (n.d.). University of Minnesota.
  • Wahyudi, B., et al. (2024). Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept. PubMed.
  • Recrystallization: Types, Procedure, Applications. (2022). PSIBERG.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
  • Recrystallization. (n.d.). Wired Chemist.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. (n.d.). Benchchem.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization-1.pdf. (n.d.). Swarthmore College.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube.
  • Breaking emulsions. (2018). Reddit.
  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Purification of Hydrochloride. (n.d.). ECHEMI.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Purification of organic hydrochloride salt? (2017). ResearchGate.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Tackling emulsions just got easier. (2023). Biotage.
  • Breaking emulsions to separate oil phase from water phase. (2003). Eng-Tips.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). Radboud Repository.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • recrystallization techniques for purifying hexaaminobenzene trihydrochloride. (n.d.). Benchchem.
  • Tantry, S. J., Ananda, K., & Sliresh Babll, V. V. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
  • structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts. (n.d.). PubMed.
  • Recrystallization. (n.d.). University of South Alabama.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. (n.d.). ScienceDirect.
  • Method for producing amino acid ester hydrochloride. (n.d.). Google Patents.
  • Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. (n.d.). MDPI.
  • Preparation of amino acids from their salts. (n.d.). Google Patents.
  • Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. (2026). Journal of the American Chemical Society.
  • Structural studies on C-amidated amino acids and peptides: function of amide group in molecular association in crystal structures of Val-Gly-NH2, Ser-Phe-NH2, Gly-Tyr-NH2 and Pro-Tyr-NH2 hydrochloride salts. (2002). PubMed.

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Technical Support Center: Optimizing Reaction Conditions for Selective N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Selective N-Methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a methyl group onto a nitrogen atom with precision and control. N-methylation is a fundamental transformation in medicinal chemistry and organic synthesis, capable of profoundly altering a molecule's pharmacological profile, including its solubility, metabolic stability, and binding affinity.[1][2] However, achieving selective mono-methylation while avoiding undesired overalkylation presents a significant synthetic challenge.[3][4]

This resource provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions, empowering you to optimize your reaction conditions for successful and reproducible outcomes.

Section 1: Troubleshooting Guide for Common N-Methylation Issues

This section addresses specific problems you may encounter during your N-methylation experiments in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

Question: I've set up my N-methylation reaction, but upon analysis (TLC, LC-MS), I see mostly unreacted starting material. What are the likely causes and how can I fix this?

Possible Causes & Solutions:

  • Insufficiently Activated Nucleophile: The nitrogen atom you are trying to methylate may not be sufficiently nucleophilic. This is common for amides, sulfonamides, or anilines with electron-withdrawing groups.[5]

    • Solution: The choice of base is critical. For less nucleophilic nitrogens, a stronger base may be required to deprotonate the N-H bond and generate the more reactive anion. Consider switching from weaker inorganic bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[5] Always ensure your base is fresh and anhydrous.

  • Degraded or Inappropriate Methylating Agent: The activity of your methylating agent is paramount.

    • Solution: Use a fresh bottle of your methylating agent. Methyl iodide (CH₃I) is light-sensitive and can decompose over time, while dimethyl sulfate ((CH₃)₂SO₄) is highly toxic and requires careful handling.[5] For greener and often highly effective alternatives, consider dimethyl carbonate (DMC)[6][7] or explore reductive amination protocols.

  • Suboptimal Reaction Temperature: Many N-methylation reactions are slow at room temperature.

    • Solution: Gently heating the reaction mixture can significantly increase the rate.[5] However, be cautious, as excessive heat can lead to side reactions and decomposition. A good starting point is 50-80 °C, with careful monitoring by TLC or LC-MS.

  • Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.

    • Solution: Choose a solvent that fully dissolves your starting material and is compatible with your chosen reagents. Common solvents for N-methylation include DMF, DMSO, THF, and acetonitrile. For particularly stubborn substrates, a co-solvent system might be necessary.

Issue 2: Over-Methylation and Formation of Quaternary Ammonium Salts

Question: My reaction is producing a significant amount of the di-methylated product and even the quaternary ammonium salt. How can I favor mono-methylation?

Possible Causes & Solutions:

  • High Reactivity of the Mono-Methylated Product: Often, the mono-methylated amine is more nucleophilic than the starting primary amine, leading to a second methylation event that is faster than the first.

    • Solution 1: Stoichiometry Control: Carefully control the stoichiometry of your methylating agent. Use of a slight excess (1.1-1.2 equivalents) is common, but for problematic substrates, you may need to use a 1:1 ratio or even substoichiometric amounts and accept a lower conversion to maximize selectivity.

    • Solution 2: Slow Addition: Instead of adding the methylating agent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the methylating agent low, favoring the reaction with the more abundant primary amine.

    • Solution 3: Choose a Method Inherently Selective for Mono-Methylation:

      • Reductive Amination: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is an excellent method for methylating primary and secondary amines to the tertiary stage without the formation of quaternary ammonium salts.[8][9][10][11][12]

      • Catalytic Methods: Several catalytic systems have been developed for the selective mono-N-methylation of amines using methanol or carbon dioxide as the C1 source.[13][14][15] These methods often offer high selectivity but may require specific catalysts and conditions.

Workflow for Troubleshooting Over-Methylation

G start Over-methylation Observed check_stoichiometry Is methylating agent > 1.2 eq? start->check_stoichiometry adjust_stoichiometry Reduce to 1.0-1.1 eq of methylating agent check_stoichiometry->adjust_stoichiometry Yes slow_addition Implement slow addition of methylating agent check_stoichiometry->slow_addition No end Mono-methylation Achieved adjust_stoichiometry->end change_method Consider alternative methylation method slow_addition->change_method eschweiler_clarke Eschweiler-Clarke Reaction change_method->eschweiler_clarke reductive_amination Other Reductive Amination change_method->reductive_amination catalytic_method Catalytic Mono-methylation change_method->catalytic_method eschweiler_clarke->end reductive_amination->end catalytic_method->end

Caption: A decision-making workflow for addressing over-methylation.

Issue 3: Oily or Gummy Product After Workup

Question: After the workup and solvent evaporation, my product is an oil and I can't get it to crystallize. What's going on?

Possible Causes & Solutions:

  • Residual High-Boiling Solvent: Solvents like DMF or DMSO are common in N-methylation reactions and can be difficult to remove completely, resulting in an oily product.[5]

    • Solution:

      • Azeotropic Removal: Add a solvent like toluene or heptane to your crude product and evaporate under reduced pressure. Repeat this process 2-3 times to help co-distill the residual high-boiling solvent.

      • Lyophilization: If your product is water-soluble and not volatile, dissolving it in water and lyophilizing (freeze-drying) can be an effective way to remove residual solvents.

  • Impurities: The presence of unreacted starting materials, byproducts, or excess reagents can inhibit crystallization.

    • Solution: Purify the crude product using column chromatography. A carefully chosen solvent system will separate your desired product from impurities, often yielding a solid product upon solvent removal.

  • Product is an Oil at Room Temperature: It's possible your N-methylated product is simply an oil or a low-melting solid at room temperature.

    • Solution: If the product is pure by NMR and LC-MS, you may need to accept it as an oil. If a solid form is required (e.g., for X-ray crystallography), consider preparing a salt (e.g., hydrochloride or tartrate) which may be more crystalline.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the "greenest" and safest methods for N-methylation?

A1: There is a strong push towards more environmentally benign and safer N-methylation protocols. Dimethyl carbonate (DMC) is an excellent "green" methylating agent, as it is non-toxic and biodegradable.[6][7][16] Reactions with DMC often produce methanol and carbon dioxide as byproducts. Catalytic methods using methanol or CO₂ as the C1 source are also considered sustainable alternatives to traditional methods that use toxic reagents like methyl iodide or dimethyl sulfate.[13][15]

Q2: How do I choose between the Eschweiler-Clarke reaction and other reductive amination methods?

A2: The Eschweiler-Clarke reaction is a classic and reliable one-pot procedure for methylating primary and secondary amines to the corresponding tertiary amines using formaldehyde and formic acid.[8][9] It is particularly advantageous because it avoids the formation of quaternary ammonium salts.[9] However, the reaction conditions (typically heating at 80-100 °C in formic acid) may not be suitable for substrates with acid-sensitive functional groups.[8] In such cases, other reductive amination methods using different reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in combination with formaldehyde might be more appropriate, as they can often be performed under milder conditions.[17]

Q3: Can I selectively N-methylate a primary amine in the presence of a secondary amine?

A3: This is a challenging but achievable transformation that relies on the subtle differences in reactivity between primary and secondary amines.

  • Steric Hindrance: If the secondary amine is significantly more sterically hindered than the primary amine, you may be able to achieve some selectivity by using a bulky methylating agent or by carefully controlling the reaction time and temperature.

  • Protecting Groups: A more robust strategy is to use protecting groups. You can selectively protect the more reactive primary amine, methylate the secondary amine, and then deprotect the primary amine.

  • Specialized Reagents: Some modern catalytic systems have been developed to show selectivity for the mono-N-methylation of primary amines, even in the presence of other nucleophiles.[3][14]

Q4: I am working with peptides. What are the key considerations for N-methylation?

A4: N-methylation of peptides is a powerful tool to enhance their metabolic stability and membrane permeability, which can improve oral bioavailability.[18][19][20][21]

  • On-Resin vs. In-Solution: N-methylation can be performed on solid-phase peptide synthesis (SPPS) resins or on peptides in solution. On-resin methods are often preferred for their efficiency and ease of purification.[22]

  • Protecting Groups: The choice of protecting groups for the amino acid side chains is crucial to ensure they are stable to the N-methylation conditions.

  • Racemization: Care must be taken to avoid racemization of the chiral centers of the amino acids during the methylation process, especially when using strong bases.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Eschweiler-Clarke N-Methylation

This protocol is a classic method for the exhaustive methylation of primary and secondary amines to tertiary amines.[10]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary or secondary amine (1.0 eq).

  • Reagent Addition: Add formic acid (3.0 eq) followed by an aqueous solution of formaldehyde (37 wt%, 3.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the evolution of CO₂ ceases and the pH is >9.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Mechanism of the Eschweiler-Clarke Reaction

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Hydride Transfer and Methylation Amine R₂NH Hemiaminal R₂NCH₂OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium [R₂N=CH₂]⁺ Hemiaminal->Iminium - H₂O HydrideTransfer Hydride Transfer Iminium->HydrideTransfer FormicAcid HCOOH FormicAcid->HydrideTransfer MethylatedAmine R₂NCH₃ HydrideTransfer->MethylatedAmine CO2 CO₂ HydrideTransfer->CO2 releases

Caption: The mechanism of the Eschweiler-Clarke reaction.

Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)

This protocol offers a greener alternative for the N-methylation of various nitrogen-containing compounds.[23]

  • Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the substrate (e.g., indole or aniline, 1.0 eq) in a suitable solvent like DMF.

  • Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), followed by dimethyl carbonate (DMC, 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the product with an organic solvent like tert-butyl methyl ether (TBME) or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if needed.

Data Summary Table

MethodMethylating AgentReductant/BaseTypical SubstratesSelectivityKey Advantages
Eschweiler-Clarke FormaldehydeFormic AcidPrimary/Secondary AminesTertiary amine selectiveAvoids quaternization, one-pot
Reductive Amination FormaldehydeNaBH₄, NaBH(OAc)₃Primary/Secondary AminesMono- or di-methylationMilder conditions possible
DMC Methylation Dimethyl CarbonateK₂CO₃, Cs₂CO₃Amines, Indoles, AmidesGood for mono-methylationGreen, non-toxic reagent
Classical Alkylation Methyl IodideK₂CO₃, NaHAmines, Amides, AlcoholsProne to over-methylationHigh reactivity

References

  • N-Methylation of poorly nucleophilic aromatic amines with dimethyl carbonate. (n.d.). SpringerLink.
  • Shukla, D., et al. (2004). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, ACS Publications. [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia.
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  • Fasina, T. M., et al. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

  • Fasina, T. M., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved January 10, 2024, from [Link]

  • Sharma, S., et al. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG. [Link]

  • N-Methylation of p-aminoacetophenone (E) with DMC. (n.d.). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Zhang, X., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 10, 2024, from [Link]

  • Selva, M., et al. (1999). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 10, 2024, from [Link]

  • Deng, W., & Lin, B.-L. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. [Link]

  • Nielsen, D. S., et al. (2017). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. [Link]

  • Zhang, Z., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Cheng, H.-G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. [Link]

  • Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. PubMed. [Link]

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  • Schneider, L. S., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, ACS Publications. [Link]

  • Wang, G., et al. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

  • Zhang, X., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, ACS Publications. [Link]

  • Wang, P., et al. (2023). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, RSC Publishing. [Link]

  • Wang, C., et al. (2018). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology, RSC Publishing. [Link]

  • Lee, S., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Sarad, Y., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

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Validation & Comparative

A Comparative Guide to 2-Amino-N-methylpropanamide and 2-Amino-2-methylpropanamide: Structural Isomers with Divergent Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, the subtle rearrangement of atoms within a molecule can lead to profound differences in biological activity, stability, and application. This guide provides an in-depth comparison of two structural isomers, 2-Amino-N-methylpropanamide and 2-Amino-2-methylpropanamide. While sharing the same molecular formula (C₄H₁₀N₂O) and molecular weight (102.14 g/mol ), their distinct structural architectures—a shift of a single methyl group—impart unique properties that make them suitable for entirely different strategic goals in peptide and small molecule design.[1][2] 2-Amino-2-methylpropanamide, derived from α-aminoisobutyric acid (Aib), is a powerful tool for enforcing conformational rigidity. Conversely, this compound, a derivative of alanine, is primarily utilized to enhance metabolic stability and membrane permeability. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights required to select the appropriate building block for their specific therapeutic design challenges.

Introduction: Beyond the Molecular Formula

At first glance, this compound and 2-Amino-2-methylpropanamide appear to be simple amino acid derivatives. However, their utility in advanced chemical synthesis stems from their classification as "unnatural" amino acid derivatives, which serve as critical tools for overcoming the limitations of native peptides and small molecules.[3]

  • This compound is a derivative of the natural amino acid Alanine. Its defining feature is a methyl group on the amide nitrogen. This molecule is chiral and exists in D- and L-enantiomeric forms.[4][5]

  • 2-Amino-2-methylpropanamide is the amide form of 2-Aminoisobutyric acid (Aib). Its key feature is a gem-dimethyl group on the alpha-carbon (the carbon adjacent to the carbonyl group). This substitution renders the molecule achiral.[1]

This guide will explore how these seemingly minor structural variations create a functional dichotomy, influencing everything from peptide secondary structure to pharmacokinetic profiles.

Structural and Physicochemical Properties: A Tale of Two Methyl Groups

The positioning of the methyl group is the primary determinant of each molecule's physicochemical properties and subsequent application. The gem-dimethyl arrangement in 2-Amino-2-methylpropanamide creates steric hindrance that significantly impacts its conformational freedom, whereas the N-methylation in this compound primarily affects its hydrogen bonding capacity.

PropertyThis compound2-Amino-2-methylpropanamideRationale for Difference
PubChem CID 541493 (racemic)[2]6453783[1]N/A
Synonyms N-methyl-alaninamide, Ala-NHMe[2]2-methylalaninamide, Aib-NH₂[1]Reflects parent amino acid
Molecular Weight 102.14 g/mol [2]102.14 g/mol [1]Isomeric relationship
Chirality Chiral (Exists as D/L enantiomers)[4][5]Achiral[1]Gem-dimethyl group on Cα removes the chiral center
XLogP3 (Predicted) -1.0[2]-1.2[1]Slight difference in predicted lipophilicity
H-Bond Donor Count 2[2]2[1]Both have two N-H bonds on the primary amine
H-Bond Acceptor Count 2[2]2[1]Both have a carbonyl oxygen and primary amine nitrogen
Topological Polar Surface Area (TPSA) 55.1 Ų[2]69.1 Ų[1][6]The primary amide in Aib-NH₂ contributes more to TPSA than the N-methylated amide
Complexity 72.1[2]87.7[6]The quaternary carbon in Aib-NH₂ increases structural complexity

Synthesis and Manufacturing Considerations

Both molecules can be synthesized through standard peptide chemistry techniques, typically starting from their respective parent amino acids. The choice of synthetic route often depends on the scale, required purity, and cost-effectiveness.

General Synthetic Workflow

A common approach involves the coupling of a protected amino acid with an amine, followed by deprotection.

Synthesis_Workflow cluster_0 Route A: this compound cluster_1 Route B: 2-Amino-2-methylpropanamide A_Start N-Protected Alanine A_Mid1 Amide Coupling (with Methylamine) A_Start->A_Mid1 A_Mid2 N-Protected-Ala-NHMe A_Mid1->A_Mid2 A_End Deprotection A_Mid2->A_End A_Final This compound A_End->A_Final B_Start N-Protected Aib B_Mid1 Amide Coupling (with Ammonia) B_Start->B_Mid1 B_Mid2 N-Protected-Aib-NH₂ B_Mid1->B_Mid2 B_End Deprotection B_Mid2->B_End B_Final 2-Amino-2-methylpropanamide B_End->B_Final

Caption: Generalized synthetic workflows for the target molecules.

Representative Experimental Protocol: Amide Coupling

The following protocol is a generalized procedure for the synthesis of an N-protected amino amide, which is the key intermediate for both target molecules.[7][8]

  • Acid Activation: Dissolve 1.0 equivalent of the N-protected amino acid (e.g., Boc-Alanine or Boc-Aib) in a suitable aprotic solvent (e.g., Dichloromethane or DMF). Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of a coupling agent (e.g., HBTU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 20-30 minutes to form the activated ester.

  • Amine Addition: To the activated mixture, add 1.2 equivalents of the appropriate amine. For this compound, this would be a solution of methylamine. For 2-Amino-2-methylpropanamide, this would be a source of ammonia (e.g., ammonium chloride with an additional equivalent of base).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-protected product can be purified via silica gel chromatography or recrystallization.

  • Deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., 4M HCl in dioxane) to yield the final hydrochloride salt of the target compound.[8]

Pharmacological and Toxicological Profiles

The Functional Dichotomy in Drug Design

The choice between these two isomers is dictated by the desired therapeutic outcome.

Decision_Tree Start What is the primary goal of molecular modification? Goal1 Increase Metabolic Stability & Improve Permeability Start->Goal1 Goal2 Induce Structural Rigidity & Enforce Specific Conformation Start->Goal2 Decision1 Incorporate This compound Goal1->Decision1 Decision2 Incorporate 2-Amino-2-methylpropanamide Goal2->Decision2 Reason1 Mechanism: N-methylation blocks protease access and removes an H-bond donor. Decision1->Reason1 Reason2 Mechanism: Gem-dimethyl group restricts phi/psi bond angles, favoring helical or turn structures. Decision2->Reason2

Caption: Logical decision framework for selecting between the two isomers.

This compound: Enhancing Drug-like Properties The incorporation of an N-methylated amide bond into a peptide or small molecule is a well-established strategy to improve its pharmacokinetic profile.[9]

  • Increased Metabolic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, which are enzymes that degrade peptides. This protection can significantly increase the in-vivo half-life of a therapeutic peptide.

  • Improved Membrane Permeability: By replacing an amide N-H proton with a methyl group, a hydrogen bond donor is removed. This reduces the polarity of the molecule and decreases the energetic penalty of desolvation required for it to pass through lipid cell membranes, potentially improving oral bioavailability.[9]

2-Amino-2-methylpropanamide: A Conformational Constraint Tool The parent amino acid, Aib, is renowned for its profound impact on peptide secondary structure. This property is conferred by the gem-dimethyl group on the α-carbon.

  • Induction of Helical Structures: The steric bulk of the two methyl groups severely restricts the possible phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing it to adopt conformations that fall within the α-helical or 3₁₀-helical regions of the Ramachandran plot. This is invaluable for stabilizing a desired bioactive conformation.

  • Applications: This building block is used to design peptides with enhanced stability and receptor affinity. For example, it is a component of growth hormone secretagogues and has been explored in the synthesis of HIV inactivators.[10][11]

Toxicological Considerations

No specific, comprehensive toxicological studies for this compound or 2-Amino-2-methylpropanamide were found in the public domain. As with any novel chemical entity, a full toxicological assessment is required. However, data from structurally related compounds can provide initial guidance. For example, the related compound 2-Amino-2-methyl-1-propanol is classified as a skin and severe eye irritant.[12][13] Standard laboratory safety protocols, including the use of personal protective equipment, should always be followed.

Conclusion

While this compound and 2-Amino-2-methylpropanamide are structural isomers, they are not functionally interchangeable. They represent two distinct and powerful strategies in modern drug design.

  • Choose this compound when the primary objective is to improve the pharmacokinetic properties of a lead compound, specifically by increasing its resistance to enzymatic degradation and enhancing its ability to cross cellular membranes.

  • Choose 2-Amino-2-methylpropanamide when the goal is to impose a specific, rigid conformation on a peptide, such as stabilizing an α-helix to improve target binding affinity and biological potency.

A thorough understanding of the unique structural contributions of each isomer empowers researchers to make informed decisions, accelerating the rational design of more effective and durable therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6453783, 2-Amino-2-methylpropanamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10920456, (2R)-2-amino-N-methylpropanamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541493, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6857703, (2S)-2-amino-N-methylpropanamide. Retrieved from [Link].

  • Google Patents (n.d.). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.
  • Regulations.gov (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Retrieved from [Link].

  • Occupational Safety and Health Administration (n.d.). 2-AMINO-2-METHYLPROPANOL. Retrieved from [Link].

  • LookChem (n.d.). 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamidehydrochloride Safety Data Sheets(SDS). Retrieved from [Link].

  • Carl ROTH (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link].

  • US EPA (n.d.). Robust Summaries & Test Plan: 2-amino-2-methylpropanol. Retrieved from [Link].

  • Google Patents (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Cantel, S. et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 28(14), 5398. [Link].

  • Idrees, M. et al. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Antibiotics, 9(7), 330. [Link].

  • NCI Drug Dictionary (n.d.). 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide. Retrieved from [Link].

  • Singh, Y. et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link].

  • EXCLI Journal (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link].

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A Comparative Analysis of N-Methylated vs. N-Ethylated Propanamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced interplay of molecular structure and biological function is a central theme. Even subtle modifications to a lead compound can elicit profound changes in its physicochemical properties and pharmacological activity. This guide provides a detailed comparative analysis of N-methylpropanamide and N-ethylpropanamide, two closely related secondary amides, to illuminate the impact of a single methylene unit extension on the N-alkyl substituent.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the synthesis, physicochemical characteristics, and anticipated biological implications of these compounds, supported by experimental data and established scientific principles.

Rationale for Comparison: The Significance of N-Alkylation

N-alkylation is a common strategy in medicinal chemistry to modulate a drug candidate's properties. The addition of small alkyl groups to an amide nitrogen can influence a range of parameters critical for a molecule's success as a therapeutic agent. These include:

  • Solubility and Lipophilicity: Altering the carbon-to-heteroatom ratio directly impacts how a molecule interacts with aqueous and lipid environments, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The nature of the N-alkyl group can influence the molecule's susceptibility to enzymatic degradation, thereby affecting its half-life and duration of action.[1][2]

  • Receptor Binding Affinity: The size and conformation of the N-alkyl substituent can play a crucial role in the molecule's ability to fit into a target's binding pocket, influencing its potency and selectivity.

By comparing N-methylpropanamide and N-ethylpropanamide, we can dissect the specific contributions of a methyl versus an ethyl group, providing a foundational understanding for rational drug design.

Synthesis of N-Methylpropanamide and N-Ethylpropanamide

The most common and straightforward laboratory synthesis for these secondary amides involves the acylation of the corresponding primary amine with an activated carboxylic acid derivative, such as an acyl chloride.

General Synthesis Pathway

The reaction of propionyl chloride with either methylamine or ethylamine provides a high-yield route to the desired N-alkylated propanamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Diagram 1: General Synthesis of N-Alkyl Propanamides

G reagents Propionyl Chloride + R-NH₂ (Methylamine or Ethylamine) product N-Alkyl Propanamide (N-Methylpropanamide or N-Ethylpropanamide) reagents->product Nucleophilic Acyl Substitution byproduct HCl reagents->byproduct

Caption: General reaction scheme for the synthesis of N-alkyl propanamides.

Experimental Protocol: Synthesis of N-Methylpropanamide

Objective: To synthesize N-methylpropanamide from propionyl chloride and methylamine.

Materials:

  • Propionyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • A suitable base (e.g., triethylamine or excess methylamine)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine in the chosen anhydrous solvent. It is crucial to use at least two equivalents of methylamine. One equivalent will react to form the amide, while the second equivalent acts as a base to neutralize the hydrochloric acid byproduct.[3][4] Alternatively, one equivalent of methylamine can be used with one equivalent of a non-nucleophilic base like triethylamine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add one equivalent of propionyl chloride to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove the amine hydrochloride salt and any excess amine.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-methylpropanamide.

  • The product can be further purified by distillation if necessary.

Experimental Protocol: Synthesis of N-Ethylpropanamide

The synthesis of N-ethylpropanamide follows the same procedure as for N-methylpropanamide, with ethylamine being substituted for methylamine.

Comparative Physicochemical Properties

The seemingly minor difference between a methyl and an ethyl group leads to measurable changes in the physicochemical properties of the propanamides.

PropertyN-MethylpropanamideN-EthylpropanamideRationale for Difference
Molecular Formula C₄H₉NOC₅H₁₁NOAddition of a -CH₂- group.
Molecular Weight 87.12 g/mol [5]101.15 g/mol [6]Increased mass from the additional methylene unit.
Melting Point -43 °C[5][7]Not readily availableThe presence of the N-H bond allows for strong intermolecular hydrogen bonding in both molecules. The subtle difference in packing efficiency due to the larger ethyl group may influence the melting point.
Boiling Point 217.8 °C at 760 mmHg[5]Not readily availableThe higher molecular weight and increased van der Waals forces of N-ethylpropanamide would be expected to result in a higher boiling point compared to N-methylpropanamide.
Water Solubility Very soluble[8]Soluble[9]Both molecules are capable of hydrogen bonding with water via the amide N-H and C=O groups, contributing to their water solubility.[10] The increased hydrocarbon character of the ethyl group in N-ethylpropanamide is expected to slightly decrease its water solubility compared to the methyl analog.
LogP (Calculated) -0.52[5]0.4[6]The addition of the hydrophobic methylene group in the ethyl substituent increases the lipophilicity of N-ethylpropanamide, as reflected by its higher calculated LogP value.

Comparative Biological Activity: An Expert Perspective

Direct comparative biological data for N-methylpropanamide and N-ethylpropanamide is not extensively available in the public domain. However, based on established principles of medicinal chemistry, we can infer the likely impact of the methyl-to-ethyl substitution on key biological parameters.

Metabolic Stability

The N-alkyl group of amides can be a site of metabolic transformation, primarily through oxidation mediated by cytochrome P450 enzymes.

  • N-dealkylation: Both methyl and ethyl groups can be subject to N-dealkylation. However, the rate of this process can differ.

  • Oxidation: The terminal methyl of the ethyl group in N-ethylpropanamide provides an additional site for oxidation that is absent in N-methylpropanamide.

Generally, increasing the size of the N-alkyl group can sometimes lead to altered metabolic stability.[1] The introduction of an ethyl group may either increase or decrease metabolic stability depending on the specific enzymes involved and the overall molecular context of a larger drug molecule.

Diagram 2: Potential Metabolic Fates

G N_Me N-Methylpropanamide N_dealk_Me Propanamide N_Me->N_dealk_Me N-dealkylation N_Et N-Ethylpropanamide N_dealk_Et Propanamide N_Et->N_dealk_Et N-dealkylation Ox_Et Hydroxylated Metabolite N_Et->Ox_Et Oxidation

Sources

A Senior Application Scientist's Guide to Amino Amide Quantification: A Comparative Analysis of Derivatization Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of amino amides is a critical yet often challenging analytical task. Due to their inherent chemical properties—typically low volatility, high polarity, and lack of strong chromophores or fluorophores—direct analysis by modern chromatographic techniques can be problematic. Derivatization, the chemical modification of an analyte to enhance its analytical characteristics, is therefore an indispensable strategy in the bioanalytical workflow for amino amides.

This guide provides an in-depth, objective comparison of the most prevalent derivatization methods for amino amide quantification. We will delve into the mechanistic underpinnings of each technique, present supporting experimental data, and offer field-proven insights to aid in the selection of the most appropriate method for your specific research needs. Our focus is on providing a self-validating system of protocols and a clear rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

The Analytical Challenge of Amino Amides

Amino amides, which contain both an amino and an amide functional group, are structurally diverse and play significant roles in various biological processes and pharmaceutical formulations. Their quantification is essential for pharmacokinetic studies, metabolism research, and quality control. The primary analytical hurdles include:

  • Poor Chromatographic Retention: The polar nature of amino amides leads to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.

  • Low Detection Sensitivity: Lacking significant UV absorbance or fluorescence, sensitive detection of native amino amides is often not feasible.

  • Matrix Interference: Biological samples are complex matrices, and co-eluting components can interfere with the accurate quantification of the target analytes.

Derivatization addresses these challenges by introducing a chemical tag that improves chromatographic behavior and enhances detectability. The choice of derivatizing agent is dictated by the analytical platform (e.g., HPLC-UV, HPLC-FLD, LC-MS), the specific amino amide of interest, and the required sensitivity.

Pre-Column vs. Post-Column Derivatization: A Strategic Choice

Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. Each approach has distinct advantages and disadvantages that must be considered.

Pre-Column Derivatization

In this approach, the derivatization reaction is completed before the sample is injected into the chromatograph.[1]

Advantages:

  • Greater flexibility: A wider range of reagents and reaction conditions can be employed.[2]

  • Higher sensitivity: The derivatization reaction can be driven to completion, and excess reagent can be removed before analysis, leading to lower background noise.[1]

  • Improved chromatography: The derivatized analyte often exhibits better chromatographic properties, such as improved retention and peak shape on reversed-phase columns.[1]

Disadvantages:

  • Derivative instability: Some derivatives may be unstable, requiring careful handling and timely analysis.[3]

  • Multiple derivatives: A single analyte may form multiple derivative products, complicating quantification.

  • Matrix effects: The derivatization reaction can be susceptible to interference from other components in the sample matrix.[1]

Post-Column Derivatization

Here, the derivatization reaction occurs after the amino amides have been separated on the analytical column and before they reach the detector.[3]

Advantages:

  • High reproducibility: The reaction is typically automated and occurs in a controlled environment, leading to excellent reproducibility.[4]

  • No interference with separation: The separation of the native analytes is not affected by the derivatization reagent.

  • Suitable for automation: Post-column derivatization systems are often integrated into modern HPLC instruments.[5]

Disadvantages:

  • Limited reagent choice: The reaction must be rapid and compatible with the mobile phase.[4]

  • Increased system complexity: Requires an additional pump and reaction coil, which can lead to band broadening.

  • Higher reagent consumption: The derivatizing agent is continuously pumped through the system.[4]

Figure 1: A simplified workflow comparing pre-column and post-column derivatization strategies.

A Comparative Analysis of Key Derivatization Reagents

The following sections provide a detailed comparison of four widely used derivatization reagents for amino amide quantification: o-Phthalaldehyde (OPA), 9-Fluorenylmethyl Chloroformate (FMOC-Cl), Dansyl Chloride, and Ninhydrin.

o-Phthalaldehyde (OPA)

OPA is a popular pre-column derivatization reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3]

Reaction Mechanism: OPA itself is not fluorescent and reacts rapidly with primary amino groups at alkaline pH in the presence of a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid, to yield a fluorescent product.[3] Secondary amines, such as proline, do not react with OPA under these conditions.[6]

Figure 2: Reaction of a primary amino amide with OPA and a thiol to form a fluorescent derivative.

Advantages:

  • Rapid reaction: The derivatization is typically complete within minutes at room temperature.[3]

  • High sensitivity: The derivatives are highly fluorescent, allowing for detection in the low picomole to femtomole range.[3][7]

  • Clean background: The reagent itself is not fluorescent, minimizing interference.[3]

Disadvantages:

  • Derivative instability: The resulting isoindole derivatives can be unstable and require prompt analysis or the use of stabilizing agents like 3-mercaptopropionic acid.[3][8]

  • Specificity: OPA only reacts with primary amines, meaning it cannot be used for the direct analysis of secondary amino amides.[6]

9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl is another widely used pre-column derivatization reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives.[3]

Reaction Mechanism: FMOC-Cl reacts with the amino group of amino amides in an alkaline environment (typically pH 8.0-11.4) to form stable carbamate derivatives that are both fluorescent and UV-active.[3][9]

Figure 3: Derivatization of an amino amide with FMOC-Cl.

Advantages:

  • Broad reactivity: Reacts with both primary and secondary amines, making it more versatile than OPA.[3]

  • Stable derivatives: The resulting derivatives are highly stable, allowing for delayed analysis and automated procedures.[3][9]

  • Dual detection: The derivatives can be detected by both fluorescence and UV absorbance.[3]

Disadvantages:

  • Interfering by-products: The hydrolysis of FMOC-Cl can produce FMOC-OH, which is also fluorescent and can interfere with the chromatography.[2][3]

  • Slower reaction: While still relatively fast, the reaction can be slower than with OPA.[3]

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

Dansyl chloride is a classic pre-column derivatization reagent that reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts.[10][11]

Reaction Mechanism: The derivatization with dansyl chloride, known as dansylation, occurs under alkaline conditions (pH 9.5-10.5).[10] The sulfonyl chloride group of dansyl chloride reacts with the amino group of the amino amide to form a stable N-dansyl-sulfonamide derivative.[10]

Figure 4: Dansylation of an amino amide.

Advantages:

  • Stable derivatives: The dansylated products are generally stable.[10]

  • High sensitivity: The derivatives are highly fluorescent, enabling sensitive detection.[10]

  • Well-established method: The methodology for dansylation is well-documented in the scientific literature.[12]

Disadvantages:

  • Slow reaction: The derivatization reaction is often slow and may require heating.[6]

  • Multiple derivatives: Can produce multiple derivatives for amino acids with more than one reactive group (e.g., lysine).

  • Excess reagent issues: Excess dansyl chloride can hydrolyze to dansyl sulfonic acid, which can interfere with the analysis. A quenching step is often required.[13]

Ninhydrin

Ninhydrin is a well-established reagent primarily used for the post-column derivatization of amino acids and other primary amines.[4][14]

Reaction Mechanism: Ninhydrin acts as a strong oxidizing agent that reacts with the alpha-amino group of amino acids upon heating to produce a deep purple colored compound known as Ruhemann's purple.[1][15] The intensity of this color is proportional to the amino acid concentration and is measured spectrophotometrically, typically at 570 nm.[16][17] Secondary amines like proline produce a yellow-colored product with a different absorption maximum.[15]

Figure 5: The Ninhydrin reaction with a primary amino amide.

Advantages:

  • Robust and reliable: The ninhydrin method is a classic and well-validated technique.[14]

  • Broad applicability: It reacts with a wide range of primary amino acids.[16]

  • Quantitative: The colorimetric response is linear over a defined concentration range.[14]

Disadvantages:

  • Lower sensitivity: Compared to fluorescence-based methods, the sensitivity of the ninhydrin reaction is generally lower.[14]

  • Requires heating: The reaction requires elevated temperatures to proceed efficiently.[14]

  • Interference: Ammonia and other primary amines can also react with ninhydrin, potentially causing interference.[16]

Performance Comparison of Derivatization Methods

The choice of a derivatization method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of the discussed reagents.

Featureo-Phthalaldehyde (OPA)9-Fluorenylmethyl Chloroformate (FMOC-Cl)Dansyl ChlorideNinhydrin
Reactivity Primary amines only[3]Primary and secondary amines[3]Primary and secondary amines[10]Primarily primary amines[16]
Reaction Speed Very fast (seconds to minutes)[3]Fast (minutes)[9]Slow (requires heating)[6]Requires heating[14]
Derivative Stability Relatively unstable[3]Highly stable[3][9]Stable[10]Stable colored product[14]
Detection Method Fluorescence[3]Fluorescence, UV[3]Fluorescence, UV[10]Colorimetric (UV-Vis)[16]
Sensitivity Low picomole to femtomole[3][18]Femtomole[6][19]Picomole[10]Nanomole to micromole[14]
Key Advantages Rapid reaction, clean backgroundVersatile, stable derivativesWell-established, stable derivativesRobust, reliable for post-column
Key Disadvantages Unstable derivatives, primary amines onlyInterfering by-productsSlow reaction, potential for multiple derivativesLower sensitivity, requires heat

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these methods, detailed, step-by-step protocols are provided below. These protocols are synthesized from established methodologies and should be optimized for your specific application and instrumentation.

Protocol 1: Pre-Column Derivatization with o-Phthalaldehyde (OPA)

This protocol is designed for the rapid derivatization of primary amino amides for fluorescence detection.[7][8]

Reagents:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Mix well and protect from light. This reagent is stable for about one week when stored at 4°C.

  • Sample/Standard Solution: Prepare your amino amide standards and samples in a suitable diluent (e.g., 0.1 M HCl).

Procedure:

  • In a microcentrifuge tube or autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.

  • Inject an appropriate volume of the reaction mixture into the HPLC system for analysis.

Protocol 2: Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

This protocol is suitable for the derivatization of both primary and secondary amino amides.[6]

Reagents:

  • Borate Buffer (0.2 M, pH 10.0): Dissolve 12.4 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 10.0 with a concentrated sodium hydroxide solution.

  • FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Quenching Reagent (e.g., 1-Adamantanamine, 300 mM): Dissolve 454 mg of 1-adamantanamine in 10 mL of a 1:1 (v/v) water-acetonitrile mixture.

  • Sample/Standard Solution: Prepare your amino amide standards and samples in a suitable diluent.

Procedure:

  • To 300 µL of the sample or standard solution, add 600 µL of 0.2 M borate buffer (pH 10.0).

  • Add 600 µL of the 15 mM FMOC-Cl reagent and vortex immediately.

  • Let the reaction proceed for 5 minutes at room temperature.

  • Add 600 µL of the quenching reagent to stop the reaction and consume excess FMOC-Cl. Vortex for 1 minute.

  • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 3: Pre-Column Derivatization with Dansyl Chloride

This protocol describes the derivatization of amino amides using dansyl chloride for fluorescence or UV detection.[10][12]

Reagents:

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.8): Dissolve 8.4 g of sodium bicarbonate in 1 L of HPLC-grade water and adjust the pH to 9.8 with a concentrated sodium hydroxide solution.

  • Dansyl Chloride Solution (50 mM): Dissolve 135 mg of dansyl chloride in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.

  • Quenching Solution (10% v/v Ammonium Hydroxide): Dilute 1 mL of concentrated ammonium hydroxide with 9 mL of water.

  • Sample/Standard Solution: Prepare your amino amide standards and samples in a suitable diluent.

Procedure:

  • In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.8).

  • Add 100 µL of the 50 mM dansyl chloride solution and vortex.

  • Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.

  • Cool the mixture to room temperature.

  • Add 50 µL of the quenching solution to stop the reaction.

  • Centrifuge the sample to pellet any precipitate and inject the supernatant into the HPLC system.

Protocol 4: Post-Column Derivatization with Ninhydrin

This protocol is a general guideline for post-column derivatization and requires an HPLC system equipped with a post-column reaction module.[14][16]

Reagents:

  • Ninhydrin Reagent: A commercially available or laboratory-prepared solution of ninhydrin in a suitable solvent (e.g., a mixture of dimethyl sulfoxide and acetate buffer) containing a reducing agent like hydrindantin.[16]

  • Mobile Phase: Typically a gradient of citrate or lithium-based buffers for ion-exchange chromatography of amino acids.

Procedure:

  • Separate the amino amides on an appropriate ion-exchange column.

  • The column effluent is mixed with the ninhydrin reagent delivered by a second pump.

  • The mixture passes through a heated reaction coil (typically 90-130°C) to facilitate the color-forming reaction.

  • The colored derivatives then flow through a UV-Vis detector for quantification at 570 nm (and 440 nm for proline).

Conclusion and Recommendations

The selection of an appropriate derivatization method for amino amide quantification is a critical decision that significantly impacts the quality and reliability of analytical results. There is no single "best" method; the optimal choice depends on the specific analytical requirements of the study.

  • For high-throughput screening where speed is paramount and the analytes are primary amines, OPA is an excellent choice due to its rapid reaction kinetics.

  • When analyzing a mixture of primary and secondary amino amides and derivative stability is a concern, FMOC-Cl offers a robust and versatile solution.

  • Dansyl chloride remains a reliable option, particularly when high sensitivity is required, though the protocol is more time-consuming.

  • For routine, automated analysis of a large number of samples where high sensitivity is not the primary concern, the classic ninhydrin post-column derivatization method provides excellent reproducibility and robustness.

It is imperative to validate the chosen method for your specific application, paying close attention to linearity, accuracy, precision, and the stability of the derivatives in your sample matrix. By carefully considering the principles and practicalities outlined in this guide, researchers can confidently select and implement a derivatization strategy that ensures the generation of high-quality, reproducible data for their amino amide quantification needs.

References

  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Determination of amino acids with 9-fluorenylmethylchloroformate and reversed-phase high-performance liquid chromatography.
  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and food sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406.
  • Bongiovanni, R., & Donsì, F. (2017). Dansyl chloride derivatization for amino acid analysis by HPLC. Methods in Molecular Biology, 1591, 219-228.
  • De Antonis, K. M., Brown, P. R., & Cohen, S. A. (1994). A simple and rapid method for the analysis of 16 amino acids in fruit juices using precolumn derivatization with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography. Journal of the American Society for Mass Spectrometry, 5(1), 39-47.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Molnár-Perl, I. (2001). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-phthaldialdehyde/2-mercaptoethanol reagent.
  • BYJU'S. (n.d.). Ninhydrin Test. Retrieved from [Link]

  • Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Al-Ghamdi, A. A. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids.
  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. Retrieved from [Link]

  • Ofori, J. A., Htoo, J. K., & Shurson, G. C. (2020). Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma. Journal of Animal Science, 98(10), skaa315.
  • Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]

  • Takeuchi, T. (2005). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Retrieved from [Link]

  • Wu, G., & Meininger, C. J. (2016). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 1428, 15–26.
  • Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]

  • Molnár-Perl, I. (2005). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study.
  • Sakaguchi, Y., Imai, K., & Fukushima, T. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(17), 5897–5905.
  • Roy, R., & Le Bizec, B. (2017). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization.
  • Kubota, T., Kobayashi, Y., & Funatsu, O. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 10(11), 458.
  • Wang, Y., Ye, C., & Liu, Y. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules (Basel, Switzerland), 28(8), 3465.
  • García-Alonso, S., Gómez-Moreno, F. J., & Alonso-Blanco, E. (2024). Quantification of dimethylamine in low concentration particulate matter by reducing the concentration of 9-fluorenylmethyl chloroformate. Analytical Methods, 16(42), 5891-5899.
  • Sakaguchi, Y., Imai, K., & Fukushima, T. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. The Analyst, 140(17), 5897–5905.
  • Zhang, J., Li, H., & Wang, Y. (2005). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic.
  • DeJong, C. (1987). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Retrieved from [Link]

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  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

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A Comparative Guide to the Anticonvulsant Efficacy of Novel Alaninamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of epilepsy treatment is continually evolving, driven by the urgent need for novel antiseizure medications (ASMs) that offer improved efficacy, particularly for the 30% of patients with drug-resistant epilepsy (DRE), and a more favorable safety profile.[1] Within this context, alaninamide derivatives have emerged as a promising class of compounds, demonstrating potent, broad-spectrum anticonvulsant activity in a variety of preclinical models.[2] This guide provides an in-depth evaluation of their efficacy, benchmarked against established ASMs, and details the rigorous experimental protocols used for their validation.

A Multimodal Approach to Seizure Suppression

A key advantage of the newer alaninamide derivatives lies in their proposed multimodal mechanism of action.[1] Unlike traditional ASMs that often target a single pathway, these compounds are designed as hybrid molecules, integrating several pharmacophores to interact with multiple molecular targets simultaneously.[1] This strategy is believed to result in a broader and more synergistic therapeutic effect.[1]

The primary mechanisms postulated for the most potent alaninamide derivatives, such as compounds 26 and 28 , include the antagonism of voltage-gated sodium (Na+) and Cav1.2 calcium (Ca2+) channels.[2] The inhibition of fast sodium currents was confirmed for compound 28 through patch-clamp recordings in rat cortical neurons.[2][3] Additionally, some derivatives are thought to block the transient receptor potential vanilloid type 1 (TRPV1) channel.[2] Another related compound, (R)-AS-1, has been identified as a positive allosteric modulator of the glutamate transporter EAAT2, which enhances glutamate reuptake and reduces excitotoxicity.[1] This multi-target engagement is a promising strategy for overcoming the complex pathophysiology of epilepsy.

Alaninamide_MoA cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Glial Cell vesicle Glutamate Vesicles release Glutamate Release vesicle->release Action Potential Glut_Receptor Glutamate Receptor release->Glut_Receptor Binds Na_Channel Voltage-Gated Na+ Channel depolarization Neuronal Depolarization Na_Channel->depolarization Ca_Channel Voltage-Gated Ca2+ Channel (Cav1.2) Ca_Channel->depolarization Glut_Receptor->Na_Channel Glut_Receptor->Ca_Channel depolarization->release EAAT2 EAAT2 Transporter EAAT2->release Reduces Glutamate Alaninamide Alaninamide Derivatives Alaninamide->Na_Channel Inhibits Alaninamide->Ca_Channel Inhibits Alaninamide->EAAT2 Potentiates (e.g., (R)-AS-1) Experimental_Workflow cluster_0 Phase 1: Initial Screening & Efficacy cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Lead Candidate Evaluation start Synthesize Alaninamide Derivative Library mes_screen MES Test (Tonic-Clonic Model) start->mes_screen Administer Compound scptz_screen scPTZ Test (Clonic Seizure Model) start->scptz_screen Administer Compound hz_screen 6 Hz Test (Focal Seizure Model) start->hz_screen Administer Compound ed50 Determine ED₅₀ (Quantify Potency) mes_screen->ed50 scptz_screen->ed50 hz_screen->ed50 rotarod Rotarod Test (Neurotoxicity) ed50->rotarod Active Compounds pi Calculate Protective Index (PI = TD₅₀ / ED₅₀) ed50->pi td50 Determine TD₅₀ (Quantify Motor Impairment) rotarod->td50 td50->pi adme ADME-Tox & PK Studies pi->adme moa Mechanism of Action (e.g., Patch Clamp) adme->moa final Preclinical Development Candidate moa->final

Preclinical evaluation workflow for novel anticonvulsant candidates.

Conclusion

Alaninamide derivatives represent a significant advancement in the search for new antiseizure medications. Their potent, broad-spectrum efficacy, demonstrated in well-validated preclinical models, is complemented by a promising multimodal mechanism of action and a wide therapeutic window. The data strongly supports the continued preclinical development of lead compounds from this class, which hold the potential to address the unmet needs of patients with epilepsy, particularly those suffering from drug-resistant forms of the disease.

References

  • Abram, M., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization. ACS Chemical Neuroscience, 15(11), 2198–2222. [Link]

  • Abram, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9861. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Abram, M., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization. PubMed. [Link]

  • Abram, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. ResearchGate. [Link]

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217-227. (Note: While not directly cited for a URL, this is a foundational paper for the 6 Hz model mentioned in the primary sources).
  • Al-khazrajy, W. A., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 446–454. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

  • Diaz-Ruiz, O., et al. (2014). Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs. Journal of Pharmacological and Toxicological Methods, 70(1), 66-69. [Link]

  • Borowicz, K. K., et al. (2016). INTERACTION OF THREE-DRUG COMBINATION OF LACOSAMIDE, CARBAMAZEPINE AND PHENOBARBITAL IN THE MOUSE MAXIMAL ELECTROSHOCK-INDUCED SEIZURES. Health Problems of Civilization, 10(1), 55-61. [Link]

  • Barker-Haliski, M., et al. (2020). Median effective (ED50) and motor impairing (TD50) doses of prototype antiseizure drugs (ASDs) in the maximal electroshock (MES) and 6 Hz seizure tests... ResearchGate. [Link]

  • Siddiqui, N., et al. (2013). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. ResearchGate. [Link]

  • Swinyard, E. A., et al. (1986). Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats. Epilepsia, 27(1), 27-34. [Link]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.
  • Luszczki, J. J., et al. (2006). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European Journal of Pharmacology, 549(1-3), 71-79. [Link]

  • Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • Wilcox, K. S., et al. (2020). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia Open, 5(Suppl 2), 24–44. [Link]

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A Comparative Guide for Drug Development Professionals: 2-Amino-N-methylpropanamide vs. its N-acetylated Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Single Acetyl Group

In the landscape of small molecule drug discovery, structural modifications, no matter how minor, can profoundly alter the pharmacokinetic and pharmacodynamic profile of a lead compound. The journey from a promising hit to a viable drug candidate is often paved with strategic chemical alterations designed to enhance efficacy, stability, and bioavailability while minimizing off-target effects.[1][2][3] One of the most fundamental and impactful modifications is N-acetylation, a common metabolic transformation and a deliberate medicinal chemistry tactic.

This guide provides an in-depth, objective comparison between 2-Amino-N-methylpropanamide, a simple amino acid amide, and its N-acetylated counterpart. We will dissect the physicochemical, metabolic, and potential biological implications of this single chemical change. For researchers in drug development, understanding this comparison is not merely an academic exercise; it is a lens through which to evaluate lead compounds, predict metabolic fate, and design more effective therapeutic agents. We will explore the causality behind experimental choices and provide actionable protocols for evaluating such compound pairs in a preclinical setting.[4]

Physicochemical Properties: The Foundation of Pharmacokinetics

The addition of an acetyl group to the primary amine of this compound fundamentally alters its physical and chemical characteristics. This transformation neutralizes the basicity of the primary amine and introduces a polar, yet non-ionizable, amide functional group. These changes have direct consequences on solubility, lipophilicity, and hydrogen bonding potential, which are critical determinants of a drug's behavior in the body.

PropertyThis compoundN-acetyl-2-amino-N-methylpropanamideRationale for Impact
Molecular Formula C₄H₁₀N₂O[5][6]C₆H₁₂N₂O₂[7]Addition of a C₂H₂O group.
Molecular Weight 102.14 g/mol [5][6][8]144.17 g/mol Increased mass due to the acetyl group.
Topological Polar Surface Area (TPSA) 55.1 Ų[5][8]~72.5 Ų (Estimated)The added amide carbonyl group increases the TPSA, potentially affecting membrane permeability.
XLogP3 (Lipophilicity) -1.0[5][8]~ -0.9 (Estimated)Acetylation masks the polar primary amine, which can slightly increase lipophilicity or have a minimal effect, depending on intramolecular interactions.
Hydrogen Bond Donors 2 (Amine and Amide NH)[5]1 (Amide NH)The primary amine's hydrogen bond donating capacity is removed upon acetylation.
Hydrogen Bond Acceptors 2 (Amide and Amine)[5]3 (Two Carbonyls and Amide NH)The addition of a second carbonyl group increases the potential for hydrogen bond acceptance.
Acidity/Basicity Basic (due to primary amine)NeutralThe lone pair on the acetylated nitrogen is delocalized by the carbonyl, removing its basicity.

The Metabolic Interplay: N-Acetylation as a Key Pathway

The relationship between these two molecules in a biological system is defined by metabolism. This compound is a potential substrate for N-acetylation, a crucial Phase II conjugation reaction.

Mechanism of N-Acetylation

This biotransformation is catalyzed by a family of enzymes known as N-acetyltransferases (NATs).[9] These enzymes transfer an acetyl group from the cofactor Acetyl-Coenzyme A (Acetyl-CoA) to the primary amino group of the substrate.

  • Key Enzymes: In humans, two primary NAT enzymes, NAT1 and NAT2, mediate this reaction.[9]

  • Tissue Distribution: NATs are predominantly found in the liver and the gastrointestinal tract, indicating that N-acetylation can occur both pre-systemically (first-pass metabolism) and systemically.[10]

  • Genetic Polymorphism: NAT2 activity is subject to significant genetic polymorphism, leading to distinct "rapid," "intermediate," and "slow" acetylator phenotypes within the population.[11] This variation can cause dramatic differences in drug clearance and exposure, impacting both efficacy and toxicity.

The diagram below illustrates this critical metabolic conversion.

G cluster_0 Biological System (e.g., Liver Hepatocyte) Parent This compound (Substrate) Metabolite N-acetyl-2-amino-N-methylpropanamide (Metabolite) Parent->Metabolite Acetylation Cofactor Acetyl-CoA Enzyme N-Acetyltransferase (NAT1/NAT2) Cofactor->Enzyme Enzyme->Parent

Caption: Metabolic conversion of the parent compound to its N-acetylated metabolite.

Implications for Pharmacokinetics (ADME)
  • Absorption: The change from a basic, charged species (at physiological pH) to a neutral, more lipophilic molecule can enhance passive diffusion across the intestinal membrane. However, the increase in molecular weight and TPSA could counteract this. The net effect on absorption must be determined experimentally. N-acetylation has been shown to promote the oral absorption of certain compounds.[12]

  • Distribution: Altered plasma protein binding and tissue permeability are expected. The loss of a positive charge may decrease interactions with acidic plasma proteins like albumin and could change the volume of distribution.

  • Metabolism & Stability:

    • Parent Compound: Susceptible to rapid clearance via N-acetylation, especially in "rapid acetylator" individuals. The primary amine may also be a site for other Phase I (e.g., oxidation) or Phase II reactions.

    • N-acetylated Counterpart: This form is protected from reactions targeting the primary amine. N-acetylation can confer enhanced resistance to proteases and improve metabolic stability.[13] It is essentially a metabolite, but if administered as a drug, its primary metabolic pathway might involve hydrolysis back to the parent compound (deacetylation) or other modifications on the molecule.

  • Excretion: The increased polarity and water solubility of the N-acetylated form typically facilitate renal excretion.

Pharmacodynamics: Impact on Biological Activity

The primary amine of this compound is a critical pharmacophore. It can form strong ionic bonds (salt bridges) with acidic residues (e.g., Aspartate, Glutamate) in a target protein's binding pocket. Acetylation completely abrogates this ability.

  • Loss of Activity: If the biological target relies on an ionic interaction with the primary amine, the N-acetylated counterpart will likely be inactive or significantly less potent.

  • Gain of Activity (Prodrug Strategy): If the parent amine is toxic or has poor permeability, the N-acetylated form can serve as a prodrug. It may be absorbed more efficiently and then hydrolyzed in the body to release the active parent compound. N-acetylcysteine (NAC) is a classic example, acting as a prodrug for L-cysteine to replenish glutathione stores.[14][15]

  • Altered Selectivity: The change in size, shape, and hydrogen bonding capability could cause the N-acetylated form to bind to different off-targets, altering the overall safety profile.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences between these two compounds, a series of standardized in vitro assays are required. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To compare the metabolic stability of both compounds in the presence of liver enzymes and determine the potential for N-acetylation of the parent compound.

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each test compound (Parent and N-acetylated) in DMSO.

    • Thaw pooled human liver S9 fraction (or microsomes + cytosol) on ice. S9 fraction is chosen as it contains both microsomal (Phase I) and cytosolic (Phase II, including NATs) enzymes.

    • Prepare a cofactor solution: An NADPH-regenerating system (for Phase I) and 5 mM Acetyl-CoA (for Phase II N-acetylation).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), liver S9 fraction (to a final protein concentration of 1 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed cofactor solution.

    • Include control wells:

      • Negative Control: No cofactors (to measure non-enzymatic degradation).

      • Positive Control: A compound with known high clearance (e.g., Verapamil) and a known low clearance compound (e.g., Warfarin).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Monitor the disappearance of the parent compound and the appearance of the N-acetylated metabolite over time.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • A shorter half-life indicates lower metabolic stability.

The workflow for this crucial experiment is visualized below.

G cluster_workflow In Vitro Metabolic Stability Workflow prep 1. Prepare Reagents (Test Compounds, Liver S9, Cofactors) incubate 2. Incubate at 37°C (Compound + S9 + Cofactors) prep->incubate sample 3. Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench 4. Quench Reaction (Ice-cold Acetonitrile + Internal Std.) sample->quench analyze 5. Analyze by LC-MS/MS (Quantify Parent/Metabolite) quench->analyze calc 6. Calculate Parameters (Half-life, Intrinsic Clearance) analyze->calc

Caption: A streamlined workflow for assessing in vitro metabolic stability.

Protocol 2: Caco-2 Permeability Assay

Objective: To predict intestinal absorption and assess whether either compound is a substrate for efflux transporters (e.g., P-glycoprotein).

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Assay Setup:

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Wash the cell monolayers with warm Hank's Balanced Salt Solution (HBSS).

  • Permeability Measurement (A-to-B and B-to-A):

    • Apical to Basolateral (A-to-B): Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. Collect samples from the basolateral (receiver) chamber over 2 hours. This mimics absorption into the bloodstream.

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber. This measures efflux out of the cell.

  • Analysis:

    • Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (A-to-B): A high value (>10 x 10⁻⁶ cm/s) suggests good passive permeability.

    • Efflux Ratio (ER): Calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.

Conclusion and Strategic Recommendations

The comparison between this compound and its N-acetylated counterpart encapsulates a fundamental challenge in drug design: balancing potency, permeability, and metabolic stability.

  • This compound should be prioritized if the primary amine is essential for target engagement. The development strategy must then focus on mitigating its potential metabolic liability, perhaps through formulation or co-administration with a NAT inhibitor, though the latter is complex. Its development will be highly dependent on the patient's NAT2 acetylator status.

  • N-acetyl-2-amino-N-methylpropanamide is the superior candidate if the parent compound suffers from poor absorption or rapid metabolic clearance via N-acetylation. It represents a classic prodrug or "soft drug" approach. This strategy is particularly valuable if the parent amine is not critical for activity or if the acetylated version can be converted to the active form at the target site. This molecule's pharmacokinetics are less likely to be affected by NAT2 genetic polymorphism.

Ultimately, the decision of which compound to advance is not binary. It requires the rigorous application of the experimental protocols outlined above. By understanding the profound impact of a single acetyl group, researchers can make more informed decisions, de-risk their development programs, and ultimately design safer and more effective medicines.

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  • PMC - PubMed Central. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
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  • Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
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Sources

A Comparative Guide to the Conformational Properties of Amino-Oxetanes and Amides: A Bioisosteric Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The amide bond is a cornerstone of medicinal chemistry, present in over a hundred approved drugs and countless bioactive molecules.[1] Its prevalence is due to its metabolic stability and ability to form crucial hydrogen bonds. This stability, however, is a direct consequence of its rigid, planar conformation, which can limit the exploration of three-dimensional chemical space in drug design.[2] In the quest for novel molecular scaffolds, 3-amino-oxetanes have emerged as compelling bioisosteres for amides, offering a strategy to modulate physicochemical properties while retaining key binding interactions.[3][4]

This guide provides an in-depth, data-driven comparison of the conformational properties of amides and their amino-oxetane counterparts. We will dissect the fundamental principles governing their shapes, compare key structural parameters, and provide validated experimental protocols for their analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these motifs in their discovery campaigns.

The Archetype: Conformational Rigidity of the Amide Bond

The defining characteristic of the amide bond is its planarity. This geometric constraint arises from the resonance delocalization of the nitrogen lone pair into the carbonyl π-system.[2] This delocalization imparts significant double-bond character to the central C–N bond.

Figure 1. Amide bond resonance contributing to C-N double bond character.

This partial double bond character creates a substantial energy barrier to rotation around the C–N bond, typically in the range of 67-92 kJ/mol (16-22 kcal/mol).[5][6] Consequently, at physiological temperatures, rotation is severely restricted, locking the six atoms of the amide group (the α-carbons, C, O, N, and H) into a planar arrangement.[2] This rigidity is fundamental to the defined secondary structures of proteins and the predictable conformations of small molecule drugs.

The Challenger: Conformational Dynamics of the Amino-Oxetane Motif

In contrast to the planar amide, the amino-oxetane motif is inherently three-dimensional. The oxetane is a four-membered cyclic ether characterized by significant ring strain.[7] To alleviate this strain, the ring is not perfectly flat but adopts a "puckered" conformation.[8][9] For the parent, unsubstituted oxetane, a small puckering angle of 8.7° has been determined by X-ray analysis.[9][10] The introduction of substituents, particularly at the 3-position, can increase unfavorable eclipsing interactions, leading to a more pronounced puckered state with angles up to 16°.[8]

OxetanePucker cluster_0 Planar (High Energy) cluster_1 cluster_2 Puckered (Low Energy) p O / \nC — C / C leftrightarrow pu O /   C — C  /  C

Figure 2. The energetic preference for a puckered vs. planar oxetane ring.

This puckering, combined with the tetrahedral geometry of the C3 carbon, endows the amino-oxetane with a distinct three-dimensional character. Furthermore, a critical difference from amides is the significantly lower barrier to rotation around the C3–N bond, which is a true single bond. This allows the amino substituent to flexibly accommodate various binding sites.[11][12]

Head-to-Head Comparison: A Data-Driven Analysis

A matched molecular pair analysis, where an amide is directly compared to its corresponding 3-aryl-3-amino-oxetane analogue, provides the clearest illustration of their conformational differences.[11][12] X-ray crystallography and DFT calculations consistently show that amino-oxetanes adopt a more 3D conformation than their planar benzamide counterparts.[1]

PropertyAmideAmino-OxetaneImplication for Drug Design
Dominant Geometry PlanarInherently 3-Dimensional / PuckeredAmino-oxetanes provide access to novel 3D chemical space and can improve solubility.[1][11]
C–N Rotational Barrier High (16-22 kcal/mol)[5][6]Low (single bond rotation)[11][12]Increased conformational flexibility allows adaptation to different binding pockets.[12]
Key Torsion Angle ω ≈ 180° (trans) or 0° (cis)Prefers a gauche conformation[11][12]Results in distinct exit vectors for substituents, altering the molecule's trajectory.[11]
H-Bond Acceptor Yes (Carbonyl Oxygen)Yes (Oxetane Oxygen)Preserves a key pharmacophoric feature of the amide bond.[12]
H-Bond Donor Yes (N-H)Yes (N-H)Preserves a key pharmacophoric feature of the amide bond.[12]
Exit Vector Trajectory Coplanar with the amide planeNon-planar, directed away from the ringAllows exploration of different regions within a binding site compared to a flat amide.[11]

While amino-oxetanes maintain the crucial hydrogen-bonding capabilities of amides, their conformational profile is markedly different. The lower rotational barrier and preferred gauche conformation mean that amino-oxetanes are often better topological replacements for sulfonamides than for amides.[11][12] Nonetheless, their unique 3D structure presents an attractive design option to modulate physicochemical properties and explore new binding modes.[12]

Experimental Validation: Protocols for Conformational Analysis

A robust conformational analysis requires a combination of experimental techniques and computational modeling to provide a comprehensive picture of a molecule's structure in solution, in the solid state, and its energetic landscape.

Workflow cluster_workflow General Workflow for Conformational Analysis Synthesis Synthesis of Target Molecule NMR Solution-State Analysis (NMR Spectroscopy) Synthesis->NMR XRay Solid-State Analysis (X-Ray Crystallography) Synthesis->XRay Comp In Silico Analysis (Computational Modeling) Synthesis->Comp Analysis Data Integration & Conformational Model NMR->Analysis XRay->Analysis Comp->Analysis

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS and GC-MS Methods for Amino Amide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Method Verification

In the landscape of pharmaceutical and biological research, the accurate quantification of amino amides—compounds critical in drug development, proteomics, and metabolomics—is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) stand as the two titans of analytical chemistry, each offering a powerful lens through which to view molecular composition. LC-MS is revered for its versatility with polar, non-volatile, and thermally labile molecules, making it a natural fit for many biomolecules.[1][2][3] Conversely, GC-MS provides exceptional chromatographic resolution and robust, reproducible fragmentation patterns for volatile and thermally stable compounds, often considered a gold standard for specific compound classes.[4][5]

However, the inherent differences in these techniques necessitate a rigorous approach when data must be compared or transferred between them. This occurs frequently in drug development, such as when a project moves from a research laboratory employing one method to a quality control laboratory using another, or when bridging data from a legacy GC-MS assay to a modern LC-MS platform. This is where cross-validation becomes not just a regulatory expectation, but a cornerstone of scientific integrity.

This guide provides an in-depth comparison of LC-MS and GC-MS for amino amide analysis, grounded in the principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guideline, which supersedes previous FDA and EMA guidances.[6][7][8] We will explore the causality behind experimental choices, provide detailed protocols for a cross-validation study, and present a clear framework for interpreting the results.

Fundamental Principles: A Tale of Two Techniques

The choice between LC-MS and GC-MS for amino amide analysis is fundamentally dictated by the physicochemical properties of the analytes: they are typically polar and non-volatile, posing a direct challenge for GC-based methods.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Path of Direct Analysis LC-MS is often the preferred method for biomolecules as it analyzes samples in a liquid phase, negating the need for vaporization.[1][2] This makes it suitable for analyzing amino amides directly in biological matrices with minimal sample preparation, often just a protein precipitation step.[9] However, retaining these polar compounds on traditional reversed-phase columns can be challenging. This is overcome by using specialized columns like those for Hydrophilic Interaction Liquid Chromatography (HILIC) or by employing ion-pairing agents in the mobile phase.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Mandate To analyze polar, non-volatile amino amides by GC-MS, their chemical structure must be modified to increase volatility and thermal stability. This is achieved through a critical process called derivatization . The most common methods involve silylation (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or alkylation, which replace active hydrogens on the amine and amide functional groups with nonpolar moieties.[11][12] While this adds a step to the workflow, it results in excellent chromatographic separation and highly reproducible mass spectra, which are beneficial for compound identification.[4]

Head-to-Head: Performance Parameter Comparison

A cross-validation study aims to demonstrate that two distinct analytical methods produce equivalent, reliable data. The acceptance criteria for this comparison are based on the core validation parameters defined in regulatory guidelines.[8][13]

The following table summarizes the expected performance characteristics of each method for amino amide analysis.

Validation Parameter LC-MS/MS (Direct Analysis) GC-MS (Derivatized Analysis) Causality and Expert Insights
Selectivity & Specificity Very High. Achieved through a combination of chromatographic retention and unique MS/MS transitions.High. Excellent chromatographic resolution minimizes co-eluting interferences. EI fragmentation is highly specific.LC-MS/MS is inherently highly selective. For GC-MS, while chromatography is powerful, the derivatization step can sometimes create side products that need to be chromatographically resolved.
Sensitivity (LOD/LOQ) Generally higher (lower detection limits), often reaching picogram to femtogram levels.[5]High, but can be limited by the efficiency of the derivatization reaction and potential analyte degradation at high temperatures.The soft ionization techniques used in LC-MS (like ESI) are very efficient for polar molecules. GC-MS sensitivity is excellent for volatile compounds but depends on successfully converting the amino amide into a suitable derivative.
Linearity (R²) Typically >0.99.Typically >0.99.Both techniques can achieve excellent linearity over a defined range, provided the method is optimized.
Precision (%RSD) <15% (for QCs), <20% (at LLOQ).<15% (for QCs), <20% (at LLOQ).The primary source of variability in GC-MS can be the derivatization step.[11] LC-MS precision is more directly tied to the autosampler and pump performance.
Accuracy (%Bias) ±15% (for QCs), ±20% (at LLOQ).±15% (for QCs), ±20% (at LLOQ).Accuracy in LC-MS can be significantly impacted by matrix effects.[14][15] In GC-MS, incomplete derivatization can introduce a negative bias.
Matrix Effects Significant concern, especially with electrospray ionization (ESI). Co-eluting matrix components can cause ion suppression or enhancement.[14][16]Less of a concern for the mass spectrometer due to hard ionization (EI), but matrix components can affect the derivatization reaction or contaminate the GC inlet/column.The ESI process in LC-MS is competitive; endogenous molecules from the matrix (e.g., phospholipids) can compete with the analyte for ionization, affecting the signal.[14] EI in GC-MS is a high-energy, gas-phase process that is less susceptible to competition from co-eluting species.
Sample Throughput Generally higher due to simpler sample preparation and faster run times.[17]Lower due to the mandatory, and often time-consuming, derivatization step.[17]The need to perform and potentially optimize a chemical reaction (derivatization) for every sample inherently slows down the GC-MS workflow compared to the "dilute-and-shoot" or simple protein precipitation approaches common in LC-MS.

The Cross-Validation Workflow: A Visual Guide

The process of cross-validation involves analyzing the same set of quality control (QC) and subject samples using both the established and the new (or alternative) analytical methods and then statistically comparing the results.

CrossValidationWorkflow cluster_lcms LC-MS Method cluster_gcms GC-MS Method start Start: Define Cross-Validation Plan (ICH M10 Guidelines) prep_samples Prepare Sample Sets (Minimum 3 QC Levels + Incurred Samples) start->prep_samples lcms_analysis Analyze Samples with Validated LC-MS Method prep_samples->lcms_analysis gcms_analysis Analyze Samples with Validated GC-MS Method prep_samples->gcms_analysis lcms_data LC-MS Concentration Data lcms_analysis->lcms_data compare_data Statistical Comparison (e.g., Bland-Altman Plot, %Difference) lcms_data->compare_data gcms_data GC-MS Concentration Data gcms_analysis->gcms_data gcms_data->compare_data decision Are Acceptance Criteria Met? (e.g., 2/3 of samples within ±20% difference) compare_data->decision pass Methods are Interchangeable Cross-Validation Successful decision->pass Yes fail Investigate Discrepancy (Method Bias, Matrix Effects, etc.) decision->fail No end_node End: Final Report pass->end_node fail->end_node

Caption: Workflow for the cross-validation of LC-MS and GC-MS analytical methods.

Experimental Protocols: A Step-by-Step Guide

Herein are detailed protocols for the analysis of a hypothetical amino amide in human plasma, designed for a cross-validation study.

Part 1: Common Sample Preparation
  • Thaw Samples : Thaw human plasma samples (QCs and incurred samples) and internal standard (IS) stock solution at room temperature. Vortex to ensure homogeneity.

  • Protein Precipitation :

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of an appropriate stable isotope-labeled internal standard (SIL-IS) working solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate. At this point, the sample is ready for LC-MS analysis. For GC-MS, proceed to derivatization.

Part 2: LC-MS/MS Method
  • Sample Dilution : Dilute the supernatant 1:1 with HPLC-grade water if necessary to reduce organic solvent content before injection.

  • Instrumentation :

    • LC System : UPLC/UHPLC system.

    • Column : HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry :

    • Instrument : Triple Quadrupole Mass Spectrometer.

    • Ionization : Electrospray Ionization, Positive Mode (ESI+).

    • Detection : Multiple Reaction Monitoring (MRM). Monitor for the specific precursor > product ion transitions for the analyte and the SIL-IS.

Part 3: GC-MS Method
  • Evaporation : Evaporate the supernatant from Part 1 to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to remove all moisture, as it can interfere with the silylation reaction.

  • Derivatization :

    • Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.

    • Cap the vial tightly and vortex.

    • Heat the reaction mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation :

    • GC System : Gas Chromatograph with an autosampler.

    • Column : DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature : 280°C.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Program : Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • Injection Volume : 1 µL (Splitless mode).

  • Mass Spectrometry :

    • Instrument : Single or Triple Quadrupole Mass Spectrometer.

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Detection : Selected Ion Monitoring (SIM) or MRM. Monitor for characteristic, stable fragment ions of the derivatized analyte and SIL-IS.

Conclusion: A Synthesis of Strengths

Neither LC-MS nor GC-MS is universally superior; they are complementary tools whose optimal application depends on the analytical challenge.[2] For the analysis of amino amides, LC-MS/MS often provides the most direct, high-throughput, and sensitive approach, particularly for complex biological matrices where minimizing sample manipulation is advantageous.[1][5] Its primary challenge lies in managing and correcting for matrix effects.[14]

GC-MS , while requiring a more labor-intensive derivatization step, offers outstanding chromatographic resolution and specificity, which can be invaluable for resolving complex mixtures or when dealing with challenging matrices where LC-MS selectivity is insufficient.[4]

Successful cross-validation, as detailed in this guide, provides the highest level of confidence in analytical data. It demonstrates that the quantitative results are independent of the methodology used, ensuring data integrity across the lifecycle of a research or development project. This rigorous, evidence-based approach is the hallmark of sound science and a prerequisite for regulatory success.

References

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  • Title: Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents Source: PubMed URL: [Link]

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A Guide to the Definitive Structural Confirmation of 2-Amino-N-methylpropanamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. Trivial errors in structural assignment can cascade into significant losses of time, resources, and intellectual property. This guide provides an in-depth, practical comparison of orthogonal analytical techniques—NMR and MS—for the definitive structural confirmation of 2-Amino-N-methylpropanamide (also known as N-methylalaninamide).

This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and establishes a self-validating framework for analysis, ensuring the highest degree of confidence in the final structural assignment. We will compare the expected spectral data for our target molecule with a key structural isomer, 2-Amino-2-methylpropanamide, to highlight the power of these techniques in distinguishing between closely related compounds.

The Analytical Challenge: Distinguishing Isomers

This compound (Structure A ) and its isomer 2-Amino-2-methylpropanamide (Structure B ) share the same molecular formula (C₄H₁₀N₂O) and molecular weight (102.14 g/mol ).[1][2] Consequently, low-resolution mass spectrometry or elemental analysis alone is insufficient for positive identification. The key difference lies in the connectivity of the atoms: Structure A is a secondary amide derivative of alanine, possessing a chiral center, while Structure B is a primary amide derivative of α-aminoisobutyric acid, which is achiral. This subtle distinction necessitates the detailed structural insights provided by NMR spectroscopy.

StructureIUPAC NameMolecular FormulaMolecular WeightKey Feature
A This compoundC₄H₁₀N₂O102.14 g/mol Chiral α-carbon with one proton
B 2-Amino-2-methylpropanamideC₄H₁₀N₂O102.14 g/mol Quaternary α-carbon

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the covalent framework and confirm the identity of our compound.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect five distinct proton signals. The choice of a deuterated solvent like DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to resolve the N-H proton signals, which might otherwise exchange too rapidly and become overly broad or disappear in solvents like CDCl₃.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Expected Data & Interpretation for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comparative Insight
H-d (NH -CH₃)~7.8 - 8.2Broad Quartet (q)1HThe amide proton's downfield shift is characteristic. It is coupled to the three protons of the N-methyl group (H-c), resulting in a quartet. This signal would be absent in alaninamide.
H-a (α-CH )~3.2 - 3.5Quartet (q)1HThis methine proton is coupled to the three protons of the adjacent α-methyl group (H-b), giving a quartet. This is a critical signal. Its presence definitively rules out isomer B , which has no proton on the α-carbon.[3]
H-c (N -CH ₃)~2.6 - 2.8Doublet (d)3HThe N-methyl protons are coupled to the single amide proton (H-d), resulting in a doublet.[4] In N,N-dimethylalaninamide, this would be a singlet.
H-e (NH ₂)~1.8 - 2.5Very Broad Singlet (br s)2HThe primary amine protons are typically broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. Their chemical shift is highly variable.
H-b (α-CH ₃)~1.2 - 1.4Doublet (d)3HThese methyl protons are coupled to the single α-proton (H-a), resulting in a doublet. In isomer B , the two equivalent methyl groups would appear as a singlet.
Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. While ¹³C has a low natural abundance (~1.1%), modern techniques like proton decoupling allow for rapid acquisition of spectra where each unique carbon appears as a sharp singlet. This provides a direct carbon count and information about their chemical environment (e.g., carbonyl, aliphatic).

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

    • Number of Scans: 1024 (or more, as ¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process similarly to ¹H NMR, referencing the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Expected Data & Interpretation for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale & Comparative Insight
C=O ~173 - 176The amide carbonyl carbon is characteristically deshielded and appears significantly downfield. This range is typical for simple aliphatic amides.[5][6]
α-C ~50 - 55The α-carbon is attached to the electron-withdrawing amino group, shifting it downfield. In isomer B , the quaternary α-carbon would appear in a similar region but would be distinguishable by advanced techniques like DEPT.
N-CH₃ ~25 - 28The N-methyl carbon is a typical value for this functional group.[4]
α-CH₃ ~18 - 22The α-methyl carbon appears in the typical upfield aliphatic region.

The observation of exactly four distinct signals in the ¹³C NMR spectrum is a crucial piece of evidence, consistent with the proposed structure and ruling out impurities or unexpected isomers with different carbon counts.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Trustworthiness: While NMR maps the molecular structure, high-resolution mass spectrometry (HRMS) provides an exact molecular formula, acting as an independent and orthogonal validation. We employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like amino acid derivatives, as it typically generates an intact protonated molecule, [M+H]⁺, minimizing in-source fragmentation.[7][8]

Analytical Workflow

The overall analytical process ensures a logical flow from sample preparation to final confirmation, integrating both NMR and MS data streams.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_confirm Confirmation Prep Synthesized This compound NMR 400 MHz NMR (¹H, ¹³C) Prep->NMR Dissolve in DMSO-d₆ MS ESI-TOF HRMS Prep->MS Dissolve in MeOH/H₂O NMR_Data NMR Spectra Analysis (Shifts, Couplings, Integrals) NMR->NMR_Data MS_Data MS Data Analysis (Exact Mass, Fragmentation) MS->MS_Data Confirm Definitive Structure Confirmation NMR_Data->Confirm Connectivity & Isomer Check MS_Data->Confirm Formula & Fragment Check

Caption: Integrated workflow for structural confirmation.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of methanol and water, with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: +3.5 to +4.0 kV.

    • Mass Range: m/z 50 - 500.

    • Source Temperature: 120 °C.

  • Data Analysis: Determine the exact mass of the most abundant ion in the full scan spectrum. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Expected Data & Interpretation:

  • Molecular Formula Confirmation: The molecular formula C₄H₁₀N₂O has a calculated monoisotopic mass of 102.0793 Da.[1] ESI in positive mode will generate the protonated molecule, [C₄H₁₀N₂O + H]⁺.

    • Expected [M+H]⁺: m/z 103.0866 (for C₄H₁₁N₂O⁺)

    • Trustworthiness: Observing this ion with a mass accuracy of <5 ppm (e.g., 103.0864) provides extremely high confidence in the elemental composition, C₄H₁₀N₂O.

  • Fragmentation Analysis (MS/MS): Tandem MS involves isolating the parent ion (m/z 103.1) and fragmenting it through collision-induced dissociation (CID). The fragmentation pattern provides a fingerprint that confirms the molecule's connectivity. Amide bonds are common points of cleavage.[9][10]

G cluster_frags Parent [M+H]⁺ m/z 103.1 F1 Acylium Ion [C₃H₆NO]⁺ m/z 72.1 Parent->F1 Loss of Methylamine (-CH₃NH₂) F2 Iminium Ion [C₂H₆N]⁺ m/z 44.1 Parent->F2 Loss of [H₂NCO] α-cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway.

Key Predicted Fragments:

m/z Proposed Fragment Rationale
72.1 [CH₃CH(NH₂)CO]⁺ This acylium ion results from the characteristic cleavage of the amide C-N bond, with the loss of neutral methylamine.[9][10] Its presence is strong evidence for the N-methylpropanamide backbone.

| 44.1 | [CH₃CH=NH₂]⁺ | This iminium ion is formed via α-cleavage, a common fragmentation pathway for amines, involving the loss of the carboxamide radical. |

The combination of an accurate mass measurement of the parent ion and a logical fragmentation pattern that matches the proposed structure provides an independent, powerful confirmation that complements the NMR data.

Conclusion: A Self-Validating, Multi-Technique Approach

The structural confirmation of this compound is definitively achieved through the synergistic use of NMR and HRMS.

  • ¹H NMR confirms the proton framework, and critically, the presence of the α-proton quartet distinguishes it from its key isomer, 2-Amino-2-methylpropanamide.

  • ¹³C NMR validates the presence of four unique carbon environments, consistent with the target structure.

  • ESI-HRMS provides an exact molecular formula, while MS/MS fragmentation patterns corroborate the connectivity established by NMR.

This guide illustrates a robust, self-validating methodology. Each piece of data—from chemical shifts and coupling constants in NMR to exact mass and fragment ions in MS—serves as a checkpoint. When all data points converge to support a single structure, researchers can proceed with absolute confidence in the identity and purity of their compound.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from JoVE. URL: [Link]

  • Al-Showiman, S. S. (1990). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 28(7), 573-576. URL: [Link]

  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19131-19140. URL: [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. URL: [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541493, this compound. Retrieved from PubChem. URL: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. URL: [Link]

  • Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. URL: [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. PDF. URL: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. URL: [Link]

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society, 94(14), 4897-4901. URL: [Link]

  • KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. URL: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids. URL: [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453783, 2-Amino-2-methylpropanamide. Retrieved from PubChem. URL: [Link]

  • Chemistry LibreTexts. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. URL: [Link]

  • Mandal, M. K., et al. (2010). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques. URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical synthesis, the proper handling and disposal of novel or uncommon reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-N-methylpropanamide, a compound for which specific disposal information is not broadly available. Our approach is grounded in the established principles of chemical hazard assessment and compliant waste management practices mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The Core Directive: Hazard Assessment for an Uncharacterized Compound

For many research chemicals like this compound, a manufacturer's Safety Data Sheet (SDS) may not be readily accessible. The foundational principle, therefore, is to treat the substance as hazardous until proven otherwise .[1][2] This requires a logical assessment of its potential hazards based on its chemical structure.

  • Structural Analysis of this compound:

    • Primary Aliphatic Amine (-NH₂): This functional group confers basicity (alkalinity). Aliphatic amines are often corrosive, capable of causing skin and eye irritation or burns.[3] They can also be toxic and may react exothermically with acids.

    • Amide (-C(O)NH-): The amide group is generally stable but can be hydrolyzed under strong acidic or basic conditions.

    • Small Molecular Weight: The compound's small, non-polar structure suggests it may have some volatility and potential flammability.

Based on this analysis, the compound must be managed as a corrosive, irritant, and potentially toxic chemical waste .

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all appropriate engineering controls (e.g., chemical fume hood) and personal protective equipment are in use.[4][5]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against potential splashes of the alkaline amine, which can cause serious eye irritation or damage.[3][6]
Hand Protection Nitrile or neoprene gloves. Check manufacturer's compatibility chart if available.Provides a barrier against skin contact. Primary amines can be readily absorbed and cause irritation.[6]
Body Protection Standard flame-resistant laboratory coat.Protects against incidental contact and minor spills.
Respiratory Not typically required if handled within a certified chemical fume hood.A fume hood provides adequate ventilation to control vapors.[7]

Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9]

Step 1: Waste Segregation

Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents, leading to violent reactions, explosions, or the generation of toxic gases.[10][11] Therefore, segregation is the most critical step.

  • Action: Designate a specific waste container exclusively for this compound and any materials contaminated with it (e.g., weighing paper, pipette tips).

  • Do Not Mix With:

    • Acids (risk of violent neutralization reaction).

    • Oxidizing agents (risk of fire or explosion).[12]

    • Halogenated solvents (e.g., dichloromethane, chloroform), as these are often incinerated via different, more costly processes.[1]

    • Aqueous solutions containing heavy metals.

Step 2: Containerization and Labeling

Causality: Proper containerization and labeling prevent accidental misuse and ensure the waste is handled correctly by all personnel, from the lab to the final disposal facility. This is a strict EPA requirement.[13][14]

  • Action:

    • Select a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[8] The container must have a secure, screw-top cap.

    • Affix a hazardous waste label to the container before adding any waste.

    • On the label, clearly write:

      • The words "HAZARDOUS WASTE ".[13]

      • The full chemical name: "This compound ". Do not use abbreviations.

      • An indication of the hazards: "Corrosive, Irritant ".

      • The date the first drop of waste was added.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Causality: The SAA is a designated, controlled area that minimizes the travel distance for hazardous waste within the lab and ensures it is stored safely at its point of generation, as mandated by the EPA.[11][15]

  • Action:

    • Store the sealed waste container in a designated SAA. This must be at or near the point of generation and under the control of laboratory personnel.[16]

    • The container must be kept closed at all times except when actively adding waste.[15][17]

    • Use secondary containment (e.g., a plastic tub) for the liquid waste container to contain any potential leaks.[1]

Step 4: Arranging for Final Disposal

Causality: Final disposal must be managed by trained professionals to ensure it is done in an environmentally sound and legally compliant manner. Laboratory personnel should never attempt to dispose of chemical waste outside of institutional channels.[2]

  • Action:

    • Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[15]

    • Do not transport the waste yourself. EHS personnel are trained for this task.[2]

    • The EHS office will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated.[4][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_action In-Lab Procedure cluster_disposal Final Disposal start Start: Need to Dispose of This compound sds_check Is a specific SDS available? start->sds_check assess_hazard Assess Hazards Based on Chemical Structure (Amine -> Corrosive, Irritant) sds_check->assess_hazard No consult_ehs Consult Institutional EHS for Guidance sds_check->consult_ehs Yes assess_hazard->consult_ehs ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->ppe segregate Segregate Waste: Use Dedicated Container ppe->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_waste Label with 'HAZARDOUS WASTE' & Full Chemical Name container->label_waste store_saa Store Sealed Container in SAA with Secondary Containment label_waste->store_saa request_pickup Request Pickup from EHS store_saa->request_pickup ehs_disposal EHS Manages Transport to Licensed Disposal Facility request_pickup->ehs_disposal

Caption: Decision workflow for the safe disposal of this compound.

Spill Management

Accidental spills must be treated as hazardous events.[1]

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large or uncontained spills, evacuate the area and contact your EHS office.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Wear your full PPE.

    • Contain the spill with an absorbent material appropriate for alkaline/amine compounds (e.g., a universal chemical absorbent). Do not use combustible materials like paper towels.

    • Carefully scoop the contaminated absorbent into your designated hazardous waste container.

    • Clean the area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[1]

By adhering to this structured, scientifically-grounded protocol, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and professional responsibility.

References

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University, Environmental Health & Safety.

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite Manufacturing.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Managing Hazardous Waste at Academic Laboratories. Clean Management Environmental Group, Inc.

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Safety Data Sheet: 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide. AK Scientific, Inc.

  • Proper Disposal of Sodium Amide: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.

  • Safety Data Sheet: 2-amino-N-ethylpropanamide. Santa Cruz Biotechnology.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Occupational & Clinical Research Safety.

  • (S)-2-Amino-N-methylpropanamide hydrochloride. Sigma-Aldrich.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Safety Data Sheet. AFG Bioscience.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services.

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.

  • Navigating the Disposal of ent-Calindol Amide: A Guide for Laboratory Professionals. BenchChem.

  • 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamidehydrochloride Safety Data Sheets(SDS). LookChem.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.

  • Propanamide, 2-amino-N-(3-hydroxypropyl)-2-methyl-, hydrochloride (1:1) Safety Data Sheets. Echemi.

  • Safety Data Sheet: 2-AMINO-2-METHYL-PROPANOL EXTRA PURE. Loba Chemie.

  • Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH.

  • Amide Workup. Biofilm Inhibitor Synthesis Project.

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia, Safety & Risk Services.

  • Navigating the Disposal of Amphotalide: A Guide for Laboratory Professionals. BenchChem.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering Shared Labs.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Conservative Approach

Inferred Potential Hazards:

  • Skin Irritation: Likely to cause redness and discomfort upon contact.

  • Serious Eye Irritation: May cause significant eye damage if splashed into the eyes.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard analysis of similar compounds, the following PPE is mandatory when handling 2-Amino-N-methylpropanamide to mitigate exposure risks.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To prevent contact with the eyes, which could lead to serious irritation or damage[1][2][3][4].
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact and subsequent irritation[1][3][4]. Always inspect gloves for integrity before use.
Respiratory Protection A NIOSH-approved respirator is recommended if handling in a poorly ventilated area or if dust/aerosol generation is likely.To avoid inhalation of airborne particles that may cause respiratory tract irritation[1][3].
Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is as crucial as the selection of the PPE itself to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a clean, properly fitting lab coat.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on chemical safety goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by turning it inside out and rolling it away from the body.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye Protection: Remove goggles.

  • Respirator (if used): Remove the respirator.

  • Final Hand Hygiene: Wash hands again thoroughly.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling this compound assess_ventilation Is the work area well-ventilated (e.g., fume hood)? start->assess_ventilation assess_aerosol Is there a potential for dust or aerosol generation? assess_ventilation->assess_aerosol Yes ppe_respirator Enhanced PPE: - Standard PPE + NIOSH-approved Respirator assess_ventilation->ppe_respirator No ppe_standard Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat assess_aerosol->ppe_standard No assess_aerosol->ppe_respirator Yes end Proceed with work ppe_standard->end ppe_respirator->end

Caption: Decision workflow for PPE selection when handling this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][3].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention[1][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, leak-proof container.

  • Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

References

  • Loba Chemie. (2016, April 20). 2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS. [Link]

  • Loba Chemie. (2016, April 20). 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Amino-2-Methyl-1-Propanol, 99%. [Link]

  • PubChem. This compound. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.